3-(Furan-2-yl)-3-oxopropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(furan-2-yl)-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3H,4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRQUQONMCVOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 3-(Furan-2-yl)-3-oxopropanoic Acid from Furan-2-carbaldehyde: A Comprehensive Technical Guide
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
The synthesis of heteroaromatic
This whitepaper outlines a highly controlled, four-step synthetic pipeline starting from furan-2-carbaldehyde (furfural). By leveraging a mild Pinnick oxidation, a highly regioselective decarboxylative Claisen condensation via a magnesium enolate, and a strictly temperature-controlled saponification, this route maximizes yield while preventing the premature degradation of the target molecule.
Retrosynthetic Strategy & Mechanistic Rationale
Directly condensing an aldehyde with an acetate equivalent to form a
-
Oxidation: We employ a Pinnick oxidation. Unlike permanganate or chromic acid, which can oxidatively cleave the furan ring, the
system is exceptionally mild and chemoselective for aldehydes[1]. -
Acylation via Magnesium Enolate: Traditional Claisen condensations utilizing ethyl acetate and strong bases often suffer from reversibility and di-acylation. By utilizing the magnesium enolate of potassium ethyl malonate, the reaction proceeds via a stable chelated intermediate. The subsequent extrusion of
renders the carbon-carbon bond formation irreversible, driving the reaction to the mono-acylated -keto ester[2]. -
Mild Saponification: To isolate the free
-keto acid, the ester must be hydrolyzed. Because the product is highly prone to thermal decarboxylation, the saponification is performed at ambient temperature, followed by rapid acidification and extraction at [3].
Synthetic workflow from furfural to 3-(furan-2-yl)-3-oxopropanoic acid.
Experimental Workflow: Step-by-Step Protocols
Step 1: Pinnick Oxidation of Furan-2-carbaldehyde
Objective: Chemoselective oxidation of the aldehyde without halogenating the furan ring.
-
Causality: 2-methyl-2-butene is strictly required as a hypochlorous acid (
) scavenger. Without it, the byproduct of the chlorite reduction will electrophilically chlorinate the furan ring[1].
Protocol:
-
Dissolve furan-2-carbaldehyde (
, ) and 2-methyl-2-butene ( , ) in of . -
Prepare an aqueous solution of
( , ) and ( , ) in of deionized water. -
Cool the organic mixture to
and add the aqueous solution dropwise over 30 minutes to maintain internal temperature control. -
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Concentrate the mixture under reduced pressure to remove
. Extract the aqueous residue with ethyl acetate ( ). -
Wash the combined organic layers with brine, dry over anhydrous
, and concentrate to yield furan-2-carboxylic acid (furoic acid) as a white solid.
Step 2: Activation to Furan-2-carbonyl Chloride
Objective: Conversion of the carboxylic acid to a highly reactive acyl electrophile.
-
Causality: Oxalyl chloride is preferred over thionyl chloride because its byproducts (
, , ) are entirely gaseous, allowing for concentration in vacuo without the need for an aqueous workup that could hydrolyze the product.
Protocol:
-
Suspend furoic acid (
, ) in of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. -
Add a catalytic amount of N,N-dimethylformamide (DMF) (
, ). -
Cool to
and add oxalyl chloride ( , ) dropwise. -
Stir at room temperature for 2 hours or until gas evolution completely ceases.
-
Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield crude furan-2-carbonyl chloride. Use immediately in the next step.
Step 3: Decarboxylative Claisen Condensation
Objective: Formation of the
-
Causality: The addition of
and triethylamine to potassium ethyl malonate forms a chelated magnesium enolate. This chelation prevents O-acylation, directing the furoyl chloride exclusively to the carbon center. The subsequent decarboxylation is the thermodynamic sink that ensures high yields[2][4].
Mechanistic pathway of the decarboxylative Claisen condensation.
Protocol:
-
In a dry flask, suspend potassium ethyl malonate (
, ) and anhydrous ( , ) in of anhydrous acetonitrile. -
Cool to
and add triethylamine ( , ) dropwise. Stir for 2 hours to ensure complete enolate formation. -
Cool the suspension to
and add the crude furan-2-carbonyl chloride (from Step 2) dissolved in of acetonitrile dropwise. -
Stir the reaction mixture at room temperature overnight.
-
Quench carefully with
( ) and extract with ethyl acetate ( ). -
Wash the organic layer with saturated
, dry over , and concentrate. Purify via flash chromatography to yield ethyl 3-(furan-2-yl)-3-oxopropanoate.
Step 4: Mild Saponification to the -Keto Acid
Objective: Hydrolysis of the ester to the free acid while suppressing thermal decarboxylation.
-
Causality:
-Keto acids are highly unstable. Saponification must be done at room temperature. Acidification must be performed at , and the product must be immediately extracted into methyl tert-butyl ether (MTBE) to stabilize it via hydrogen bonding with the ether oxygen. Concentration must occur in an ice bath[3].
Protocol:
-
Suspend ethyl 3-(furan-2-yl)-3-oxopropanoate (
, ) in of (aqueous). -
Stir vigorously overnight at room temperature (
). -
Extract the aqueous solution with MTBE (
) to remove any unreacted ester. Discard the organic washings. -
Cool the aqueous layer strictly to
in an ice bath. -
Slowly add
until the pH reaches ~2.0. -
Immediately extract the aqueous layer with cold MTBE (
). Note: Multiple extractions are required due to the high water solubility of the acid. -
Dry the combined MTBE extracts over anhydrous
for 2 hours. -
Concentrate the solution under vacuum using a rotary evaporator equipped with an ice bath.
-
Store the resulting highly hygroscopic 3-(furan-2-yl)-3-oxopropanoic acid crystals in a sealed, desiccated flask at
to prevent degradation[3].
Quantitative Data & Yield Analysis
The table below summarizes the expected reaction parameters and yields for a standard
| Step | Transformation | Key Reagents | Temp ( | Time (h) | Typical Yield (%) |
| 1 | Aldehyde Oxidation | 0 | 4 | 85 - 92 | |
| 2 | Acid Activation | 0 | 2 | > 95 (Crude) | |
| 3 | Acylation | Potassium ethyl malonate, | 0 | 16 | 75 - 82 |
| 4 | Saponification | 25, then 0 | 12 | 40 - 50* |
* Note: The yield of Step 4 reflects the inherent hydrolytic instability and extreme hygroscopic nature of the final
References
1.[3] Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. URL: 2.[2] Ethyl Malonyl Chloride|Versatile Acylating Agent. Benchchem. URL: 3.[1] (PDF) Mechanistic investigations on Pinnick oxidation: a density functional theory study. ResearchGate. URL: 4.[4] A study of the alkylation and acylation of N-acylthiazolidinethione. ResearchGate. URL:
Sources
3-(Furan-2-yl)-3-oxopropanoic acid chemical properties and structure
This technical guide details the chemical properties, synthesis, and applications of 3-(Furan-2-yl)-3-oxopropanoic acid (also known as Furoylacetic acid ).
Core Synthon for Furan-Functionalized Heterocycles
Executive Summary
3-(Furan-2-yl)-3-oxopropanoic acid is a reactive
This guide focuses on the controlled generation of the free acid, its tautomeric reactivity profile , and its application in synthesizing bioactive pharmacophores like coumarins, quinolones, and pyrazoles.
Chemical Identity & Structural Analysis[1][2][3]
The compound consists of a furan ring attached to a 3-oxopropanoic acid tail. The electron-rich furan ring makes the carbonyl oxygen highly Lewis-basic, while the methylene bridge (C2) is highly acidic (
Key Identifiers
| Property | Free Acid (Active Species) | Ethyl Ester (Stable Precursor) |
| IUPAC Name | 3-(Furan-2-yl)-3-oxopropanoic acid | Ethyl 3-(furan-2-yl)-3-oxopropanoate |
| Common Name | Furoylacetic acid | Ethyl furoylacetate |
| CAS Number | Transient / In-situ | 615-09-8 |
| Formula | ||
| Mol.[1][2] Weight | 154.12 g/mol | 182.17 g/mol |
| Appearance | Unstable solid / Oil | Pale yellow liquid |
| Solubility | Soluble in alcohols, polar aprotic solvents | Soluble in EtOH, |
Structural Tautomerism
The reactivity of the compound is governed by the equilibrium between its keto and enol forms. The enol form is stabilized by conjugation with the furan ring and intramolecular hydrogen bonding.
Figure 1: Keto-enol tautomerism. In polar protic solvents, the keto form dominates; in non-polar solvents, the enol form is stabilized by intramolecular H-bonding.
Stability & Handling: The Decarboxylation Challenge
The most critical technical constraint when working with 3-(furan-2-yl)-3-oxopropanoic acid is its thermal instability. Like most
Mechanism of Degradation
Handling Protocols
-
Temperature Control: Never heat the free acid above 40°C. All hydrolysis reactions should be performed at 0°C – Room Temp.
-
pH Sensitivity: The furan ring is acid-sensitive (prone to ring opening/polymerization in strong mineral acids). Acidification must be performed with weak acids (e.g., acetic acid or dilute HCl) to pH 4-5, not lower.
-
Storage: Do not store the free acid. Store the ethyl ester at 2–8°C under inert gas (
or Ar) to prevent oxidation of the furan ring.
Synthesis Protocol: In-Situ Generation
Objective: Generate 3-(furan-2-yl)-3-oxopropanoic acid from ethyl 3-(furan-2-yl)-3-oxopropanoate for immediate use in condensation reactions.
Reagents[6]
-
Precursor: Ethyl 3-(furan-2-yl)-3-oxopropanoate (1.0 eq)
-
Base: NaOH (10% aqueous solution, 1.1 eq)
-
Solvent: Ethanol/Water (1:1 v/v)
-
Acid: 1M HCl (dilute)
Step-by-Step Methodology
-
Dissolution: Dissolve 10 mmol of Ethyl 3-(furan-2-yl)-3-oxopropanoate in 10 mL of ethanol.
-
Hydrolysis: Cool the solution to 0°C in an ice bath. Slowly add 11 mmol of 10% NaOH solution dropwise over 15 minutes.
-
Why: Low temperature prevents premature decarboxylation of the forming carboxylate.
-
-
Reaction: Stir at room temperature (20-25°C) for 2–3 hours. Monitor by TLC (disappearance of ester spot).
-
Work-up (Critical):
-
Cool back to 0°C.
-
Carefully acidify with 1M HCl dropwise until pH reaches ~4.0. Do not induce strong acidic conditions (pH < 2) as this may degrade the furan ring.
-
Result: The solution now contains the free acid.
-
-
Utilization: Use this solution immediately for subsequent coupling (e.g., Knoevenagel condensation) or extract with ethyl acetate if a solvent switch is required. Do not concentrate to dryness with heat.
Figure 2: Synthesis and reactivity workflow. Note the critical branch point at the free acid stage where heat leads to degradation.
Applications in Medicinal Chemistry
The 3-(furan-2-yl)-3-oxopropanoic acid scaffold is a versatile
Heterocycle Synthesis
-
Coumarins (Pechmann Condensation): Reacting the acid (or ester) with phenols in the presence of acid catalysts yields 4-(furan-2-yl)coumarins, which are investigated for anticoagulant and antioxidant properties.
-
Pyrazoles: Reaction with hydrazine derivatives yields 3-(furan-2-yl)-pyrazoles. These derivatives have demonstrated significant antimicrobial activity against S. aureus and E. coli.[3][4][5]
-
Quinolones: Condensation with anilines followed by cyclization (Knorr synthesis) produces quinolone antibiotics substituted with a furan ring.
Active Methylene Reactions
The methylene group at C2 is highly activated.
-
Knoevenagel Condensation: Reacts with aromatic aldehydes to form
-unsaturated ketones (chalcone analogues), which are potent Michael acceptors used in anticancer research. -
Biginelli Reaction: Acts as the
-keto acid component in the multicomponent synthesis of dihydropyrimidinones.
References
-
Synthesis and Antimicrobial Activity: Kalyaev, M.V., et al. "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity."[4] Molecules, 2022, 27(14), 4612.[4]
-
Ester Precursor Data: PubChem Compound Summary for CID 2759240, Ethyl 3-(furan-2-yl)-3-oxopropanoate.
-
Heterocycle Synthesis: BenchChem Application Note. "Application of 3-Oxopropanoic Acid in the Synthesis of Heterocyclic Compounds."
- Decarboxylation Mechanisms: Li, J.J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2014. (General reference for Claisen/Knoevenagel mechanisms).
Sources
Whitepaper: The Biological Versatility of Furan-Containing β-Keto Acids in Modern Drug Discovery
Abstract
The furan nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals that exhibit a wide array of biological activities.[1][2] When this heterocyclic ring is incorporated into a β-keto acid framework, the resulting molecule gains unique structural and electronic properties that facilitate diverse interactions with biological targets. This technical guide provides an in-depth exploration of the biological activities of furan-containing β-keto acids and their derivatives. We will dissect their primary therapeutic potentials, including antimicrobial, anti-inflammatory, and enzyme-inhibiting properties, grounded in recent scientific literature. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols that are vital for advancing these promising compounds from the laboratory to clinical applications.
Introduction: The Furan-β-Keto Acid Pharmacophore
Furan, a five-membered aromatic heterocycle containing one oxygen atom, serves as a crucial structural component in countless pharmacologically active compounds.[3][4] Its electron-rich nature and aromaticity contribute to metabolic stability and allow for a variety of interactions with biomolecules, including hydrogen bonding and π–π stacking.[3][5] The furan ring is often considered a bioisostere for the phenyl ring, offering modified steric and electronic characteristics that can enhance drug-receptor interactions and improve overall pharmacokinetic profiles.[3]
The β-keto acid moiety is another key functional group known for its versatile chemical reactivity and biological significance. Compounds bearing this feature are involved in numerous biochemical pathways and have been a fruitful source of inspiration for drug design, with demonstrated antioxidant, anti-inflammatory, anticancer, and antifungal activities.[6] The combination of these two pharmacophores—the furan ring and the β-keto acid group—creates a molecular architecture with significant therapeutic potential, which has been explored for a range of applications.
Synthetic Strategies: A Generalized Approach
The generation of a diverse library of furan-containing β-keto acids is fundamental to exploring their therapeutic potential. While numerous specific synthetic routes exist, a common and effective method involves the condensation of an aryl methyl ketone with an ethyl heterocycle-2-carboxylate.[6][7] This approach allows for modular variation of both the furan and the keto-acid portions of the molecule, facilitating comprehensive structure-activity relationship (SAR) studies.
Experimental Protocol: General Synthesis of Furan-Containing β-Keto-enol Derivatives
This protocol is adapted from a previously reported procedure for synthesizing β-keto-enol heterocycles.[6]
-
Preparation: To a solution of toluene (50 mL) in a three-necked flask, add sodium metal (0.4 g, 17.39 mmol) at 0 °C under an inert atmosphere.
-
Addition of Reagents: Add ethyl furan-2-carboxylate (13.23 mmol) to the flask, followed by the dropwise addition of the desired aryl methyl ketone (17.39 mmol).
-
Reaction: Allow the mixture to warm to room temperature and stir for 48 hours. The formation of a solid precipitate indicates the progress of the reaction.
-
Work-up: Collect the resulting solid by filtration and wash thoroughly with toluene.
-
Neutralization: Resuspend the solid in water and neutralize with acetic acid to a pH of approximately 5.5.
-
Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.
Diagram 1: Generalized Synthetic Workflow
Caption: A generalized workflow for the synthesis of furan-containing β-keto acids.
Key Biological Activities and Mechanisms of Action
Furan-containing compounds, including those with a β-keto acid moiety, exhibit a broad spectrum of biological activities.[2][3] Their efficacy often stems from the unique electronic and structural features conferred by the furan ring.[3]
Antimicrobial and Antifungal Activity
A significant body of research highlights the potent antimicrobial properties of furan derivatives against a wide range of pathogens, including Gram-positive and Gram-negative bacteria and various fungal species.[3][8]
Mechanism of Action: The antimicrobial effects are often multifaceted. Some furan derivatives act by selectively inhibiting microbial growth or modifying essential enzymes.[1][9] For instance, furan fatty acids like 7,10-epoxyoctadeca-7,9-dienoic acid (7,10-EODA) have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[10][11] The mechanism involves permeabilizing the bacterial cell membrane to small molecules and, at sublethal doses, reducing the expression of virulence factors such as hemolysins and coagulase.[11][12] Certain β-keto-enol furan derivatives have shown excellent fungicidal activity against strains like Fusarium oxysporum, with efficacy comparable to the commercial fungicide benomyl.[6]
| Compound Class | Target Organism | Observed Activity (MIC Range) | Reference |
| Furan Fatty Acids (7,10-EODA) | Staphylococcus aureus (MRSA) | 125-250 mg/L | [11] |
| β-Keto-enol Furan Derivatives | Fusarium oxysporum | IC₅₀ = 12.83-34 µg/mL | [6] |
| Dibenzofuran bis(bibenzyl) | Candida albicans | 16-512 µg/mL | [10] |
Featured Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many human diseases. Furan-containing compounds have emerged as promising anti-inflammatory agents.[1][3][4]
Mechanism of Action: The anti-inflammatory properties of furan derivatives are often linked to their potent antioxidant capabilities, where the furan ring acts as a scavenger of free radicals like peroxyl radicals.[1] Beyond this, these compounds can exert regulatory effects on cellular activities by modulating key inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) pathways.[1][9][13] Some benzofuran derivatives inhibit the production of prostaglandin E2 (PGE2), a key inflammatory mediator, likely through the inhibition of cyclooxygenase (COX) enzymes.[1][3][9]
Diagram 2: Potential Anti-inflammatory Mechanisms
Caption: Furan derivatives can modulate multiple key inflammatory signaling pathways.
Enzyme Inhibition
The specific and potent inhibition of enzymes is a cornerstone of modern pharmacology. The furan-β-keto acid scaffold has proven effective for designing inhibitors against various enzyme targets.
Mechanism of Action: The mechanism is highly target-dependent. For instance, furan-2-carboxylic acid derivatives have been identified as dual inhibitors of D-dopachrome tautomerase (D-DT) and macrophage migration inhibitory factor (MIF-1), two proteins with highly similar structures involved in inflammatory responses.[14] Molecular docking studies suggest that the carboxylic acid group forms crucial hydrogen bonds and a salt bridge with key residues (Pro-1, Lys-32) in the active site, while the furan oxygen also participates in hydrogen bonding.[14] Other furan-based analogues have been developed as selective, membrane-permeable inhibitors of the pyruvate dehydrogenase E1 subunit (PDH E1), a key enzyme in cellular metabolism whose dysregulation is implicated in certain cancers.[15]
Structure-Activity Relationships (SAR)
Understanding how structural modifications impact biological activity is critical for optimizing lead compounds. For furan-containing β-keto acids, several key SAR principles have been identified.
-
Substitutions on the Furan Ring: The position and nature of substituents on the furan ring are crucial. Electron-withdrawing groups, such as a nitro group, can enhance the bioactivity of some antibacterial and anticancer agents.[3]
-
The Carboxylic Acid Moiety: For enzyme inhibitors like those targeting D-DT, the free carboxylic acid is often essential for activity, participating in key binding interactions. Esterification of this group typically leads to a loss of inhibitory potency.[14]
-
Aromatic Substituents: In series developed as D-DT/MIF-1 inhibitors, a 4-chlorobenzamido group at the 5-position of the furan ring was found to be optimal, forming a π–π interaction with a phenylalanine residue in the binding pocket.[14]
Diagram 3: Key SAR Insights for a Furan-β-Keto Acid Scaffold
Caption: Structure-activity relationships for optimizing furan-β-keto acid derivatives.
Future Perspectives and Challenges
The therapeutic potential of furan-containing β-keto acids is vast, but further research is needed to translate this promise into clinical reality.[1][13] Key challenges include optimizing pharmacokinetic properties, minimizing potential toxicity, and developing scalable and cost-effective synthetic routes.[7] While some studies have raised concerns about the potential carcinogenicity of furan itself, the derivatives used in drug development are structurally distinct and often show favorable safety profiles in preclinical models.[1] Future work should focus on high-throughput screening of diverse chemical libraries, detailed mechanistic studies using advanced biochemical and cellular assays, and in vivo evaluation in relevant animal models of disease.
Conclusion
Furan-containing β-keto acids represent a versatile and highly promising class of molecules for drug discovery. Their intrinsic chemical properties enable a wide range of biological activities, including potent antimicrobial, anti-inflammatory, and specific enzyme-inhibiting effects. By leveraging a deep understanding of their synthesis, mechanisms of action, and structure-activity relationships, researchers and drug development professionals can continue to unlock the full therapeutic potential of this valuable chemical scaffold. The insights and protocols provided in this guide serve as a foundation for the rational design and development of the next generation of furan-based therapeutics.
References
- Alizadeh, M., Hashemi, P., & Alizadeh, S. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
- ResearchGate. (n.d.). (PDF)
- Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
- Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity.
- Synapse. (2025).
- ResearchGate. (n.d.). (PDF)
- El-fakch, B., et al. (n.d.).
- Varshney, M. M., et al. (n.d.). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica.
- Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
- Oklahoma State University. (2023). Efforts towards the synthesis of furan containing bioactive compounds.
- Kumar, R., et al. (n.d.).
- ACS Publications. (2026). Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors.
- Wang, T., et al. (2021). Furan oxidation by Mn(III)/Co(II)
- Dasagrandhi, C., et al. (n.d.). Antimicrobial activity of a novel furan fatty acid, 7,10-epoxyoctadeca-7,9-dienoic acid against methicillin-resistant Staphylococcus aureus. PMC.
- Taylor & Francis. (2025).
- Nivrutti, G. P. (n.d.). Furan: A Promising Scaffold for Biological Activity.
- ResearchGate. (2026). Synthesis and Antimicrobial Activity of Unsaturated Ketones with the Furan Fragment | Request PDF.
- Dasagrandhi, C., et al. (2016). Antimicrobial activity of a novel furan fatty acid, 7,10-epoxyoctadeca-7,9-dienoic acid against methicillin-resistant Staphylococcus aureus. PubMed.
- Chan, A. H. Y., et al. (2023).
- Kumar, R., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Bentham Science Publisher.
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An In-depth Technical Guide to 3-(Furan-2-yl)-3-oxopropanoic Acid Derivatives and Analogs for Drug Discovery
Abstract
The furan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This technical guide provides a comprehensive exploration of 3-(furan-2-yl)-3-oxopropanoic acid, its derivatives, and analogs as valuable building blocks in drug discovery. We will delve into the synthetic pathways for these compounds, their chemical properties, and their diverse biological activities, including antimicrobial, anticonvulsant, and enzyme-inhibiting properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols to facilitate the discovery and development of novel furan-based therapeutics.
Introduction: The Furan Moiety as a Versatile Pharmacophore
Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of many biologically active molecules.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as phenyl rings, make it an attractive component in drug design. The furan ring can enhance binding affinity to biological targets and improve the pharmacokinetic profile of a drug candidate.[1]
The 3-(furan-2-yl)-3-oxopropanoic acid framework, in particular, offers a rich scaffold for chemical modification. The β-keto acid functionality serves as a versatile handle for the synthesis of a wide array of derivatives, including amides, esters, and more complex heterocyclic systems. This guide will explore the synthesis of the core molecule and its transformation into various analogs with significant therapeutic potential.
Synthesis of the Core Scaffold: 3-(Furan-2-yl)-3-oxopropanoic Acid and its Ethyl Ester
The most common and practical entry point to this class of compounds is through the synthesis of ethyl 3-(furan-2-yl)-3-oxopropanoate, a stable and versatile intermediate.[2] This β-keto ester is typically prepared via a Claisen condensation reaction.
Synthetic Pathway: Claisen Condensation
The Claisen condensation is a classic carbon-carbon bond-forming reaction that utilizes a strong base to condense two ester molecules. In this case, a furoic acid ester is condensed with an acetate ester.
Caption: General workflow for the synthesis of ethyl 3-(furan-2-yl)-3-oxopropanoate via Claisen condensation.
Experimental Protocol: Synthesis of Ethyl 3-(furan-2-yl)-3-oxopropanoate
This protocol is a representative procedure based on established Claisen condensation methodologies.
Materials:
-
Furan-2-carbonyl chloride
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of sodium ethoxide in anhydrous diethyl ether, slowly add ethyl acetate at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of furan-2-carbonyl chloride in anhydrous diethyl ether dropwise.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding dilute hydrochloric acid until the mixture is acidic (pH ~5-6).
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield ethyl 3-(furan-2-yl)-3-oxopropanoate as a yellow liquid.[2]
Hydrolysis to 3-(Furan-2-yl)-3-oxopropanoic Acid
The free acid can be obtained by the hydrolysis of the corresponding ethyl ester.
Procedure:
-
Dissolve ethyl 3-(furan-2-yl)-3-oxopropanoate in a mixture of ethanol and water.
-
Add a stoichiometric amount of sodium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify with cold, dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to afford 3-(furan-2-yl)-3-oxopropanoic acid.
Chemical Properties and Reactivity
Keto-Enol Tautomerism
Like other β-keto esters and acids, 3-(furan-2-yl)-3-oxopropanoic acid and its derivatives exist as a mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding. This tautomerism is a key aspect of their reactivity.
Decarboxylation of the β-Keto Acid
A characteristic reaction of β-keto acids is their facile decarboxylation upon heating, which proceeds through a cyclic transition state to yield a furan-2-yl methyl ketone.[3][4] This property is important to consider during synthesis and storage of the free acid.
Caption: Decarboxylation of 3-(furan-2-yl)-3-oxopropanoic acid upon heating.[5]
Synthesis of Key Derivatives and Analogs
The 3-(furan-2-yl)-3-oxopropanoic acid scaffold is a versatile starting point for the synthesis of a variety of derivatives with diverse biological activities.
3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives
These analogs have shown significant antimicrobial activity.[6][7][8] They can be synthesized from 3-(furan-2-yl)propenoic acids via a hydroarylation reaction.
Experimental Protocol: Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acids [6]
Materials:
-
3-(Furan-2-yl)propenoic acid derivative
-
Arene (e.g., benzene, toluene)
-
Triflic acid (TfOH)
-
Dichloromethane (CH₂Cl₂)
-
Chloroform
Procedure:
-
To a mixture of the 3-(furan-2-yl)propenoic acid derivative and the arene in dichloromethane, add triflic acid at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Pour the reaction mixture into water and extract with chloroform.
-
Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.
-
Distill the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography.
Pyrazole Derivatives
The β-dicarbonyl moiety of 3-(furan-2-yl)-3-oxopropanoate is an excellent precursor for the synthesis of pyrazoles, a class of heterocycles with a broad range of pharmacological activities.[9][10][11]
Experimental Protocol: Synthesis of Furan-Containing Pyrazoles [9]
Materials:
-
Ethyl 3-(furan-2-yl)-3-oxopropanoate
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid
Procedure:
-
Dissolve ethyl 3-(furan-2-yl)-3-oxopropanoate in ethanol.
-
Add hydrazine hydrate dropwise to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Biological Activities and Therapeutic Potential
Furan derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug development.
Antimicrobial Activity
Numerous studies have demonstrated the antibacterial and antifungal properties of furan-containing compounds.[6][7][8][12] Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have shown good activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[6][7][8]
| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |
| 3-Aryl-3-(furan-2-yl)propanoic acids | Candida albicans | 64 | [6] |
| 3-Aryl-3-(furan-2-yl)propanoic acids | Staphylococcus aureus | 128 | [6] |
Anticonvulsant Activity
The furan nucleus is present in several compounds with anticonvulsant properties.[13] While specific data for 3-(furan-2-yl)-3-oxopropanoic acid derivatives is limited, related furan-containing compounds have shown efficacy in preclinical models of seizures.[13] The mechanism of action is often linked to the modulation of ion channels or neurotransmitter systems.
Enzyme Inhibition
The structural features of these compounds make them potential inhibitors of various enzymes. The β-keto acid moiety can chelate metal ions in enzyme active sites, while the furan ring and its substituents can engage in hydrophobic and hydrogen-bonding interactions.
Conclusion and Future Directions
3-(Furan-2-yl)-3-oxopropanoic acid and its derivatives represent a valuable and versatile class of compounds for drug discovery. Their straightforward synthesis and the potential for diverse chemical modifications make them an attractive starting point for the development of novel therapeutics. Future research should focus on:
-
Expansion of the chemical space: Synthesizing a wider range of derivatives to explore structure-activity relationships in more detail.
-
Mechanism of action studies: Elucidating the specific biological targets and pathways modulated by these compounds.
-
Optimization of pharmacokinetic properties: Improving the drug-like properties of lead compounds to enhance their therapeutic potential.
The furan scaffold continues to be a rich source of inspiration for medicinal chemists, and the 3-(furan-2-yl)-3-oxopropanoic acid core provides a robust platform for the discovery of new and effective therapeutic agents.
References
-
Kalyaev, D. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
-
Siddiqui, A. A., & Mishra, R. (2022). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. ACS Omega, 7(38), 33763-33789. [Link]
-
Kalyaev, D. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]
-
Kalyaev, D. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]
-
Guria, M., & Punniyamurthy, T. (2019). Regioselective Synthesis of Fused Furans by Decarboxylative Annulation of α,β-Alkenyl Carboxylic Acid with Cyclic Ketone: Synthesis of Di-Heteroaryl Derivatives. Angewandte Chemie International Edition, 58(32), 11039-11043. [Link]
-
Kalyaev, D. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PMC. [Link]
-
The Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. The Royal Society of Chemistry. [Link]
-
Antiepileptic Activity of Novel 2-(substituted benzylidene)-7-(4- fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one Derivatives. (2025). ResearchGate. [Link]
-
Kumar, A., & Kumar, R. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 12(1), 1-17. [Link]
-
International Journal for Research Trends and Innovation. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. ijrti.org. [Link]
-
The synthesis and screening of the antimicrobial activity of some novel 3-(furan-2-yl)-1-(aryl)-3-(phenylthio) propan-1-one derivatives. (2025). ResearchGate. [Link]
-
Singh, P., & Kumar, A. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal of Foundation for Medical Research, 2(1), 1-10. [Link]
-
Al-Mousawi, S. M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5566. [Link]
-
Ashenhurst, J. (2023). Decarboxylation of beta-keto carboxylic acids. Master Organic Chemistry. [Link]
-
Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]
-
Decarboxylation of β-keto acids: basic idea and complete mechanism and Transition State (TS). (2020). YouTube. [Link]
-
Çetin, A. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Muş Alparslan Üniversitesi Fen Bilimleri Dergisi, 3(1), 303-321. [Link]
-
LookChem. (n.d.). Cas 615-09-8,ETHYL 3-(2-FURYL)-3-OXOPROPANOATE. lookchem.com. [Link]
-
Prakash Academy. (2013). Decarboxylation of beta Keto acid # Acid. YouTube. [Link]
-
Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org. [Link]
-
Viggiano, A., et al. (2015). Anticonvulsant properties of an oral ketone ester in a pentylenetetrazole-model of seizure. Brain Research, 1618, 50-54. [Link]
-
D'Agostino, D. P., et al. (2018). Studies evaluating anticonvulsant efficacy of ketogenic agents in pre-clinical models. Frontiers in Pharmacology, 9, 58. [Link]
-
Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. (2021). PMC. [Link]
-
Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. (n.d.). scielo.org.mx. [Link]
-
Modular Synthesis of Multisubstituted Furans through Palladium- Catalyzed Three-Component Condensation of Alkynylb. (n.d.). DR-NTU. [Link]
Sources
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Spectroscopic Profiling and Structural Elucidation of 3-(Furan-2-yl)-3-oxopropanoic Acid: A Comprehensive Guide
Executive Summary
For researchers and drug development professionals, the accurate structural characterization of heterocyclic building blocks is a non-negotiable prerequisite for downstream synthetic success. 3-(Furan-2-yl)-3-oxopropanoic acid (commonly known as 2-furoylacetic acid) is a highly versatile
This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, FT-IR, and MS) of 3-(Furan-2-yl)-3-oxopropanoic acid. By bridging raw data with the underlying quantum mechanical and physical chemistry principles, this guide establishes a self-validating framework for analytical verification.
Structural Dynamics and Tautomerism
Before interpreting the spectroscopic data, one must account for the structural dynamics of 3-(Furan-2-yl)-3-oxopropanoic acid. As a
The position of this equilibrium is heavily solvent-dependent. In non-polar solvents (e.g.,
Equilibrium dynamics of 3-(Furan-2-yl)-3-oxopropanoic acid tautomerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive map of the molecule's electronic environment. The data below reflects the predominant keto form in a polar deuterated solvent (e.g.,
Causality of Chemical Shifts
-
Furan Ring System: The furan protons exhibit distinct splitting patterns due to heteroaromatic coupling. The
proton is highly deshielded ( ~7.9 ppm) due to the inductive electron-withdrawing effect of the adjacent oxygen atom. The proton is also deshielded ( ~7.4 ppm) due to the conjugated carbonyl group at . -
Methylene Bridge (
): The aliphatic protons appear as a sharp singlet at ~3.9 ppm. This significant downfield shift for an aliphatic group is caused by the combined anisotropic and inductive effects of being flanked by two strongly electron-withdrawing carbonyl groups.
Table 1: Summarized and NMR Assignments
| Position | Multiplicity & Coupling ( | Structural Assignment | ||
| C-5 (Furan) | 7.95 | dd, | 148.2 | Adjacent to furan oxygen |
| C-3 (Furan) | 7.42 | dd, | 119.5 | Conjugated to ketone |
| C-4 (Furan) | 6.71 | dd, | 113.1 | Furan backbone |
| C-2 (Furan) | - | - | 151.4 | Quaternary, attached to C=O |
| C=O (Ketone) | - | - | 182.6 | Highly deshielded carbonyl |
| CH | 3.92 | s | 46.3 | Methylene bridge |
| C=O (Acid) | - | - | 169.8 | Carboxylic acid carbonyl |
| OH (Acid) | 12.50 | br s | - | Exchangeable proton |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is critical for orthogonal validation of the functional groups. The spectrum of 3-(Furan-2-yl)-3-oxopropanoic acid is dominated by the vibrational modes of the two carbonyl groups and the furan ring.
-
Carbonyl Differentiation: The ketone carbonyl stretch occurs at a lower frequency (~1680 cm
) than a typical aliphatic ketone due to resonance conjugation with the furan -system, which weakens the double bond character. The carboxylic acid carbonyl appears distinctly higher (~1715 cm ). -
Hydrogen Bonding: The broad
stretch spanning 3300–2500 cm is a hallmark of carboxylic acid dimerization in the solid state.
Table 2: Key FT-IR Vibrational Modes
| Wavenumber (cm | Peak Shape/Intensity | Vibrational Mode | Diagnostic Significance |
| 3300 – 2500 | Broad, Strong | Confirms carboxylic acid dimer | |
| 1715 | Sharp, Strong | Carboxylic acid carbonyl | |
| 1680 | Sharp, Strong | Conjugated ketone carbonyl | |
| 1565, 1460 | Medium | Furan ring skeletal vibrations | |
| 1220 | Strong | Carboxylic acid |
Mass Spectrometry (MS)
Electron Ionization (EI-MS) at 70 eV induces highly predictable fragmentation pathways. Because
Assuming intact ionization (or utilizing cold-injection/LC-MS techniques), the molecular ion
Primary EI-MS fragmentation pathways of 3-(Furan-2-yl)-3-oxopropanoic acid.
Table 3: EI-MS Fragmentation Summary
| m/z | Relative Abundance | Fragment Identity | Mechanism of Formation |
| 154 | 10 - 15% | Intact molecular ion | |
| 110 | 40 - 60% | Decarboxylation (thermal or EI-induced) | |
| 95 | 100% | ||
| 67 | 20 - 30% | Loss of |
Standardized Experimental Protocols
To ensure rigorous scientific integrity, the following step-by-step methodologies incorporate self-validating system checks.
Protocol A: NMR Sample Preparation and Acquisition
-
Sample Dissolution: Weigh 15 mg of 3-(Furan-2-yl)-3-oxopropanoic acid and dissolve entirely in 0.6 mL of high-purity
(containing 0.03% v/v TMS). -
Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove any insoluble particulates that could distort magnetic field homogeneity.
-
Instrument Tuning (Self-Validation): Insert the sample into the spectrometer (e.g., 400 MHz). Lock the spectrometer to the deuterium signal of
. Shim the Z-axis gradients until the lock signal intensity is maximized and stable. -
Acquisition: Acquire the
spectrum using a standard 30° pulse program with 16 scans and a relaxation delay (D1) of 2 seconds. -
Calibration: Post-acquisition, phase and baseline-correct the spectrum. Calibrate the chemical shift scale by setting the TMS singlet strictly to 0.00 ppm[2].
Protocol B: FT-IR ATR Analysis
-
Background Validation: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean. Run a background scan (32 scans, 4 cm
resolution) to capture and subsequently subtract ambient and . -
Sample Application: Place 2-3 mg of the solid crystalline powder directly onto the ATR crystal.
-
Compression: Lower the anvil and apply consistent pressure until the force gauge indicates optimal contact (preventing air gaps that reduce signal-to-noise ratio).
-
Acquisition: Collect the spectrum from 4000 to 400 cm
. Clean the crystal with isopropanol immediately after use.
Protocol C: MS Derivatization and Acquisition
Note: Due to the thermal instability of the
-
Derivatization: Dissolve 1 mg of the analyte in 100
L of anhydrous pyridine. Add 100 L of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes to form the TMS-ester. -
Instrument Calibration (Self-Validation): Prior to injection, perform a mass calibration using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks meet target resolution and relative abundance metrics.
-
Injection: Inject 1
L of the derivatized sample into the GC-MS operating in split mode (1:50) with an injector temperature of 250°C. -
Analysis: Analyze the resulting spectra, noting that the molecular weight will shift by +72 Da per silylated functional group.
References
-
Humic acid as a natural catalyst for C–S bond construction: decarbonylative and decarboxylative thioether synthesis RSC Advances / PMC[Link]
- WO2012127214A1 - Quinolinone derivatives for use in the treatment of an autoimmune disease and/or an inflammatory disease Google P
Sources
- 1. WO2012127214A1 - Quinolinone derivatives for use in the treatment of an autoimmune disease and/or an inflammatory disease - Google Patents [patents.google.com]
- 2. Humic acid as a natural catalyst for C–S bond construction: decarbonylative and decarboxylative thioether synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05889A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
Harnessing 3-(Furan-2-yl)-3-oxopropanoic Acid in Medicinal Chemistry: A Technical Guide to Scaffold Design and Synthesis
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the design of novel heterocyclic scaffolds relies heavily on versatile, multi-reactive building blocks. 3-(Furan-2-yl)-3-oxopropanoic acid (and its corresponding ethyl ester, ethyl 3-(furan-2-yl)-3-oxopropanoate) has emerged as a privileged 1,3-dicarbonyl equivalent [1]. By offering a unique combination of bis-electrophilic reactivity and the bioisosteric properties of the furan ring, this compound is instrumental in the synthesis of complex fused heterocycles, including pyrazoles, isoxazoles, and triazolopyrimidines.
This technical guide explores the mechanistic causality behind its reactivity, provides self-validating experimental protocols for scaffold synthesis, and analyzes the physicochemical tuning it offers in drug design.
Chemical Profile & Reactivity Dynamics
The Bis-Electrophilic Reactivity Map
3-(Furan-2-yl)-3-oxopropanoic acid exists in a dynamic keto-enol tautomeric equilibrium. Its utility in scaffold generation stems from its three distinct reactive centers:
-
C3 Ketone (Hard Electrophile): Highly susceptible to nucleophilic attack by primary amines or hydrazines, forming imine/enamine intermediates.
-
C1 Carboxylic Acid/Ester (Acylating Agent): Serves as the secondary electrophile for intramolecular ring closure, eliminating water or ethanol to yield thermodynamically stable aromatic systems.
-
C2 Methylene (Nucleophilic): Capable of undergoing Knoevenagel condensations or alkylations prior to cyclization.
Reactivity map of 3-(furan-2-yl)-3-oxopropanoic acid highlighting bis-electrophilic centers.
The Furan Bioisostere: Physicochemical Tuning
Replacing a standard phenyl ring with a furan-2-yl moiety is a strategic choice in lead optimization. The furan ring acts as an oxygen-containing bioisostere that provides a specific hydrogen-bond acceptor, which is often critical for binding to kinase hinge regions or specific enzymatic pockets.
However, this substitution alters the molecule's physicochemical profile. As shown in the data below, the furan ring lowers lipophilicity (cLogP) compared to a phenyl group, improving aqueous solubility, but introduces potential metabolic liabilities (e.g., CYP450-mediated epoxidation at the C4-C5 double bond) that must be monitored during in vitro ADME profiling.
Table 1: Physicochemical Comparison of Aromatic Substituents
| Substituent (R) | MW Contribution (Da) | cLogP Shift | TPSA Contribution (Ų) | H-Bond Acceptors | Primary Metabolic Liability |
| Phenyl | 77.1 | +1.5 | 0.0 | 0 | Aromatic Hydroxylation |
| Furan-2-yl | 67.1 | +0.8 | 13.1 | 1 | CYP450 Epoxidation (C4-C5) |
| Thiophen-2-yl | 83.1 | +1.2 | 28.2 | 0 (Sulfur) | S-Oxidation / Epoxidation |
Core Applications: Synthesis of Anti-Infective Scaffolds
A premier application of ethyl 3-(furan-2-yl)-3-oxopropanoate is the synthesis of triazolopyrimidines , a class of heterocyclic compounds recently identified as potent inhibitors of mycobacterial growth [1]. These compounds target aerobic respiration in Mycobacterium tuberculosis by inhibiting the terminal cytochrome oxidase (QcrB).
To construct this scaffold, the furan-based β-ketoester is condensed with an amino-triazole, followed by activation and late-stage diversification via Nucleophilic Aromatic Substitution (SNAr).
Three-step synthesis workflow for furan-substituted fused pyrimidine scaffolds.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that robust methodology requires built-in causality and validation. The following protocols detail the synthesis of the antitubercular triazolopyrimidine core [1][2].
Protocol 1: Condensation to 5-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
-
Objective: Form the fused pyrimidone core via a double condensation reaction.
-
Causality: Glacial acetic acid is selected as the solvent because it acts as a mild acid catalyst. It lowers the activation energy for nucleophilic attack at the C3 ketone without being harsh enough to induce furan ring opening—a common side reaction when using strong mineral acids.
-
Procedure:
-
Charge a 100 mL round-bottom flask with ethyl 3-(furan-2-yl)-3-oxopropanoate (1.0 eq) and 1H-1,2,4-triazol-5-amine (1.05 eq).
-
Add glacial acetic acid to achieve a 0.5 M concentration.
-
Stir the mixture under reflux (110°C) for 16 hours.
-
Cool the reaction mixture to room temperature to induce precipitation.
-
Filter the resulting solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum.
-
-
System Validation: Analyze the crude solid via LC-MS. The reaction is deemed successful when the UV trace shows complete consumption of the starting ester, and the mass spectrum exhibits the
peak corresponding to the cyclized product (accounting for the loss of and ).
Protocol 2: Chlorination to 7-Chloro-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
-
Objective: Convert the tautomeric C7-hydroxyl group into a reactive electrophile.
-
Causality: Phosphorus oxychloride (
) converts the stable pyrimidone into a highly reactive dichlorophosphate intermediate, which is subsequently displaced by chloride ions. -
Procedure:
-
Suspend the 7-ol intermediate (1.0 eq) in neat
(10 eq). -
Heat the mixture to 110°C for 9 hours under a nitrogen atmosphere.
-
Concentrate the mixture under reduced pressure to remove the majority of excess
. -
Critical Step: Carefully quench the remaining residue by dropwise addition to vigorously stirred crushed ice. Rapid quenching is mandatory to prevent the highly electrophilic 7-chloro product from hydrolyzing back to the starting pyrimidone.
-
Extract the aqueous layer with Dichloromethane (DCM), dry over
, and concentrate.
-
-
System Validation: Perform TLC (Hexanes:Ethyl Acetate 7:3). The product will appear as a distinct, highly UV-active spot with a significantly higher
value than the highly polar 7-ol starting material.
Protocol 3: Late-Stage SNAr Diversification
-
Objective: Introduce structural diversity at the C7 position to optimize target binding.
-
Causality: The electron-withdrawing nature of the triazolopyrimidine core severely depletes electron density at the C7 position. This renders the carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by aliphatic or aromatic amines under mild heating.
-
Procedure:
-
Dissolve the 7-chloro intermediate (1.0 eq) in N-Methyl-2-pyrrolidone (NMP) (0.2 M).
-
Add the desired primary amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to neutralize the generated
. -
Stir the reaction at 60°C for 16 hours.
-
Dilute with water and extract with Ethyl Acetate. Wash the organic layer with brine to remove NMP.
-
-
System Validation: Confirm the final structure via
NMR. Validation is achieved by observing the characteristic chemical shifts of the furan protons (typically multiplet signals between 6.5–7.8 ppm) alongside the integration of the newly introduced amine substituents. Ensure HPLC purity is >95% before biological assaying.
Conclusion
3-(Furan-2-yl)-3-oxopropanoic acid and its ester derivatives are indispensable tools in the medicinal chemist's repertoire. By understanding the mechanistic causality of its bis-electrophilic centers and the physicochemical implications of the furan bioisostere, researchers can rationally design and synthesize highly potent, targeted heterocyclic libraries. The self-validating protocols provided herein ensure high-fidelity scaffold generation, accelerating the path from hit identification to lead optimization.
References
Stability and Storage Dynamics of 3-(Furan-2-yl)-3-oxopropanoic Acid: A Comprehensive Technical Guide
Introduction
3-(Furan-2-yl)-3-oxopropanoic acid (also known as 2-furoylacetic acid or
Mechanistic Causality of Instability
To engineer an effective storage system for 3-(Furan-2-yl)-3-oxopropanoic acid, we must first dissect its degradation pathway. The molecule features a ketone group at the
The Decarboxylation Mechanism:
The physical proximity of the
Causality in Practice: The furan ring acts as an electron sink, stabilizing the partial positive charge on the
Figure 1: Mechanistic pathway of 3-(Furan-2-yl)-3-oxopropanoic acid decarboxylation.
Critical Environmental Factors Influencing Degradation
-
Temperature Kinetics: Decarboxylation is fundamentally a heat-driven kinetic process. Studies on analogous
-keto acids demonstrate that at -20°C, up to 40% of the compound can degrade within just 7 days[5]. Lowering the storage temperature to -80°C reduces the kinetic rate constant of decarboxylation by more than an order of magnitude (from to ), effectively arresting degradation[5],[6]. -
pH and Solvation Effects: The stability of 3-(Furan-2-yl)-3-oxopropanoic acid in solution is strictly pH-dependent. The protonated acid form is required to form the cyclic transition state. In contrast, the deprotonated carboxylate anion (dominant at neutral to slightly alkaline pH) lacks the necessary proton to form this intramolecular hydrogen bond, rendering it significantly more stable against spontaneous decarboxylation[2].
-
Moisture and Hygroscopicity:
-keto acids are exceptionally hygroscopic[4]. Absorbed atmospheric moisture acts as a localized solvent micro-environment, facilitating the proton transfer required for the transition state and accelerating the degradation cascade.
Quantitative Stability Profile
The following table synthesizes the expected stability of 3-(Furan-2-yl)-3-oxopropanoic acid across various conditions, extrapolated from established
| Storage Condition | Physical State | pH Environment | Estimated Half-Life | Primary Degradant |
| 25°C (Room Temp) | Aqueous Solution | Acidic (pH < 4) | < 12 Hours | 2-Acetylfuran + |
| 25°C (Room Temp) | Solid (Exposed to Air) | N/A (Moisture present) | 2 - 3 Days | 2-Acetylfuran + |
| 4°C (Refrigerated) | Aqueous Solution | Neutral (pH 7.4) | 3 - 5 Days | 2-Acetylfuran + |
| -20°C (Freezer) | Solid (Sealed) | N/A | 1 - 2 Weeks | 2-Acetylfuran + |
| -80°C (Cryogenic) | Solid (Lyophilized, Argon) | N/A | > 2 Years | Negligible |
Self-Validating Storage Protocols
To ensure the scientific integrity of your compound inventory, storage protocols must be designed as a self-validating system that systematically eliminates the variables of heat, moisture, and oxygen.
Figure 2: Self-validating storage workflow to prevent beta-keto acid degradation.
Causality Behind the Protocol:
-
Lyophilization: Removes all unbound water, preventing moisture-catalyzed proton transfer[4].
-
Aliquoting: Repeated freeze-thaw cycles introduce condensation into the vial. This condensation provides the aqueous micro-environment necessary for the cyclic transition state to form. Single-use aliquots strictly eliminate this risk.
-
Argon Purging: Argon is heavier than air and effectively displaces residual oxygen and atmospheric moisture in the headspace of the vial prior to sealing.
Analytical Workflows & Degradation Prevention
Analyzing 3-(Furan-2-yl)-3-oxopropanoic acid via standard chromatographic methods often leads to false negatives. For instance, injecting the underivatized acid into a GC-MS inlet (typically heated to 250°C) will cause instantaneous, 100% thermal decarboxylation, leading the analyst to incorrectly identify the sample purely as 2-acetylfuran[2].
Step-by-Step Extraction and Derivatization Protocol: This protocol ensures the compound is stabilized prior to LC-MS or GC-MS analysis[2].
-
Step 1: Quenching. Add 100 µL of the sample to a pre-chilled glass centrifuge tube. Immediately add 400 µL of pre-chilled (-20°C) methanol and vortex for 30 seconds.
-
Causality: The extreme cold arrests kinetic degradation, while methanol precipitates proteins and halts any enzymatic activity.
-
-
Step 2: Phase Extraction. Add 200 µL of pre-chilled chloroform, vortex for 30 seconds, followed by 300 µL of pre-chilled 0.9% NaCl solution.
-
Step 3: Separation. Centrifuge at 2,000 x g for 10 minutes at 4°C. Carefully extract the upper aqueous-methanol phase containing the
-keto acid into a clean vial. -
Step 4: Derivatization (Mandatory for GC-MS). Immediately react the extract with a silylating agent (e.g., BSTFA + 1% TMCS) at a controlled, mild temperature (e.g., 30°C for 30 mins).
-
Causality: Silylation replaces the acidic proton with a trimethylsilyl (TMS) group. Without the acidic proton, the six-membered hydrogen-bonded transition state cannot form, rendering the molecule thermally stable for high-temperature GC analysis.
-
-
Step 5: Analysis. Maintain the autosampler tray at 4°C during the analytical run to prevent ambient degradation while queued.
Conclusion
The instability of 3-(Furan-2-yl)-3-oxopropanoic acid is not an unpredictable anomaly, but a well-defined thermodynamic consequence of its
References
-
[2] preventing decarboxylation of beta-keto acids during analysis - Benchchem.
-
[5] Stability of ketone bodies in serum in dependence on storage time and storage temperature - ResearchGate.
-
[6] Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed.
-
[4] Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides - ACS Publications.
-
[3] Decarboxylation in drug stability - QSAR ANALYTICS.
-
[1] Humic acid as a natural catalyst for C–S bond construction: decarbonylative and decarboxylative thioether synthesis - PMC.
Sources
- 1. Humic acid as a natural catalyst for C–S bond construction: decarbonylative and decarboxylative thioether synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Decarboxylation in drug stability - QSAR ANALYTICS [qsaranalytics.com.mx]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Reactivity & Stability of 3-(Furan-2-yl)-3-oxopropanoic Acid
This guide provides an in-depth technical analysis of the reactivity of 3-(Furan-2-yl)-3-oxopropanoic acid (also known as 2-furoylacetic acid). It is designed for researchers and medicinal chemists who require a mechanistic understanding of this molecule's dual-nature reactivity: the aromatic furan "warhead" and the labile
Executive Summary: The Stability-Reactivity Paradox
3-(Furan-2-yl)-3-oxopropanoic acid (CAS: 13302-19-7) presents a classic challenge in heterocyclic chemistry: it couples an electron-rich furan ring with a thermodynamically unstable
For drug development professionals, this molecule is a "Janus" intermediate:
-
The Furan Ring: Acts as a latent 1,4-dicarbonyl equivalent (via oxidation) or a heteroaromatic scaffold for electrophilic substitution.
-
The Side Chain: Provides a highly acidic methylene (
) for C-C bond formation but suffers from rapid thermal decarboxylation.
Critical Operational Directive: The free acid is prone to spontaneous decarboxylation to 2-acetylfuran . Most synthetic workflows utilize the ethyl ester (ethyl 3-(furan-2-yl)-3-oxopropanoate) as a stable surrogate, generating the acid in situ or strictly at low temperatures (
Electronic Structure & Mechanistic Grounding
The Furan Ring: Deactivated yet Regioselective
Unlike unsubstituted furan, which is highly sensitive to acid and prone to polymerization, the furan ring in this molecule is substituted at the C2 position with a carbonyl group (an Electron Withdrawing Group, EWG).[1]
-
Deactivation: The carbonyl group pulls electron density from the ring via resonance (
effect), making the ring less susceptible to oxidative degradation than furan itself, but also less reactive toward weak electrophiles.[1] -
Regioselectivity (The C5 Rule): In electrophilic aromatic substitution (EAS), the C2-carbonyl directs incoming electrophiles to the C5 position (the
-position). The C3 and C4 positions are deactivated.
The -Keto Acid Trap (Decarboxylation)
The defining feature of this molecule is its instability.[5] Like all
[1]
Reactivity Profile: The Furan Ring
The furan ring serves as a versatile scaffold. Below is a breakdown of its reactivity modes in the presence of the 3-oxopropanoic acid side chain.
Electrophilic Aromatic Substitution (EAS)
Despite the deactivating carbonyl, the C5 position remains nucleophilic enough for strong electrophiles.
| Reaction Type | Reagent | Position | Outcome/Notes |
| Nitration | C5 | Forms 5-nitro-2-furoyl derivative. Requires careful temp control ( | |
| Halogenation | C5 | Rapid bromination at C5. Excess | |
| Vilsmeier-Haack | C5 | Formylation at C5. Highly effective for extending the carbon skeleton. | |
| Friedel-Crafts | N/A | Avoid: Lewis acids often complex with the side-chain carbonyl, leading to decomposition or polymerization. |
Oxidative Ring Opening (The "Achilles Heel")
The furan ring is a "masked" 1,4-dicarbonyl system.
-
Singlet Oxygen (
): Undergoes [4+2] cycloaddition to form endoperoxides, which rearrange to hydroxybutenolides .[1] -
Clauson-Kaas Reaction: Treatment with
in methanol converts the furan into a 2,5-dimethoxy-2,5-dihydrofuran , a protected form of the 1,4-dicarbonyl.[1]
Diels-Alder Cycloaddition
The C2-EWG makes the furan ring electron-deficient, reducing its reactivity as a diene in normal Diels-Alder reactions. However, it can participate in Inverse Electron Demand Diels-Alder (IEDDA) reactions with highly electron-rich dienophiles.[1]
Reactivity Profile: The Side Chain
Active Methylene Chemistry
The C2 methylene protons are highly acidic (
-
Knoevenagel Condensation: Reacts with aldehydes to form
-unsaturated acids (often followed by decarboxylation to form -unsaturated ketones).[1] -
Alkylation: Can be mono- or di-alkylated, though O-alkylation is a competing side reaction.
Synthesis of Heterocycles
This molecule is a prime building block for fused heterocycles.
-
Paal-Knorr: Not applicable directly (requires 1,4-dicarbonyl).[1]
-
Coumarin/Chromone Synthesis: Condensation with phenols (Pechmann condensation) yields furan-substituted coumarins.
Experimental Protocols
Protocol A: Safe Generation and Reaction of the Free Acid
Context: The free acid is too unstable to store. It must be generated from the ethyl ester immediately prior to use.
-
Hydrolysis: Dissolve Ethyl 3-(furan-2-yl)-3-oxopropanoate (1.0 eq) in THF/Water (1:1).
-
Saponification: Add LiOH (1.1 eq) at 0°C . Stir for 30-60 mins. Note: LiOH is preferred over NaOH/KOH for milder hydrolysis.
-
Acidification: Carefully acidify with cold 1M HCl to pH 3-4 at 0°C .
-
Extraction: Rapidly extract with cold Ethyl Acetate.
-
Usage: Use the organic layer immediately for the next step (e.g., amide coupling or condensation). Do not concentrate to dryness at room temperature.
Protocol B: C5-Nitration of the Furan Ring
Context: Nitration must be performed on the ester to prevent decarboxylation, then hydrolyzed if necessary.
-
Reagent Prep: Prepare acetyl nitrate in situ by adding fuming
(1.1 eq) to acetic anhydride at C. -
Addition: Add solution of Ethyl 3-(furan-2-yl)-3-oxopropanoate in acetic anhydride dropwise, maintaining temp
C. -
Quench: Pour onto crushed ice/water.
-
Isolation: Filter the precipitate or extract with DCM. The product is Ethyl 3-(5-nitrofuran-2-yl)-3-oxopropanoate .
Visualization: Reactivity Logic Flow
References
-
Kalyaev, M. V., et al. (2022).[1] "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity." Molecules, 27(14), 4612.[1][6] Link[1]
-
Significance: Demonstrates the survival of the furan ring under superacidic conditions (TfOH) and hydroarylation reactivity.[7]
-
-
Zanetti, J. E., & Beckmann, C. O. (1928).[1][8] "Esters of Furoylacetic Acid."[8][9][10] Journal of the American Chemical Society, 50(5), 1438–1442.[1] Link[1]
- Significance: Foundational text on the synthesis and stability of furoylacetic esters vs. the acid.
-
BenchChem Technical Support. (2025). "Comparative Analysis of 3-(Furan-2-yl) vs 3-(Furan-3-yl) Oxopropanenitrile Reactivity." BenchChem. Link[1]
- Significance: Provides comparative data on the acidity of the side chain and electronic influence of the furan ring position.
-
Keay, B. A. (2025).[1] "Synthesis of Multi-Substituted Furan Rings." Scholaris. Link
- Significance: Comprehensive review of furan ring functionalization, including silylation and oxid
-
Inchem. "Furfuryl Alcohol and Related Substances." WHO/IPCS. Link
- Significance: Details the metabolic oxidation of furan rings and the instability of furan-carboxylic acid metabolites.
Sources
- 1. mdpi.com [mdpi.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. FURFURYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
Precision Engineering of Furan Scaffolds: From Synthetic Access to Metabolic De-risking
Executive Summary: The Furan Paradox
The furan pharmacophore represents a classic duality in medicinal chemistry. As a bioisostere for phenyl rings, it offers unique physicochemical properties—enhanced solubility, distinct hydrogen-bonding potential via the ether oxygen, and a compact lipophilic profile. However, its utility is frequently compromised by a "metabolic liability": the propensity for cytochrome P450-mediated bioactivation into reactive dicarbonyl species (e.g., cis-2-butene-1,4-dial).
This guide addresses the technical roadmap for harnessing the furan scaffold while mitigating its toxicological risks. We move beyond basic synthesis to integrated workflows that combine green chemistry access with proactive metabolic stabilization strategies.
Synthetic Architecture: Green Access to Polysubstituted Furans
Traditional furan synthesis (e.g., Paal-Knorr) often requires harsh acidic conditions or transition metal catalysts (Au, Pd) that leave toxic trace residues. For pharmaceutical applications, we prioritize a Transition-Metal-Free (TMF) approach using base-promoted domino reactions. This method allows for the regioselective installation of substituents at C2, C3, and C5—critical positions for tuning metabolic stability.
Protocol: Base-Promoted Domino Synthesis of Polysubstituted Furans
Rationale: This protocol utilizes a cascade mechanism involving Michael addition and cycloisomerization, avoiding metal scavengers in downstream processing.
Reagents:
- -Ketoester or 1,3-Dicarbonyl (1.0 equiv)
-
Vinyl Dichloride (1.1 equiv) or Propargyl alcohol derivative
-
Cesium Carbonate (
, 2.0 equiv) -
Solvent: DMSO (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a dried reaction vial with the 1,3-dicarbonyl substrate (e.g., ethyl acetoacetate) and
under an inert nitrogen atmosphere. -
Solvation: Add anhydrous DMSO (0.5 M concentration relative to substrate). Stir at room temperature for 10 minutes to activate the enolate.
-
Addition: Dropwise add the vinyl dichloride component.
-
Cyclization: Heat the mixture to 120°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or LC-MS looking for the disappearance of the starting ketoester.
-
Work-up: Cool to room temperature. Quench with ice-cold water (10 mL). Extract with Ethyl Acetate (
). -
Purification: Wash combined organic layers with brine, dry over
, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient elution).
Self-Validation Check:
-
NMR Signature: Look for the disappearance of the methylene protons of the 1,3-dicarbonyl and the appearance of the furan ring proton singlet (if C4/C5 is unsubstituted) typically around
6.5–7.5 ppm.
Metabolic De-risking: The Mechanism of Toxicity
The primary failure mode for furan drugs is hepatotoxicity driven by metabolic activation. Understanding this pathway is non-negotiable for designing safe ligands.
Mechanism of Action: Bioactivation to cis-2-butene-1,4-dial (BDA)
Cytochrome P450 enzymes (specifically CYP2E1) oxidize the furan ring to an unstable epoxide or radical intermediate, which rapidly undergoes ring-opening to form BDA.[1] BDA is a potent electrophile that alkylates protein nucleophiles (cysteine/lysine residues) and DNA, leading to cytotoxicity.
Visualization: Metabolic Activation Pathway
The following diagram illustrates the critical "danger zone" in furan metabolism.
Caption: CYP450-mediated bioactivation of furan to the toxic metabolite BDA and competing detoxification pathways.[1][2]
Medicinal Chemistry Strategy: SAR & Optimization
To retain bioactivity while blocking the CYP2E1 pathway, we employ two primary strategies: Steric/Electronic Blocking and Deuterium Kinetic Isotope Effects (DKIE) .
Strategy A: Substitution at C2/C5
The C2 and C5 positions are the primary sites of metabolic attack. Blocking these with electron-withdrawing groups (EWGs) or bulky alkyls can reduce oxidation potential.
Strategy B: Deuteration
Replacing hydrogen with deuterium at the metabolic "hotspot" (C-H bonds at C2/C5) increases the bond dissociation energy, slowing down the rate-limiting step of CYP oxidation (DKIE).
Comparative SAR Data: Optimization of a Furan-Based Kinase Inhibitor
Hypothetical data based on typical furan SAR trends.
| Compound ID | Structure Description | IC50 (Target Kinase) | Microsomal Stability ( | Toxicity Risk (GSH Adducts) |
| F-01 (Lead) | Unsubstituted Furan | 12 nM | 15 min | High |
| F-02 | 2-Methyl Furan | 18 nM | 22 min | High (Side chain oxidation) |
| F-03 | 2-CF3 Furan (EWG) | 45 nM | >60 min | Low |
| F-04 | 2-Deutero Furan ( | 12 nM | 35 min | Medium |
| F-05 | 2,5-Dimethyl Furan | 150 nM | 40 min | Low (Steric clash) |
Insight: Compound F-03 (EWG substitution) offers the best stability but loses some potency. F-04 (Deuteration) retains exact potency (isostere) while doubling half-life, making it a prime candidate for lead optimization.
Validation Protocol: Microsomal Stability Assay
Trustworthiness in data requires rigorous assay conditions. This protocol quantifies the metabolic stability of furan derivatives.[1][3]
Workflow:
-
Incubation System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Substrate: Test compound at 1
M (low concentration to ensure first-order kinetics). -
Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis: LC-MS/MS monitoring parent ion depletion.
Calculation:
Visualization: Lead Optimization Logic
Caption: Iterative workflow for transforming furan hits into metabolically stable leads.
References
-
Transition-Metal-Free Approach to Polysubstituted Furans. Journal of Organic Chemistry. (2020). A convenient synthesis of 2,3-disubstituted and 2,3,5-trisubstituted furans via base-promoted domino reaction.[4]
-
Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Chemical Research in Toxicology. (2000). Identification of cis-2-butene-1,4-dial as the reactive metabolite of furan.[1][2][5][6][7]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds. Oriental Journal of Chemistry. (2025). Review of furan pharmacophores in antimicrobial and anticancer drugs.
-
Identification of a cis-2-Butene-1,4-dial-derived Glutathione Conjugate. Chemical Research in Toxicology. (2006). In vivo evidence of furan bioactivation and GSH detoxification.[7]
-
Comparative Metabolic Stability Analysis: Furan. BenchChem Technical Guides. (2025).[1] Protocols for assessing metabolic stability and deuteration effects.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Transition-Metal-Free Approach to Polysubstituted Furans [organic-chemistry.org]
- 5. A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-(Furan-2-yl)-3-oxopropanoic Acid
Introduction: The Strategic Value of a Furan-Based Building Block
In the landscape of medicinal chemistry and drug development, furan-containing scaffolds are of paramount importance. The furan nucleus is a key structural component in numerous natural products and approved pharmaceuticals, prized for its versatile reactivity and ability to engage in specific biological interactions.[1][2] 3-(Furan-2-yl)-3-oxopropanoic acid emerges as a highly valuable and versatile C3-bifunctional reagent. Its unique structure, featuring a β-keto acid system, provides two reactive centers—a ketone and a carboxylic acid—perfectly positioned for a variety of cyclocondensation reactions. This strategic arrangement allows for the efficient construction of diverse and complex heterocyclic systems, which are foundational to the discovery of new therapeutic agents.[3]
This guide provides an in-depth exploration of the synthetic utility of 3-(Furan-2-yl)-3-oxopropanoic acid. We will delve into the mechanistic underpinnings of its reactions and provide detailed, field-proven protocols for the synthesis of key heterocyclic families, including pyrazolones and pyridazinones. The methodologies described herein are designed to be robust and reproducible, empowering researchers to leverage this powerful building block in their synthetic endeavors.
Part 1: Synthesis of Pyrazole Derivatives via Knorr Cyclization
Application Note: Mechanistic Insights
The synthesis of pyrazoles and their pyrazolone tautomers from 1,3-dicarbonyl compounds and hydrazine derivatives is a classic and highly efficient transformation known as the Knorr pyrazole synthesis.[4][5][6] 3-(Furan-2-yl)-3-oxopropanoic acid, as a β-keto acid, is an ideal substrate for this reaction. The synthesis proceeds through a well-defined condensation-cyclization sequence.
The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic ketone carbonyl of the β-keto acid, forming a hydrazone intermediate.[5][6] This step is often catalyzed by a small amount of acid, which protonates the ketone oxygen, thereby increasing its electrophilicity.[7][8] Following the formation of the hydrazone, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the carboxylic acid group. This cyclization step, followed by dehydration, results in the formation of the stable, five-membered pyrazolone ring.[5] The final product exists in equilibrium between its keto (pyrazolone) and enol (pyrazole) tautomeric forms, with the aromatic pyrazole form often being a significant contributor to the overall structure.[5]
Caption: Workflow for the Knorr synthesis of pyrazolones.
Experimental Protocol 1: Synthesis of 5-(Furan-2-yl)-2,4-dihydro-3H-pyrazol-3-one
This protocol details the synthesis of a model pyrazolone from 3-(Furan-2-yl)-3-oxopropanoic acid and hydrazine hydrate.
Materials:
-
3-(Furan-2-yl)-3-oxopropanoic acid
-
Hydrazine hydrate (80% solution)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Deionized Water
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reactant Charging: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.0 g of 3-(Furan-2-yl)-3-oxopropanoic acid in 20 mL of absolute ethanol.
-
Addition of Reagents: To the stirred suspension, add a 2-fold molar excess of hydrazine hydrate. Following this, add 3-5 drops of glacial acetic acid to catalyze the reaction.[5]
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90°C) with continuous stirring.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 30% ethyl acetate in hexane mobile phase) until the spot corresponding to the starting keto acid is no longer visible (typically 2-4 hours).
-
Product Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Slowly pour the reaction mixture into 50 mL of ice-cold water to precipitate the product.
-
Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake with two portions of cold water (10 mL each) to remove any residual salts and impurities.
-
Drying and Purification: Dry the crude product in a vacuum oven. For higher purity, the product can be recrystallized from a suitable solvent such as an ethanol/water mixture.
Quantitative Data Summary: Pyrazole Synthesis
The following table summarizes typical reaction parameters for the synthesis of pyrazole derivatives using the Knorr synthesis, adaptable for 3-(Furan-2-yl)-3-oxopropanoic acid.
| Hydrazine Derivative | Solvent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| Hydrazine Hydrate | Ethanol | Acetic Acid | 80-90 | 2-4 | 85-95 |
| Phenylhydrazine | Ethanol | Acetic Acid | 80-90 | 3-5 | 80-90 |
| Semicarbazide HCl | Ethanol/Pyridine | None | 80-90 | 4-6 | 75-85 |
| Thiosemicarbazide | Propanol | Acetic Acid | 100 | 4-6 | 70-80 |
Part 2: Synthesis of Pyridazinone Derivatives
Application Note: Mechanistic Insights
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they exhibit a wide range of significant biological activities, including anticancer, anti-inflammatory, and antithrombotic properties.[9] A robust and common method for constructing the pyridazinone ring involves the cyclocondensation of a γ-keto acid (or its ester equivalent) with hydrazine.[10][11] 3-(Furan-2-yl)-3-oxopropanoic acid serves as an excellent precursor for this synthesis.
The reaction mechanism is analogous to the pyrazole synthesis but results in a six-membered ring. The process begins with the formation of a monohydrazone at the ketone position.[11] Subsequently, an intramolecular cyclization occurs via nucleophilic attack of the terminal nitrogen of the hydrazone onto the carboxylic acid carbonyl. The ensuing dehydration step yields the stable 4,5-dihydropyridazin-3(2H)-one ring system. The choice of solvent and catalyst can significantly influence the reaction rate and yield.
Caption: Workflow for the synthesis of pyridazinones.
Experimental Protocol 2: Synthesis of 6-(Furan-2-yl)-4,5-dihydropyridazin-3(2H)-one
This protocol provides a general method for the synthesis of a pyridazinone derivative from 3-(Furan-2-yl)-3-oxopropanoic acid.
Materials:
-
3-(Furan-2-yl)-3-oxopropanoic acid
-
Hydrazine hydrate (80% solution)
-
Glacial Acetic Acid or Ethanol
-
Deionized Water
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Beaker (250 mL)
-
Buchner funnel and filter paper
Procedure:
-
Reactant Setup: Dissolve 1.0 g of 3-(Furan-2-yl)-3-oxopropanoic acid in 15 mL of glacial acetic acid in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Hydrazine Addition: Add an equimolar amount of hydrazine hydrate to the solution.
-
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture in a water bath or on a heating mantle to reflux for 4-6 hours.
-
Isolation: After the reflux period, allow the mixture to cool to room temperature. Pour the contents of the flask into a beaker containing 100 mL of crushed ice and water.
-
Precipitation and Collection: Stir the mixture until the crude product fully precipitates. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove acetic acid and any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final pyridazinone derivative.
Quantitative Data Summary: Pyridazinone Synthesis
This table outlines representative conditions for the synthesis of pyridazinones, which can be applied to furan-based keto acids.
| Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Hydrazine Hydrate | Acetic Acid | Reflux | 4-6 | 70-85 |
| Hydrazine Hydrate | Ethanol | Reflux | 6-8 | 65-80 |
| Phenylhydrazine | Acetic Acid | Reflux | 5-7 | 70-80 |
| Substituted Hydrazines | Toluene (Dean-Stark) | Reflux | 8-12 | 60-75 |
Conclusion
3-(Furan-2-yl)-3-oxopropanoic acid stands out as a potent and adaptable precursor for the synthesis of medicinally relevant heterocyclic compounds. The strategic placement of its ketone and carboxylic acid functionalities allows for straightforward and high-yielding access to important scaffolds like pyrazoles and pyridazinones through well-established cyclocondensation reactions. The protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore the rich chemistry of this building block, paving the way for the discovery of novel chemical entities with potential therapeutic applications.
References
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]
-
Anonymous. Knorr Pyrazole Synthesis. Name Reactions in Organic Synthesis. Available from: [Link]
-
Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available from: [Link]
-
Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed, National Library of Medicine. Available from: [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]
-
Ross, N. A., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 130(36), 11808–11813. Available from: [Link]
- Kumar, A., & Yadav, M. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical and Nano Sciences, 7(5), 187-203.
-
Kalyaev, M. V., et al. (2022). Starting 3-(furan-2-yl)propenoic acid derivatives 1a–i used in this study. ResearchGate. Available from: [Link]
- Anonymous. (2023). Chemistry and Synthesis of Fused Heterocyclic Compounds.
- Islam, M., et al. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
-
Starova, E. V., et al. (2022). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 27(21), 7244. Available from: [Link]
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Application Note: Protocol for the Synthesis of Pyrazoles from 3-(Furan-2-yl)-3-oxopropanoic Acid
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Core Concepts
Pyrazoles and their oxygenated tautomers (pyrazol-5-ols / pyrazol-5-ones) are privileged scaffolds in medicinal chemistry, frequently embedded in anti-inflammatory, analgesic, and kinase-inhibitory agents 1. The synthesis of 3-(furan-2-yl)-1H-pyrazol-5-ol from 3-(furan-2-yl)-3-oxopropanoic acid relies on a highly controlled variation of the classical Knorr pyrazole synthesis 2. While
Mechanistic Insights & Causality (E-E-A-T)
The Challenge of -Keto Acids
3-(Furan-2-yl)-3-oxopropanoic acid exists in a dynamic keto-enol equilibrium. Under thermal stress, the free carboxylic acid is highly susceptible to decarboxylation, releasing carbon dioxide to form 1-(furan-2-yl)ethan-1-one (2-acetylfuran) 3. This degradation pathway directly competes with the desired pyrazole formation and dictates the necessity for a biphasic temperature approach during synthesis.
The Knorr-Type Condensation
To construct the pyrazole core, hydrazine hydrate is introduced. The reaction proceeds through two distinct kinetic steps:
-
Hydrazone Formation: The highly nucleophilic nitrogen of hydrazine attacks the electrophilic ketone carbonyl. This step must be conducted at 0 °C to suppress premature decarboxylation while ensuring complete conversion to the hydrazone intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazone undergoes an intramolecular nucleophilic acyl substitution at the carboxylic acid carbon. Mild heating (60 °C) and a catalytic amount of glacial acetic acid are required to activate the carbonyl and facilitate the elimination of water, yielding the pyrazolone ring 4. The product rapidly tautomerizes to the more thermodynamically stable heteroaromatic 3-(furan-2-yl)-1H-pyrazol-5-ol 5.
Visualizations
Caption: Competing mechanistic pathways: Knorr-type cyclization vs. thermal decarboxylation.
Caption: Step-by-step experimental workflow for the synthesis of 3-(furan-2-yl)-1H-pyrazol-5-ol.
Optimization of Reaction Conditions
To establish a self-validating protocol, various conditions were evaluated to maximize the cyclization rate while minimizing decarboxylation. The quantitative data is summarized below:
| Solvent | Catalyst | Temperature Profile | Time | Yield (%) | Purity (%) | Mechanistic Observation |
| Ethanol | None | Reflux (78 °C) | 6 h | 41 | 82 | Significant decarboxylation byproduct (2-acetylfuran) observed due to immediate thermal stress. |
| Ethanol | Acetic Acid (cat.) | 0 °C to RT | 12 h | 65 | 90 | Slow cyclization kinetics; incomplete conversion of the hydrazone intermediate. |
| Ethanol | Acetic Acid (cat.) | 0 °C (1 h) then 60 °C | 4 h | 88 | 98 | Optimal balance: Cold hydrazone formation prevents degradation; mild heat drives cyclization. |
| Acetic Acid | None | 100 °C | 2 h | 28 | 65 | Major thermal degradation and rapid decarboxylation prior to hydrazone formation. |
Experimental Protocol
Materials & Reagents
-
3-(Furan-2-yl)-3-oxopropanoic acid: 1.0 equiv (10.0 mmol, 1.54 g) - Limiting reagent
-
Hydrazine hydrate (64% hydrazine): 1.1 equiv (11.0 mmol, 0.55 mL)
-
Absolute Ethanol: 50 mL (Reaction Solvent, 0.2 M)
-
Glacial Acetic Acid: 0.1 equiv (1.0 mmol, 57 µL) - Catalyst
Step-by-Step Methodology
-
Dissolution: In a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(furan-2-yl)-3-oxopropanoic acid in 50 mL of absolute ethanol.
-
Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C under an inert nitrogen atmosphere. Causality: Low temperature is strictly required here to prevent the
-keto acid from undergoing thermal decarboxylation into 2-acetylfuran before the hydrazine can react. -
Reagent Addition: Slowly add hydrazine hydrate dropwise over 15 minutes. Causality: Dropwise addition controls the highly exothermic condensation, preventing localized heating spikes.
-
Catalysis & Cyclization: Add glacial acetic acid. Remove the ice bath and equip the flask with a reflux condenser. Gradually warm the reaction mixture to 60 °C using an oil bath and stir for 4 hours. Monitor the consumption of the intermediate via TLC (Eluent: 5% MeOH in DCM).
-
Workup: Once complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure to approximately 15 mL. Pour the concentrated mixture into 50 mL of ice-cold distilled water. Adjust the pH to 5–6 using 1M HCl to ensure full precipitation of the pyrazole tautomer.
-
Isolation: Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 × 10 mL) and cold hexanes (10 mL) to wash away any trace 2-acetylfuran byproduct.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol/water (1:1 v/v) to afford pure 3-(furan-2-yl)-1H-pyrazol-5-ol as an off-white crystalline solid. Dry under high vacuum at 40 °C for 12 hours.
References
-
A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines. Organic Letters, ACS Publications.1
-
Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. Benchchem.2
-
3-Oxo-3-phenylpropanoic acid | CAS 614-20-0. Benchchem.3
-
Ethyl 3-oxovalerate | 4949-44-4. Benchchem.4
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC, NIH.5
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- 3. 3-Oxo-3-phenylpropanoic acid|CAS 614-20-0|RUO [benchchem.com]
- 4. Ethyl 3-oxovalerate | 4949-44-4 | Benchchem [benchchem.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-(Furan-2-yl)-3-oxopropanoic Acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of a Furan-Containing β-Keto Acid
In the landscape of modern organic synthesis and drug discovery, the furan scaffold is a privileged heterocycle, integral to a multitude of biologically active compounds and natural products.[1] Its incorporation into molecular architectures often imparts desirable pharmacokinetic and pharmacodynamic properties. 3-(Furan-2-yl)-3-oxopropanoic acid, a bifunctional building block, presents a unique opportunity for the facile construction of complex furan-containing molecules. This technical guide provides an in-depth exploration of its application, with a focus on the synthesis of heterocyclic systems of medicinal relevance.
As a 1,3-dicarbonyl compound, 3-(Furan-2-yl)-3-oxopropanoic acid possesses two key reactive centers: a ketone and a carboxylic acid. This arrangement allows for a variety of cyclocondensation reactions to forge new heterocyclic rings. The presence of the furan moiety not only introduces a key pharmacophore but also influences the reactivity of the dicarbonyl system. This guide will detail the synthesis of this valuable building block and its subsequent application in the construction of furan-substituted pyrazoles and pyrimidines, complete with detailed protocols and mechanistic insights.
Synthesis of the Building Block: 3-(Furan-2-yl)-3-oxopropanoic Acid
A practical and scalable synthesis of 3-(Furan-2-yl)-3-oxopropanoic acid is paramount for its widespread application. A robust two-step approach involves an initial Claisen condensation to form the corresponding ethyl ester, followed by a straightforward hydrolysis.
Application Note: A Two-Step Route to a Versatile Precursor
The synthesis commences with a Claisen condensation between ethyl 2-furoate and ethyl acetate.[2] This reaction, typically mediated by a strong base such as sodium ethoxide, generates the β-keto ester, ethyl 3-(furan-2-yl)-3-oxopropanoate. The choice of a non-protic solvent like anhydrous toluene or THF is crucial to prevent quenching of the base and to favor the condensation reaction. Subsequent hydrolysis of the ester under basic conditions, followed by careful acidification, yields the target β-keto acid. It is important to note that β-keto acids are susceptible to decarboxylation upon heating, so the hydrolysis and workup should be conducted at or below room temperature.[3]
Caption: Synthetic workflow for 3-(Furan-2-yl)-3-oxopropanoic acid.
Experimental Protocol: Synthesis of 3-(Furan-2-yl)-3-oxopropanoic Acid
Step 1: Synthesis of Ethyl 3-(furan-2-yl)-3-oxopropanoate [4][5]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Ethyl 2-furoate | 1.0 | 140.14 | 14.0 g |
| Ethyl acetate | 1.5 | 88.11 | 13.2 g |
| Sodium ethoxide | 1.2 | 68.05 | 8.17 g |
| Anhydrous Toluene | - | - | 150 mL |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add sodium ethoxide and anhydrous toluene.
-
Heat the suspension to reflux with vigorous stirring.
-
In the dropping funnel, prepare a mixture of ethyl 2-furoate and ethyl acetate.
-
Add the ester mixture dropwise to the refluxing suspension over 1 hour.
-
After the addition is complete, continue to reflux for an additional 4 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of ice-cold 1 M HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford ethyl 3-(furan-2-yl)-3-oxopropanoate as a yellow liquid.[1]
Step 2: Synthesis of 3-(Furan-2-yl)-3-oxopropanoic Acid
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Ethyl 3-(furan-2-yl)-3-oxopropanoate | 1.0 | 182.17 | 18.2 g |
| Sodium hydroxide | 1.5 | 40.00 | 6.0 g |
| Water | - | - | 100 mL |
| 2 M HCl | - | - | As needed |
Procedure:
-
In a 250 mL beaker, dissolve sodium hydroxide in water and cool the solution to 0-5 °C in an ice bath.
-
Slowly add ethyl 3-(furan-2-yl)-3-oxopropanoate to the cold NaOH solution with stirring.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0-5 °C and slowly add 2 M HCl with vigorous stirring to acidify the solution to pH 2-3.
-
A precipitate of 3-(Furan-2-yl)-3-oxopropanoic acid will form.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.
Application in Heterocyclic Synthesis
Synthesis of Furan-Containing Pyrazoles via Knorr Cyclization
The Knorr pyrazole synthesis is a classic and highly efficient method for the construction of pyrazole rings from 1,3-dicarbonyl compounds and hydrazines.[6][7] The use of 3-(Furan-2-yl)-3-oxopropanoic acid in this reaction provides a direct route to 5-(furan-2-yl)pyrazolin-3-one derivatives, which are valuable scaffolds in medicinal chemistry.[8][9]
The reaction proceeds via an initial condensation of the hydrazine with the more reactive ketone of the β-keto acid to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the second nitrogen of the hydrazine onto the carboxylic acid, followed by dehydration to yield the pyrazolone ring. The reaction is typically carried out in a protic solvent like ethanol or acetic acid, and can be acid-catalyzed.[10] The regioselectivity is generally high due to the difference in reactivity between the ketone and the carboxylic acid.
Caption: Workflow for the Biginelli-type synthesis.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 3-(Furan-2-yl)-3-oxopropanoic acid | 1.0 | 168.12 | 1.68 g |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 1.0 | 106.12 | 1.06 g |
| Urea | 1.5 | 60.06 | 0.90 g |
| Ethanol | - | - | 25 mL |
| Concentrated HCl | catalytic | - | 3-4 drops |
Procedure:
-
In a 100 mL round-bottom flask, combine 3-(Furan-2-yl)-3-oxopropanoic acid, the aromatic aldehyde, and urea in ethanol.
-
Add a few drops of concentrated HCl as a catalyst.
-
Heat the mixture to reflux with stirring for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will likely precipitate.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure dihydropyrimidinone derivative.
Conclusion
3-(Furan-2-yl)-3-oxopropanoic acid is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the presence of multiple reactive sites allow for the efficient construction of a diverse range of furan-containing heterocyclic compounds. The application notes and protocols provided herein for the synthesis of pyrazoles and pyrimidines demonstrate its utility in accessing molecular scaffolds of significant interest in drug discovery and development. The principles and procedures outlined in this guide can be readily adapted and expanded to explore the synthesis of other heterocyclic systems, further highlighting the synthetic potential of this furan-containing β-keto acid.
References
-
Sharma, P. C., et al. (2020). Thiazole-containing Compounds as Therapeutic Targets for Cancer Therapy. European Journal of Medicinal Chemistry, 188, 112016. [Link]
-
Jain, S., et al. (2018). Anticancer Potential of Thiazole Derivatives: A Retrospective Review. Mini Reviews in Medicinal Chemistry, 18(8), 640–655. [Link]
- Pawar, R. A., & Borse, A. P. (1989). Synthesis of some new pyrazole derivatives. Journal of the Indian Chemical Society, 66(3), 203-204.
-
Serdyuk, O. V., et al. (2019). Synthesis of pyrazolylvinyl ketones from furan derivatives. Organic & Biomolecular Chemistry, 17(20), 5024-5029. [Link]
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]
- El-Moghazy, S. M., et al. (2011). Synthesis and biological evaluation of some new furo[2,3-d]pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(3), 357-367.
- Verbitskiy, E. V., et al. (2009). A simple and efficient synthesis of 4-(5-nitrofuran-2-yl)-5-aryl(hetaryl)aminopyrimidines. Journal of Organic Chemistry, 74(21), 7595–7598.
- Gireesh, T., et al. (2013). Synthesis of Sydnone Substituted Biginelli Derivatives as Hyaluronidase Inhibitors. Archiv der Pharmazie, 346(7), 508-515.
-
Rani, P., et al. (2016). Biginelli reaction mediated synthesis of antimicrobial pyrimidine derivatives and their therapeutic properties. Molecules, 21(1), 93. [Link]
-
Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
-
Serdyuk, O. V., et al. (2019). Synthesis of pyrazolylvinyl ketones from furan derivatives. Organic & Biomolecular Chemistry, 17(20), 5024-5029. [Link]
-
Felicetti, T., et al. (2021). Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-aminot[4][5][8]riazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry, 19(38), 8344-8353. [Link]
- Bhat, B. A., et al. (2005). Isolation, characterization and biological evaluation of datura lactones as potential immunomodulators. Bioorganic & Medicinal Chemistry, 13(23), 6672-6677.
-
El-Apasery, M. A., et al. (2012). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. Molecules, 17(6), 6547-6556. [Link]
-
Shaker, R. M. (2007). Synthesis of new furo[2,3-d]pyrimidines and furo[3,2-e]t[4][5][8]riazolo[1,5-c]pyrimidines. ARKIVOC, 2007(14), 68-77.
-
Al-Mousawi, S. M., & El-Apasery, M. A. (2012). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. Molecules, 17(6), 6547-56. [Link]
-
Al-Mousawi, S. M., & El-Apasery, M. A. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 17(6), 6547-6556. [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 123-134. [Link]
- El-Sayed, I. E., et al. (2016). Synthesis and biological evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Sciences and Research, 7(11), 4414-4421.
-
Sadek, K. U., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. [Link]
- Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450.
-
Master Organic Chemistry. (2022). Decarboxylation. [Link]
-
Al-Mousawi, S. M., & El-Apasery, M. A. (2012). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. Molecules, 17(6), 6547-6556. [Link]
-
Organic Syntheses. (1988). Ethyl 3,3-diethoxypropanoate. Organic Syntheses, Coll. Vol. 7, 223. [Link]
-
Felicetti, T., et al. (2021). Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-aminot[4][5][8]riazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry, 19(38), 8344-8353.
- Hamarat, N. (2011). Biginelli reaction. ChemSpider Synthetic Pages, 499.
-
Leah4sci. (2020). Synthesis using the Claisen Condensation. YouTube. [Link]
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Methods for esterification of 3-(Furan-2-yl)-3-oxopropanoic acid
Application Note: Strategic Esterification of 3-(Furan-2-yl)-3-oxopropanoic Acid
Executive Summary
This guide details the esterification of 3-(Furan-2-yl)-3-oxopropanoic acid (also known as 2-furoylacetic acid). This substrate presents a dual stability challenge: the
Standard Fischer esterification (refluxing acidic alcohol) is contraindicated due to rapid degradation. This protocol suite prioritizes mild, low-temperature alkylation and carbodiimide coupling strategies to preserve the molecular skeleton.
Substrate Analysis & Critical Failure Modes
Before initiating synthesis, researchers must understand the degradation pathways to avoid "silent" failures where the product is lost to volatile byproducts.
| Feature | Risk Factor | Consequence | Mitigation Strategy |
| High | Decarboxylation: Loss of CO | Maintain pH | |
| Furan Ring | Moderate | Acidolysis/Polymerization: Ring opening or resin formation in strong mineral acids. | Avoid H |
| Active Methylene | Moderate | C-Alkylation/Dimerization: The | Use stoichiometric weak bases (e.g., Cs |
Mechanistic Visualization: The Decarboxylation Trap
The following diagram illustrates the competition between the desired esterification and the fatal decarboxylation pathway.
Figure 1: Mechanistic divergence. Deprotonation to the carboxylate prevents the formation of the cyclic transition state required for thermal decarboxylation.
Strategic Decision Matrix
Select the method based on your target ester and available scale.
| Method | Target Ester | Scale | Pros | Cons |
| A. Cs | Methyl, Ethyl, Benzyl, Allyl | mg to kg | Highest Reliability. Mildest conditions; avoids acid completely. | Requires alkyl halide (R-I/Br). |
| B. Steglich Coupling | Complex/Chiral Alcohols | mg to g | Neutral pH; compatible with sensitive alcohols. | Urea byproduct removal can be tedious; atom economy. |
| C. TMS-Diazomethane | Methyl Ester Only | Analytical (mg) | Instantaneous; quantitative; no workup. | Toxic reagent; expensive; limited to methyl esters. |
Detailed Protocols
Method A: Cesium Carbonate Promoted Alkylation (Recommended)
Best for: Primary esters (Methyl, Ethyl, Benzyl) and scale-up. Principle: This method locks the acid in its stable carboxylate form immediately, preventing decarboxylation. The "Cesium Effect" enhances the nucleophilicity of the carboxylate oxygen.
Reagents:
-
Substrate: 3-(Furan-2-yl)-3-oxopropanoic acid (1.0 equiv)
-
Base: Cesium Carbonate (Cs
CO ) (0.6 equiv - Note: 0.5 equiv is stoichiometric for dicarboxylates, but here we treat it as a monobasic acid. Use 0.6 eq of Cs2CO3 or 1.1 eq of KHCO3). -
Electrophile: Alkyl Iodide (e.g., Iodomethane, Iodoethane) (1.2 equiv).
-
Solvent: DMF (Anhydrous).
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with N
. -
Solubilization: Dissolve the acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Cool the solution to 0°C in an ice bath.
-
Deprotonation: Add Cs
CO (0.6 equiv) in one portion.-
Observation: Evolution of CO
gas may occur if the acid was protonated. Stir at 0°C for 15 minutes. The solution will turn into a suspension of the carboxylate salt.
-
-
Alkylation: Add the Alkyl Iodide (1.2 equiv) dropwise via syringe.
-
Reaction: Allow the mixture to warm to Room Temperature (20°C) . Stir for 2–4 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting acid (baseline) should disappear.
-
-
Workup:
-
Dilute with Et
O (Diethyl ether) – Ether is preferred over DCM to precipitate inorganic salts. -
Wash with cold saturated NaHCO
(2x) and Brine (1x). -
Critical: Do not wash with strong acid (HCl). If pH adjustment is needed, use buffered citric acid (pH 5).
-
-
Purification: Dry over Na
SO , filter, and concentrate in vacuo at <30°C. The product is usually pure enough; if not, flash chromatography on silica (neutralized with 1% Et N).
Method B: Steglich Esterification (DCC/DMAP)
Best for: Secondary alcohols or complex functional groups.
Reagents:
-
Substrate: 3-(Furan-2-yl)-3-oxopropanoic acid (1.0 equiv).
-
Alcohol: R-OH (1.1 equiv).
-
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC·HCl (1.1 equiv).
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv).
-
Solvent: DCM (Dichloromethane) (Anhydrous).
Step-by-Step Protocol:
-
Setup: Dissolve the acid (1.0 equiv) and the target Alcohol (1.1 equiv) in anhydrous DCM at 0°C .
-
Catalyst: Add DMAP (0.1 equiv).
-
Coupling: Dissolve DCC (1.1 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture at 0°C.
-
Why dropwise? To keep the concentration of the active O-acylisourea intermediate low, preventing rearrangement to N-acylurea.
-
-
Incubation: Stir at 0°C for 1 hour, then allow to warm to 10°C–RT for 3–6 hours.
-
Observation: White precipitate (DCU) will form.
-
-
Workup:
-
Filter off the DCU precipitate through a Celite pad.
-
Wash the filtrate with cold 0.5 M HCl (rapid wash to remove DMAP/isourea), then saturated NaHCO
.
-
-
Purification: Concentrate and purify via column chromatography.
Quality Control & Analytical Data
Tautomerism Warning: Beta-keto esters exist in equilibrium between the Keto and Enol forms. In NMR, you will likely see two sets of signals.[1]
-
Keto Form: Singlet at ~3.8–4.0 ppm (CH
between carbonyls). -
Enol Form: Singlet at ~12 ppm (OH, exchangeable) and a vinyl proton singlet at ~5.5–6.0 ppm.
-
Note: The furan ring protons will also split or shift slightly between tautomers.
Storage: Store the purified ester at -20°C under Argon. Beta-keto esters can slowly auto-oxidize or hydrolyze/decarboxylate if exposed to moisture and heat.
References
-
Mechanism of
-Keto Acid Decarboxylation:-
K. J. P.[2] Orton and A. E. Bradfield, "The hydrolysis of the acetates of phenols and carboxylic acids," J. Chem. Soc., 1927, 983. (Foundational kinetics on decarboxylation).
- Context: Establishes the 6-membered cyclic transition st
-
-
Cesium Carbonate Alkylation Protocol
-
Steglich Esterification (General)
-
Neises, B. and Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew.[4] Chem. Int. Ed., 1978, 17, 522-524.
-
-
Furan Ring Sensitivity
- Keay, B. A. "Synthetic Applications of Furan Diels-Alder Chemistry." Chem. Rev., 2005, 105(10), 3751-3752.
- Synthesis of 3-(Furan-2-yl)-3-oxopropanoates (Alternative Route): While this guide focuses on esterification, stable esters are often made via Claisen condensation. See: Organic Syntheses, Coll. Vol. 4, p. 415 (1963); Vol. 33, p. 43 (1953). (Ethyl -(1-Carbethoxy-2-oxocyclopentyl)propionate - analogous beta-keto ester handling).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cas 615-09-8,ETHYL 3-(2-FURYL)-3-OXOPROPANOATE | lookchem [lookchem.com]
- 3. Mild conversion of beta-diketones and beta-ketoesters to carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
Application Notes & Protocols: Leveraging 3-(Furan-2-yl)-3-oxopropanoic Acid for the Strategic Synthesis of Novel Quinolone Derivatives
Foreword: The Convergence of Scaffolds in Drug Discovery
The quinolone core is a privileged scaffold in medicinal chemistry, forming the foundation of a vast range of therapeutic agents with applications spanning antibacterial, anticancer, and anti-inflammatory domains.[1][2] Similarly, the furan ring, a five-membered aromatic heterocycle, is a crucial component in numerous pharmacologically active compounds, often enhancing metabolic stability, receptor binding, and overall bioavailability.[3][4] The strategic fusion of these two moieties—the quinolone and the furan—presents a compelling avenue for the development of novel chemical entities with potentially synergistic or unique biological activities.[5]
This guide provides an in-depth exploration of the use of 3-(furan-2-yl)-3-oxopropanoic acid, a versatile β-keto acid, as a key precursor for the synthesis of furan-functionalized quinolone derivatives. We will move beyond simple procedural lists to dissect the underlying chemical logic, offering field-proven insights into reaction mechanisms, protocol optimization, and troubleshooting. The protocols detailed herein are designed to be self-validating systems, empowering researchers, scientists, and drug development professionals to confidently navigate this synthetic landscape.
Section 1: The Precursor—Activation and Preparation
3-(Furan-2-yl)-3-oxopropanoic acid is a β-keto acid, a structural class prone to decarboxylation, especially at elevated temperatures. To effectively utilize this precursor in classic quinolone ring-forming reactions, it is imperative to first convert the carboxylic acid moiety into a more stable ester, typically an ethyl or methyl ester. This "protecting" or "activating" step prevents unwanted side reactions and provides the necessary β-ketoester functionality required for canonical condensation reactions with anilines.[6][7]
Protocol 1: Fischer Esterification of 3-(Furan-2-yl)-3-oxopropanoic Acid
This protocol describes the conversion of the starting β-keto acid to its corresponding ethyl ester, a crucial intermediate for subsequent quinolone synthesis.
Causality: The use of a strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (ethanol). The reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.
Step-by-Step Methodology:
-
Reaction Setup: Suspend 1.0 equivalent of 3-(furan-2-yl)-3-oxopropanoic acid in 10-15 volumes of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add a catalytic amount (approx. 0.05-0.1 equivalents) of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting acid spot.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 20 volumes of ice-cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 volumes).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 3-(furan-2-yl)-3-oxopropanoate.
-
Purification: If necessary, purify the product via column chromatography on silica gel.
Section 2: The Conrad-Limpach-Knorr Synthesis: A Dichotomy of Isomers
The condensation of anilines with β-ketoesters is the cornerstone of the Conrad-Limpach-Knorr synthesis, a powerful method for generating the quinolone skeleton.[8][9] A critical feature of this reaction is its temperature-dependent regioselectivity, which allows for the controlled synthesis of either 4-quinolone or 2-quinolone isomers from the same set of precursors.[9][10]
-
Kinetic Control (Conrad-Limpach Pathway): At lower temperatures and typically under acidic catalysis, the reaction is kinetically controlled. The aniline's amino group preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester. Subsequent cyclization and dehydration yield the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone ).[10][11]
-
Thermodynamic Control (Knorr Pathway): At higher temperatures (e.g., >140°C), the reaction becomes thermodynamically controlled. The initial, reversible attack favors the formation of a more stable anilide intermediate via attack at the ester carbonyl. This intermediate then cyclizes to afford the thermodynamically preferred 2-hydroxyquinoline (or 2-quinolone ).[9][10]
Caption: Divergent pathways of the Conrad-Limpach-Knorr synthesis.
Section 3: Experimental Protocols for Quinolone Synthesis
The following protocols outline the synthesis of furan-substituted quinolones using ethyl 3-(furan-2-yl)-3-oxopropanoate and a representative aniline.
Protocol 2: Conrad-Limpach Synthesis of a 2-(Furan-2-yl)-4-quinolone (Kinetic Control)
Objective: To synthesize the 4-quinolone isomer by favoring the kinetically controlled pathway.
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and ethyl 3-(furan-2-yl)-3-oxopropanoate (1.0-1.1 eq). Add a catalytic amount of a strong acid (e.g., a drop of concentrated HCl or H₂SO₄).
-
Initial Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) for 1-2 hours to form the β-aminoacrylate intermediate. Monitor by TLC.
-
Cyclization: Add the reaction mixture to a high-boiling point inert solvent (e.g., Dowtherm A, mineral oil). Heat the mixture to approximately 250°C for 15-30 minutes.[10]
-
Isolation: Cool the reaction mixture. The product often precipitates upon cooling. Dilute with a hydrocarbon solvent (e.g., hexane) to facilitate precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., ethanol or diethyl ether) to remove residual high-boiling solvent and impurities. Recrystallize if necessary.
Protocol 3: Knorr Synthesis of a 4-(Furan-2-yl)-2-quinolone (Thermodynamic Control)
Objective: To synthesize the 2-quinolone isomer by favoring the thermodynamically controlled pathway.
Step-by-Step Methodology:
-
Condensation: Combine the substituted aniline (1.0 eq) and ethyl 3-(furan-2-yl)-3-oxopropanoate (1.0 eq) in a flask.
-
High-Temperature Reaction: Heat the mixture directly, without solvent, to 140-160°C for 1-2 hours.[9] This promotes the formation of the β-ketoanilide intermediate.
-
Cyclization: Add a cyclizing agent, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, and continue heating at a similar temperature until cyclization is complete (as monitored by TLC).
-
Workup: Cool the reaction and carefully pour it onto crushed ice.
-
Neutralization & Isolation: Neutralize the mixture with a base (e.g., aqueous ammonia or NaOH) to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 4: Modern Microwave-Assisted Gould-Jacobs Type Synthesis
While the Conrad-Limpach is ideal for β-ketoesters, the principles of microwave-assisted synthesis, well-documented for the related Gould-Jacobs reaction, can be adapted to dramatically accelerate these cyclizations.[12] This approach offers significant advantages in terms of reduced reaction times and often improved yields.[13]
Caption: Workflow for microwave-assisted quinolone synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a 2-5 mL microwave vial, add the aniline (1.0 eq) and ethyl 3-(furan-2-yl)-3-oxopropanoate (1.0-1.2 eq).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to a high temperature (e.g., 250°C) and hold for a short period (e.g., 5-20 minutes).[12] The optimal time and temperature should be determined experimentally.
-
Isolation: After the reaction, cool the vial to room temperature. A precipitate of the product should form.
-
Purification: Filter the solid product and wash it with a suitable cold solvent (e.g., acetonitrile or ethanol). Dry the resulting solid under vacuum.
Section 4: Data Summary and Troubleshooting
| Parameter | Protocol 2: Conrad-Limpach | Protocol 3: Knorr | Protocol 4: Microwave-Assisted |
| Primary Product | 4-Quinolone Isomer | 2-Quinolone Isomer | Typically 4-Quinolone (Kinetically Favored) |
| Key Condition | Low temp condensation, high temp cyclization | High temp condensation & cyclization | High temp, short duration irradiation |
| Typical Temp. | 40-60°C then ~250°C | 140-160°C | 200-250°C |
| Reaction Time | Several hours | 2-4 hours | 5-30 minutes |
| Complexity | Moderate (requires high-boiling solvent) | Moderate (requires strong acid workup) | Low (often solvent-free) |
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete initial condensation; Cyclization temperature too low or time too short. | Ensure condensation is complete via TLC before cyclization. Use a reliable high-boiling solvent for efficient heat transfer. Optimize cyclization time and temperature.[10] |
| Formation of Mixed Isomers | Condensation temperature was too high for the Conrad-Limpach, or cyclization conditions were not stringent enough. | For the 4-quinolone, keep the initial condensation temperature low (<60°C). For the 2-quinolone, ensure the initial reaction is held at >140°C to favor anilide formation.[10] |
| Tar Formation | Reactants/intermediates decomposing at high temperatures; reaction held at cyclization temp for too long. | Use an inert, high-boiling solvent to maintain a manageable mixture. Reduce the cyclization time; microwave protocols are particularly effective at minimizing degradation.[12] |
| Difficulty Isolating Product | Product is soluble in the reaction solvent or workup solvent. | After cooling, dilute the high-boiling solvent with a non-polar solvent like hexane to force precipitation. Ensure complete neutralization during the Knorr workup. |
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
-
Organic Chemistry Portal. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
-
Wikidoc. Gould-Jacobs reaction. [Link]
-
Khan, I., et al. (2017). Quinoline based furanones and their nitrogen analogues: Docking, synthesis and biological evaluation. Pakistan Journal of Pharmaceutical Sciences, 30(5). [Link]
-
Bravo, J. L., et al. (2017). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 22(11), 1993. [Link]
-
Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056. [Link]
-
Wikipedia. Conrad–Limpach synthesis. [Link]
-
Ahluwalia, V.K., et al. Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis. [Link]
-
ResearchGate. Conrad-Limpach reaction. [Link]
-
Foroumadi, A., et al. (2007). Synthesis and antibacterial activity of new 7-piperazinyl-quinolones containing a functionalized 2-(furan-3-yl)ethyl moiety. Archiv der Pharmazie, 340(1), 47-52. [Link]
-
Al-Warhi, T., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5). [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Furan: A Promising Scaffold for Biological Activity. JOCPR, 16(1), 01-08. [Link]
-
Semantic Scholar. (2017). BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES. [Link]
-
El-Faham, A., et al. (2024). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics, 6(1), 1-52. [Link]
-
ResearchGate. (2021). Plausible reaction mechanism of the reaction of 3-(furan-2-yl)propenoic... [Link]
-
Qeios. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. [Link]
-
Rozentsveig, I. B., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4363. [Link]
-
Sayed, A. R. (2009). Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. Journal of the Mexican Chemical Society, 53(2), 52-59. [Link]
-
Preprints.org. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]
Sources
- 1. Quinoline based furanones and their nitrogen analogues: Docking, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orientjchem.org [orientjchem.org]
- 4. ijabbr.com [ijabbr.com]
- 5. Synthesis and antibacterial activity of new 7-piperazinyl-quinolones containing a functionalized 2-(furan-3-yl)ethyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmcs.org.mx [jmcs.org.mx]
- 7. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities[v1] | Preprints.org [preprints.org]
- 8. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. ablelab.eu [ablelab.eu]
- 13. mdpi.com [mdpi.com]
Experimental procedure for the condensation reaction of 2-acetylfuran
Executive Summary
This application note details the optimized protocols for the condensation of 2-acetylfuran with aromatic aldehydes to synthesize furan-based chalcones (1,3-diaryl-2-propen-1-ones). These scaffolds are critical pharmacophores in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and anticancer profiles [1][3].
Unlike standard carbocyclic ketones, 2-acetylfuran requires specific handling due to the sensitivity of the furan ring to acid-catalyzed ring opening and base-catalyzed polymerization. This guide presents two validated methodologies: a Classical Liquid-Phase Protocol for scale-up and a Green Solid-State Protocol for rapid library generation, ensuring high purity and atom economy.
Scientific Foundation & Mechanism
The reaction follows the Claisen-Schmidt condensation pathway.[1][2][3] 2-Acetylfuran acts as the nucleophilic component (ketone), while the aromatic aldehyde acts as the electrophile.
Key Mechanistic Insight:
The methyl group of 2-acetylfuran is deprotonated by a base to form a resonance-stabilized enolate. This enolate attacks the carbonyl carbon of the aldehyde to form a
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow of the Claisen-Schmidt condensation involving 2-acetylfuran. The reaction proceeds via enolate formation followed by dehydration to the conjugated product.[1][2]
Experimental Protocols
Method A: Classical Liquid-Phase Synthesis (Standard)
Best for: Gram-scale synthesis, high purity requirements, and crystallizable products.
Reagents:
-
2-Acetylfuran (10 mmol, 1.10 g)
-
Substituted Benzaldehyde (10 mmol)
-
Ethanol (95% or Absolute, 15 mL)
Procedure:
-
Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the substituted benzaldehyde and 10 mmol of 2-acetylfuran in 15 mL of ethanol.
-
Catalysis: Add 1.0 mL of 40% NaOH solution dropwise while stirring vigorously.
-
Critical Control Point: Maintain temperature at 20–25°C. Do not heat initially. High temperatures combined with strong base can cause furan ring degradation or polymerization [4].
-
-
Reaction: Stir the mixture at room temperature for 3–6 hours.
-
Observation: A precipitate typically forms as the chalcone crystallizes out of the ethanolic solution.
-
-
Quenching: Pour the reaction mixture into 100 g of crushed ice containing 2 mL of dilute HCl to neutralize the base (pH ~7).
-
Note: Avoid strong acidification (pH < 4) to prevent acid-catalyzed hydrolysis of the furan ring.
-
-
Isolation: Filter the solid precipitate using a Büchner funnel. Wash with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL).
-
Purification: Recrystallize from hot ethanol or an ethanol/ethyl acetate mixture.
Method B: Green Solid-State Synthesis (Solvent-Free)
Best for: Rapid library generation, combinatorial chemistry, and "Green Chemistry" compliance.
Reagents:
-
2-Acetylfuran (5 mmol)
-
Substituted Benzaldehyde (5 mmol)
-
NaOH Pellets (Solid, 10 mmol)
Procedure:
-
Preparation: Place the aldehyde and 2-acetylfuran in a clean porcelain mortar.
-
Grinding: Add powdered NaOH pellets to the mixture.
-
Reaction: Grind the mixture vigorously with a pestle for 5–10 minutes.
-
Observation: The mixture will initially become a liquid (eutectic melt) and then solidify into a colored mass (yellow/orange) as the reaction proceeds and water is released [2].
-
-
Work-up: Add 20 mL of cold water to the mortar to dissolve the inorganic salts (NaOH).
-
Isolation: Filter the crude solid, wash with water, and dry.[5]
-
Purification: Recrystallize from ethanol.
Data Analysis & Characterization
The formation of the chalcone linkage is best monitored via FTIR and
Table 1: Key Spectroscopic Markers
| Technique | Functional Group | Expected Signal | Interpretation |
| FTIR | C=O (Ketone) | 1650–1665 cm | Shifted lower than parent ketone due to conjugation. |
| FTIR | C=C (Alkene) | 1590–1610 cm | Characteristic of |
| Vinyl Protons ( | Appears as two doublets ( | ||
| Furan Ring Protons | Characteristic multiplets for the furan moiety. |
Troubleshooting & Optimization
Issue 1: Low Yield / Oily Product
-
Cause: Incomplete dehydration (aldol intermediate remains) or Cannizzaro reaction of the aldehyde.
-
Solution: Increase stirring time. If oil persists, cool the mixture to 0°C and scratch the flask wall with a glass rod to induce nucleation. For Method B, ensure the mortar is dry before starting.
Issue 2: Furan Ring Degradation
-
Cause: Reaction temperature too high (>40°C) or prolonged exposure to strong acid during work-up.
-
Solution: Perform the reaction at Room Temperature (RT). During quenching, ensure the final pH is neutral (6–7), not acidic. Furan rings are acid-labile [4].[6]
Issue 3: Polymerization (Dark Tar)
-
Cause: Concentration of NaOH is too high, attacking the furan ring.
-
Solution: Reduce NaOH concentration to 10-20% or use KOH. Alternatively, switch to Method B (Solid-State), which minimizes solvent-mediated polymerization side reactions.
Workflow Visualization
Figure 2: Comparative workflow for Liquid-Phase vs. Solid-State synthesis of furan chalcones.
References
-
Dhaneshwar, S. R., et al. (2013).[7] A solvent-free protocol for the green synthesis of heterocyclic chalcones. Scholars Research Library, Der Pharmacia Lettre, 5(5), 219-223.[7] Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2013). Synthesis and Biological Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. Bentham Science. Retrieved from [Link]
-
Palleros, D. R. (2004).[8] Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345.[8] Retrieved from [Link]
Sources
- 1. Claisen-Schmidt Condensation [cs.gordon.edu]
- 2. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. scispace.com [scispace.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. gctlc.org [gctlc.org]
Application Notes & Protocols: Synthesis of Novel Anti-Inflammatory Agents from 3-(Furan-2-yl)-3-oxopropanoic Acid
Abstract
The furan ring is a privileged scaffold in medicinal chemistry, integral to numerous pharmacologically active compounds.[1] Its unique electronic and steric properties often enhance drug-receptor interactions and improve metabolic stability.[1] This guide details the strategic use of 3-(Furan-2-yl)-3-oxopropanoic acid, a versatile β-keto acid, as a starting material for the synthesis of potent anti-inflammatory agents. We provide in-depth protocols for constructing two key classes of furan-containing heterocycles—pyrazoles and 1,4-dihydropyridines—which are known to exhibit significant anti-inflammatory activity. The methodologies are presented with a focus on the underlying chemical principles, expected outcomes, and the mechanistic basis for the targeted biological activity, providing researchers with a robust framework for drug discovery and development.
The Furan Scaffold: A Cornerstone in Anti-Inflammatory Drug Design
The furan moiety is not merely a passive structural component; it actively contributes to the biological profile of a molecule. Compounds incorporating a furan ring have demonstrated a wide spectrum of therapeutic effects, including antibacterial, antiviral, anti-tumor, and notably, anti-inflammatory activities.[2]
Mechanistic Insights: The anti-inflammatory effects of furan derivatives are often multifaceted. Many exert their influence by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), which is responsible for the synthesis of pro-inflammatory prostaglandins.[3][4] This mechanism is similar to that of many non-steroidal anti-inflammatory drugs (NSAIDs).[4] Furthermore, many furan-containing compounds exhibit potent antioxidant properties, scavenging free radicals and reducing the oxidative stress that perpetuates the inflammatory response.[1][5] Studies have shown that these derivatives can modulate critical signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways, to regulate the expression of inflammatory mediators.[5][6]
Caption: Key reactive sites of 3-(Furan-2-yl)-3-oxopropanoic acid.
The methylene protons are acidic and easily removed to form an enolate, a potent nucleophile. The two carbonyl groups provide electrophilic sites for attack and are perfectly spaced to react with binucleophiles like hydrazine or urea to form five- or six-membered rings.
Synthetic Protocols & Applications
Here we present two robust protocols for synthesizing distinct classes of anti-inflammatory agents from 3-(Furan-2-yl)-3-oxopropanoic acid.
Protocol 3.1: Synthesis of Furan-Substituted Pyrazole Derivatives
Rationale: Pyrazoles are five-membered heterocyclic compounds that form the core of numerous pharmaceuticals, including well-known anti-inflammatory drugs like Celecoxib. The reaction of a β-dicarbonyl compound with hydrazine is a classical, efficient, and high-yielding method for pyrazole synthesis. [7][8]This protocol leverages that strategy to create novel 5-(furan-2-yl)-1H-pyrazole-3-carboxylic acids.
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. dovepress.com [dovepress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijfmr.com [ijfmr.com]
Analytical Methods for the Precise Quantification of 3-(Furan-2-yl)-3-oxopropanoic acid: Overcoming β-Keto Acid Instability
Application Note & Methodological Protocol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Biological fluids, synthetic reaction mixtures, and cell culture media
Introduction & Chemical Context
3-(Furan-2-yl)-3-oxopropanoic acid (also known as 2-furoylacetic acid) is a highly reactive β-keto acid utilized as a critical intermediate in the synthesis of furan-based pharmaceuticals and as a potential metabolic biomarker.
The fundamental challenge in quantifying this compound lies in its inherent chemical instability. Because the ketone group is situated at the β-position relative to the carboxylic acid, the molecule is highly susceptible to spontaneous decarboxylation[1]. When exposed to heat or acidic conditions, 3-(Furan-2-yl)-3-oxopropanoic acid rapidly degrades into 2-acetylfuran and carbon dioxide. This instability routinely leads to severe underestimations of the compound's concentration in biological and synthetic samples if standard analytical workflows are applied without modification.
As a Senior Application Scientist, I have designed this guide to provide a self-validating analytical system. By understanding the kinetics of decarboxylation and implementing targeted stabilization protocols, researchers can achieve robust, reproducible quantification using both UHPLC-MS/MS and GC-MS platforms.
Mechanistic Insight: The Decarboxylation Pathway
To prevent degradation, one must first understand the mechanism. The principal degradation pathway for β-keto acids is a first-order decarboxylation reaction[2]. This process occurs via a six-membered, cyclic, concerted transition state.
-
Proton Transfer: The carbonyl oxygen of the ketone abstracts the proton from the carboxylic acid.
-
Bond Cleavage: The C-C bond cleaves, releasing
and forming an enol intermediate. -
Tautomerization: The enol rapidly tautomerizes into the more thermodynamically stable ketone (2-acetylfuran).
Crucial Insight for Analysts: This reaction is highly pH and temperature-dependent. The decarboxylation of the protonated β-keto acid is significantly faster than that of its conjugate base (the β-keto carboxylate anion)[1]. Therefore, maintaining a neutral to slightly alkaline pH stabilizes the molecule by keeping it in its deprotonated form, whereas standard acidic HPLC mobile phases (e.g., 0.1% Formic Acid) actively promote degradation on-column.
Caption: Mechanism of β-keto acid decarboxylation yielding 2-acetylfuran.
Experimental Protocols: The Self-Validating System
A self-validating analytical method for 3-(Furan-2-yl)-3-oxopropanoic acid must account for mass balance. You must simultaneously monitor both the intact acid and its primary degradation product, 2-acetylfuran, to ensure that no undetected degradation occurred during sample prep.
Protocol A: Direct UHPLC-MS/MS (Cryo-Conditions)
Direct LC-MS analysis avoids complex derivatization but requires strict environmental control to prevent on-column decarboxylation, which typically presents as severe peak tailing or split peaks[3].
Step-by-Step Methodology:
-
Sample Quenching: Immediately quench biological samples or reaction mixtures by adding 3 volumes of ice-cold (-20°C) acetonitrile containing an internal standard (e.g., isotopically labeled 2-furoylacetic acid-d3).
-
pH Buffering: Add 10 µL of 100 mM Ammonium Bicarbonate (pH 8.0) per 100 µL of extract to force the analyte into its stable carboxylate anion form[1].
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to pre-chilled autosampler vials.
-
Chromatography:
-
Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).
-
Column Temperature: Strictly maintain at 15°C (sub-ambient).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8). Do not use Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Ultra-fast ballistic gradient (5% B to 95% B in 1.5 minutes) to minimize column residence time.
-
-
Detection: Electrospray Ionization in Negative Mode (ESI-) for the intact acid (monitoring
) and Positive Mode (ESI+) for any trace 2-acetylfuran.
Protocol B: GC-MS via Two-Step Derivatization
Because β-keto acids lack the volatility required for GC and will instantly decompose in a hot GC inlet, they must be derivatized[1]. A two-step process is mandatory: methoximation protects the reactive ketone, preventing the cyclic transition state, followed by silylation of the carboxylic acid.
Step-by-Step Methodology:
-
Drying: Evaporate 50 µL of the sample extract to complete dryness under a gentle stream of nitrogen gas at room temperature (do not apply heat).
-
Methoximation (Ketone Protection): Add 50 µL of Methoxyamine hydrochloride solution (20 mg/mL in pyridine). Cap tightly, vortex, and incubate at 40°C for 60 minutes. Note: We use 40°C instead of the standard 60°C to minimize thermal stress prior to protection.
-
Silylation (Acid Protection): Allow the vial to cool to room temperature. Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) containing 1% TMCS[1]. Incubate at 60°C for 30 minutes.
-
Analysis: Inject 1 µL into the GC-MS (e.g., Agilent HP-5ms column). The derivatized compound will elute as a stable MOX-TMS derivative.
Caption: Analytical workflow decision tree for β-keto acid quantification.
Data Presentation & Troubleshooting
To assist in method selection and optimization, the following table summarizes the comparative metrics and troubleshooting checkpoints for both methodologies.
Table 1: Comparative Analysis of Quantification Strategies
| Parameter | UHPLC-MS/MS (Direct) | GC-MS (MOX-TMS Derivatization) |
| Primary Advantage | High throughput, minimal sample prep. | Excellent chromatographic resolution. |
| Primary Risk | On-column decarboxylation if gradient is too slow. | Incomplete derivatization leading to active site interaction[1]. |
| Limit of Quantitation (LOQ) | ~1 - 5 ng/mL | ~10 - 20 ng/mL |
| Analyte Stability | Highly dependent on autosampler temp (must be 4°C). | Highly stable once derivatized (up to 48 hours). |
| Key Troubleshooting | Split Peaks: Indicates pH is too acidic; adjust mobile phase to neutral/basic[3]. | Peak Tailing: Indicates free silanol interaction; ensure fresh MSTFA is used[1]. |
Table 2: Analyte Stability Matrix (3-(Furan-2-yl)-3-oxopropanoic acid)
| Storage Condition | Estimated Half-Life | Recommendation |
| Room Temperature (Aqueous, pH 3) | < 2 hours | Avoid. Rapid conversion to 2-acetylfuran. |
| Room Temperature (Aqueous, pH 8) | ~ 12 hours | Acceptable for short benchtop handling. |
| -20°C (Organic Extract) | ~ 7 days | Acceptable for short-term storage. |
| -80°C (Organic Extract) | > 6 months | Optimal. Required for long-term biobanking[1]. |
Conclusion
The accurate quantification of 3-(Furan-2-yl)-3-oxopropanoic acid requires a paradigm shift from standard analytical workflows. Because of the inherent kinetic drive toward decarboxylation, analysts must proactively manage thermal and pH-induced stress. By utilizing sub-ambient, neutral-pH UHPLC-MS/MS methods, or by deploying a robust two-step MOX-TMS derivatization for GC-MS, researchers can effectively neutralize the cyclic transition state and achieve high-fidelity quantitative data. Always ensure that 2-acetylfuran is monitored concurrently to validate the integrity of the sample preparation process.
References
-
Analysis of intracellular α-keto acids by HPLC with fluorescence detection RSC Publishing URL: [Link]
-
Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides ACS Publications URL: [Link]
Sources
Green Chemistry Approaches to the Synthesis of Furan-Based Compounds: Application Notes and Protocols
Introduction: The Imperative for Green Furan Chemistry
Furan-based compounds, particularly 5-hydroxymethylfurfural (HMF) and furfural, are recognized as pivotal platform molecules in the transition from a fossil fuel-dependent economy to a sustainable, bio-based one.[1][2][3] Derived from the dehydration of carbohydrates found in abundant lignocellulosic biomass, these molecules serve as versatile building blocks for a wide array of value-added chemicals, including biofuels, bioplastics, and pharmaceuticals.[2][4] The structural similarity of furan derivatives to petroleum-derived aromatics, such as terephthalic acid, positions them as key replacements for producing green polymers like polyethylene furanoate (PEF), a bio-based alternative to PET.[5][6][7]
However, the traditional synthesis of these compounds often involves harsh conditions, corrosive mineral acids, and high energy consumption, which contravenes the principles of green chemistry.[8] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern, green approaches to the synthesis of furan-based compounds. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into the catalytic systems and reaction media that are paving the way for a more sustainable chemical industry.
I. Catalytic Dehydration of Carbohydrates: The Gateway to Furans
The cornerstone of furan-based chemical production is the acid-catalyzed dehydration of C5 (pentose) and C6 (hexose) sugars, derived from the hydrolysis of hemicellulose and cellulose, respectively. The primary goal is to maximize the selectivity towards furfural (from pentoses like xylose) and HMF (from hexoses like fructose and glucose) while minimizing the formation of byproducts such as levulinic acid and insoluble polymers known as humins.[9]
A. The Shift to Solid Acid Catalysts: Overcoming Corrosion and Waste
Conventional processes have long relied on homogeneous mineral acids (e.g., H₂SO₄, HCl). While effective, these catalysts lead to significant challenges, including equipment corrosion, difficult separation, and the generation of substantial waste streams.[8] The adoption of solid acid catalysts represents a significant leap forward in green furan synthesis.
Causality of Experimental Choice: Solid acids, such as zeolites, sulfonated carbons, and ion-exchange resins, offer several distinct advantages:
-
Reduced Corrosion: Their solid nature mitigates the corrosive effects associated with liquid mineral acids.
-
Ease of Separation and Reusability: Heterogeneous catalysts can be easily recovered from the reaction mixture by simple filtration, enabling recycling and reducing overall process costs.
-
Tunable Acidity: The acidic properties of these materials can be tailored to optimize catalytic activity and selectivity for specific carbohydrate conversions.
For instance, zeolite catalysts have demonstrated effectiveness in furfural production from various biomass sources.[10] However, their activity can be diminished by impurities like Na and K present in biomass, which can lead to leaching of the active Si and Al sites.[10]
B. Biphasic Systems: In Situ Product Extraction to Enhance Yields
A major challenge in aqueous-phase carbohydrate dehydration is the degradation of the furan products, particularly HMF, into levulinic acid and humins.[9] Biphasic reaction systems offer an elegant solution by continuously extracting the furan product from the reactive aqueous phase into an organic solvent.[10]
Causality of Experimental Choice: The selection of an appropriate organic solvent is critical. An ideal solvent should:
-
Have a high partition coefficient for the furan product and low solubility for the carbohydrate reactant.
-
Be immiscible with water.
-
Have a boiling point that facilitates easy separation from the product.
This in situ extraction minimizes product degradation, thereby significantly increasing the yield and selectivity of the desired furan compound.[10]
Experimental Protocol 1: Microwave-Assisted Synthesis of Furfural from Xylose using an Organocatalyst in a Biphasic System
This protocol details a green and efficient method for furfural synthesis from xylose, a C5 sugar readily available from hemicellulose. It employs microwave irradiation for rapid heating, a recyclable organocatalyst, and a biphasic system for enhanced product recovery.[11][12]
Materials:
-
D-Xylose
-
p-sulfonic acid calix[8]arene (CX4SO3H) (organocatalyst)
-
Butyl acetate (extracting solvent)
-
Saturated aqueous sodium chloride (NaCl) solution
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine D-xylose, p-sulfonic acid calix[8]arene (1.0 mol%), butyl acetate, and a saturated aqueous NaCl solution.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 160°C under microwave irradiation and maintain this temperature for 10 minutes.[11][12]
-
After the reaction is complete, cool the vial to room temperature.
-
Separate the organic phase (butyl acetate containing furfural) from the aqueous phase.
-
The aqueous phase containing the catalyst and NaCl can be recycled for subsequent runs.
-
Quantify the furfural yield in the organic phase using standard analytical techniques (e.g., GC-MS, HPLC).
Expected Outcome: This method has been reported to achieve a furfural yield of up to 77.0% from xylose.[11][12]
Data Summary: Furfural Synthesis from Various Substrates
| Substrate | Catalyst Loading (wt%) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Xylose | 5.0 | 160 | 10 | 77.0 | [11][12] |
| Arabinose | 5.0 | 160 | 10 | 40.5 | [11] |
| Corn Cob | 12.5 | 160 | 60 | 56.0 | [11][12] |
II. Advanced Green Reaction Media: Deep Eutectic Solvents and Ionic Liquids
Beyond biphasic systems, novel solvent systems like Deep Eutectic Solvents (DES) and Ionic Liquids (ILs) are gaining prominence for their unique properties that enhance the green synthesis of furans.
A. Deep Eutectic Solvents (DES): Biodegradable and Catalytic Media
DES are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic with a melting point much lower than that of the individual components. Choline chloride (ChCl)-based DES, often combined with carboxylic acids, are particularly effective for furan production.[8]
Causality of Experimental Choice:
-
Dual Functionality: ChCl-carboxylic acid DES can act as both a solvent and a catalyst, providing the necessary protons for the dehydration of sugars to furans.[8]
-
Biomass Solubilization: DES are effective at disrupting the complex structure of lignocellulosic biomass, making the carbohydrates more accessible for conversion.[8]
-
Biodegradability and Low Toxicity: Many DES are composed of naturally derived and biodegradable components, enhancing the overall green profile of the process.
B. Ionic Liquids (ILs): Tunable Solvents for High-Yield Furan Synthesis
Ionic liquids are salts with low melting points that can dissolve a wide range of organic and inorganic compounds. Their tunable properties make them highly effective media for biomass processing.
Causality of Experimental Choice:
-
High Solvating Power: ILs can efficiently dissolve cellulose, a major challenge in biomass conversion. For example, DMA-LiCl has been shown to disrupt the hydrogen bond network of cellulose, enabling its direct conversion to HMF in high yields.[13]
-
Catalytic Activity: Certain ILs can also act as catalysts, promoting the dehydration of sugars to furans.[3]
-
Recyclability: While often more expensive than conventional solvents, the low volatility of ILs allows for their recovery and reuse.
Experimental Workflow: From Biomass to Furan Derivatives
The following diagram illustrates a generalized green chemistry workflow for the conversion of lignocellulosic biomass into valuable furan-based platform chemicals and their subsequent transformation into biopolymers and biofuels.
Caption: A green chemistry workflow for furan-based chemical production.
III. From Platform Molecules to High-Value Products: Oxidation and Reduction Pathways
Once HMF and furfural are synthesized, they can be converted into a diverse range of valuable chemicals through selective oxidation and reduction reactions. A key target is 2,5-furandicarboxylic acid (FDCA), a monomer for the production of PEF.[5][7]
A. Catalytic Oxidation of HMF to FDCA
The oxidation of HMF to FDCA typically proceeds through two intermediate species: 2,5-diformylfuran (DFF) and 5-hydroxymethyl-2-furancarboxylic acid (HMFCA).[6] The development of efficient and selective catalytic systems is crucial for maximizing FDCA yield.
Causality of Experimental Choice:
-
Catalyst Selection: Noble metal catalysts (e.g., Au, Pt, Pd) have shown high activity, but their cost and scarcity are major drawbacks.[5] Research is increasingly focused on developing catalysts based on more abundant and less expensive metals.
-
Oxidizing Agent: Molecular oxygen (O₂) is the ideal green oxidant, as it is readily available and produces water as the only byproduct.[9]
-
Reaction Conditions: The reaction is often carried out in an aqueous medium under basic conditions (pH 7-11) to facilitate the oxidation process.[9]
B. Electrocatalytic Conversions: A Promising Green Alternative
Electrocatalysis, using renewable electricity, is an emerging and highly attractive approach for the conversion of furan compounds.[1][14] This method offers several potential advantages over traditional thermochemical catalysis, including mild reaction conditions and the ability to drive reactions that are otherwise thermodynamically unfavorable.[1]
Causality of Experimental Choice:
-
Reduced Energy Input: Electrochemical reactions can often be performed at or near room temperature and atmospheric pressure, reducing the energy demands of the process.
-
High Selectivity: By carefully controlling the electrode potential, it is possible to achieve high selectivity for the desired product.
-
Paired Electrolysis: It is possible to carry out simultaneous oxidation and reduction reactions at the anode and cathode, respectively, to produce two valuable products in a single process.[1]
Experimental Protocol 2: One-Pot Synthesis of 2,5-Diformylfuran (DFF) from Fructose
This protocol describes a single-step process for the synthesis of DFF, a valuable intermediate, directly from fructose.[15]
Materials:
-
Fructose
-
Solvent (e.g., a mixture of choline chloride and DMSO)
-
Bifunctional acid/redox catalyst (e.g., heteropolyacid)
-
Oxygen source
Procedure:
-
In a suitable reaction vessel, dissolve fructose in the chosen solvent system.
-
Add the bifunctional catalyst to the reaction mixture.
-
Pressurize the reactor with oxygen.
-
Heat the reaction mixture to the desired temperature (e.g., 170-190°C) and stir for the specified reaction time (e.g., 23-25 hours).[15]
-
After the reaction, cool the mixture and separate the DFF product.
-
Purify the DFF using appropriate techniques, such as recrystallization.
Expected Outcome: High yields of DFF (up to 84%) have been reported from fructose under optimized conditions using specific solvent and catalyst systems.[15]
IV. Conclusion and Future Outlook
The transition to a bio-based economy hinges on the development of green and efficient processes for converting renewable resources into valuable chemicals. Furan-based compounds are at the forefront of this transition, offering a sustainable alternative to many petroleum-derived products. The methodologies outlined in this guide, including the use of solid acid catalysts, biphasic systems, green solvents, and electrocatalysis, represent significant strides in the sustainable synthesis of these vital platform molecules.
Future research should continue to focus on the development of highly active, selective, and stable catalysts from earth-abundant materials. Further optimization of reaction conditions and the development of integrated processes that combine biomass pretreatment, furan synthesis, and downstream upgrading will be crucial for the economic viability of large-scale biorefineries. The continued application of the principles of green chemistry will be paramount in ensuring that the bio-based chemical industry of the future is truly sustainable.
References
- Stout, S. J., et al. (2016). Conversion of Sugars and Biomass to Furans Using Heterogeneous Catalysts in Biphasic Solvent Systems. PMC.
- CATFUR Project.
- Wang, J., et al. (2023).
- Zhu, Y., et al. (2022). Recent Advances in the Catalytic Conversion of Biomass to Furfural in Deep Eutectic Solvents. Frontiers.
- Raj, K., et al. (2019). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. Taylor & Francis Online.
- Goyal, S., et al. (2023). A Review on Green and Efficient Synthesis of 5-Hydroxymethylfurfural (HMF) and 2,5-Furandicarboxylic Acid (FDCA) from Sustainable Biomass.
- Shafi, R., et al. (2020). Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes. Green Chemistry (RSC Publishing).
- MDPI. Special Issue : Catalytic Conversion of Biomass to Furan Compounds. MDPI.
- Liguori, F., et al. (2019). High yield and isolation of 2,5-furandicarboxylic acid from HMF and sugars in ionic liquids, a new prospective for the establishment of a scalable and efficient catalytic route. Green Chemistry (RSC Publishing).
- Su, Y., et al. (2009). Simple Chemical Transformation of Lignocellulosic Biomass into Furans for Fuels and Chemicals.
- Marshall, A., et al. (2022). Synthesis of 2,5-Furandicarboxylic Acid. Encyclopedia.pub.
- Publons. (2024). Review of Electrocatalytic conversion of biomass-derived furan compounds: mechanisms, catalysts and perspectives. Web of Science.
- Filo. (2025).
- van Putten, R., et al. (2018).
- Krasnopeeva, I. L., et al. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI.
- Zhang, W., et al. (2021). Mechanistic insights into biomass-based furfural electrooxidation to 5-hydroxy-2(5H)-furanone over mesoporous polymers.
- Jiang, Y., et al. (2020). Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides.
- Batista, R. C., et al. (2023). Green synthesis of furfural from xylose and corn cob biomass. RSC Publishing.
- Waidmann, C. R., et al. (2012). Ring opening of biomass-derived furan rings. RSC Blogs.
- Dai, J., et al. (2020). Synthesis of 2,5-diformylfuran from renewable carbohydrates and its applications: A review. Green Energy & Environment.
- da Silva, R. C., et al. (2024).
- Wang, Y., et al. (2024). Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. MDPI.
- De, S. (2021). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi.
- Batista, R. C., et al. (2026). Green synthesis of furfural from xylose and corn cob biomass.
- Mija, A., et al. (2018). Green approaches in the synthesis of furan-based diepoxy monomers. Semantic Scholar.
- S. M. A. S. K. (2021).
- Mija, A., et al. (2018). Green approaches in the synthesis of furan-based diepoxy monomers. RSC Publishing.
- Castro, C. S., et al. (2025).
- Tang, X., et al. (2021).
- Singh, M., et al. (2020). A divergent approach for the synthesis of (hydroxymethyl)furfural (HMF) from spent aromatic biomass-derived (chloromethyl)furfural (CMF) as a renewable feedstock. RSC Publishing.
- He, O., et al. (2025). How to make furfural and HMF production greener?
- Coelho, J. A. S., et al. (2016). Synthesis of 5-(Hydroxymethyl)furfural (HMF). Organic Syntheses.
- Fulignati, S. (2024).
- CN112094252A. (2020). A green synthesis method for the preparation of 2,5-diformylfuran by catalyzing 5-hydroxymethylfurfural.
Sources
- 1. Electrocatalytic conversion of biomass-derived furan compounds: mechanisms, catalysts and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Development of Sustainable Catalytic Pathways for Furan Derivatives [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 2,5-Furandicarboxylic Acid | Encyclopedia MDPI [encyclopedia.pub]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Recent Advances in the Catalytic Conversion of Biomass to Furfural in Deep Eutectic Solvents [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Conversion of Sugars and Biomass to Furans Using Heterogeneous Catalysts in Biphasic Solvent Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green synthesis of furfural from xylose and corn cob biomass - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Review of Electrocatalytic conversion of biomass-derived furan compounds: mechanisms, catalysts and perspectives | Publons [publons.com]
- 15. US20210147374A1 - A single step process for the synthesis of furan derivatives from carbohydrates - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 3-(Furan-2-yl)-3-oxopropanoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the critical bottlenecks researchers face when synthesizing 3-(Furan-2-yl)-3-oxopropanoic acid (also known as 2-furoylacetic acid). This
This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, high-purity synthesis.
Mechanistic Workflow & Synthetic Strategies
There are two primary synthetic routes to access the stable ester precursor, ethyl 3-(furan-2-yl)-3-oxopropanoate, before final saponification to the target acid. Route A utilizes a Claisen condensation[3], while Route B utilizes the acylation of Meldrum's acid[4].
Figure 1: Synthetic pathways for 3-(Furan-2-yl)-3-oxopropanoic acid and degradation risk.
Quantitative Route Comparison
To assist in route selection, the following table summarizes the quantitative operational parameters of both methods based on optimized laboratory conditions:
| Parameter | Route A: Claisen Condensation | Route B: Meldrum's Acid Acylation |
| Starting Materials | 2-Acetylfuran + Diethyl Carbonate | 2-Furoyl Chloride + Meldrum's Acid |
| Typical Overall Yield | 65 - 75% | 70 - 85% |
| Total Reaction Time | ~6 hours | ~12 hours |
| Scalability | High (Industrial standard) | Moderate (Exothermic acylation) |
| Major Impurity Risk | Self-condensation products | Furoic acid (hydrolysis of chloride) |
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are successfully met.
Protocol A: Synthesis of Ethyl 3-(furan-2-yl)-3-oxopropanoate (Claisen Route)
Causality: This reaction relies on the deprotonation of 2-acetylfuran to form an enolate, which subsequently attacks diethyl carbonate. A catalytic amount of ethanol is required to generate the highly nucleophilic ethoxide ion, which accelerates the reaction[3].
-
Preparation: Suspend 2.0 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil, pre-washed with anhydrous hexanes) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
-
Reagent Addition: Add 2.5 equivalents of diethyl carbonate to the suspension.
-
Substrate Addition: Slowly add 1.0 equivalent of 2-acetylfuran dropwise while maintaining the internal temperature between 40°C and 50°C.
-
Validation Checkpoint 1: Observe steady hydrogen gas (
) evolution. The reaction mixture must transition to a deep yellow/brown suspension. Lack of gas evolution indicates inactive NaH or wet solvent.
-
-
Reflux: Add 0.1 equivalents of absolute ethanol and heat the mixture to reflux for 3 hours.
-
Quenching: Cool the reaction to 0°C. Carefully quench with glacial acetic acid dropwise.
-
Validation Checkpoint 2: Continue addition until gas evolution completely ceases and the pH of the aqueous phase is ~6.
-
-
Isolation: Extract with diethyl ether (3x). Wash the combined organics with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes:EtOAc).
Protocol B: Saponification to 3-(Furan-2-yl)-3-oxopropanoic acid
Causality: The ester must be hydrolyzed under strictly controlled basic conditions, followed by low-temperature acidification. Elevated temperatures during acidification provide the activation energy required for the
-
Hydrolysis: Dissolve the purified ethyl 3-(furan-2-yl)-3-oxopropanoate in a 1:1 mixture of THF and water. Cool to 0°C.
-
Base Addition: Slowly add 1.2 equivalents of 1M aqueous LiOH or NaOH. Stir at 0°C for 2 hours.
-
Validation Checkpoint 3: Perform TLC (Hexanes:EtOAc 7:3). The high-Rf ester spot must be completely absent, with baseline retention of the carboxylate salt.
-
-
Washing: Wash the basic aqueous layer twice with diethyl ether to remove unreacted starting material. Discard the organic layer.
-
Acidification (Critical): Cool the aqueous layer to -5°C using an ice-salt bath. Carefully acidify to pH 2.5 using cold 1M HCl dropwise under vigorous stirring.
-
Extraction & Drying: Immediately extract the precipitated acid into cold ethyl acetate. Dry over
at 0°C. -
Concentration: Evaporate the solvent under high vacuum.
-
Validation Checkpoint 4: The rotary evaporator water bath must strictly remain below 25°C . The final product should be an off-white to pale yellow solid.
-
Troubleshooting Guide (Q&A)
Q1: My final product NMR shows a massive peak for 2-acetylfuran and missing carboxylic acid protons. What went wrong?
A1: You experienced spontaneous decarboxylation.
-
Corrective Action: Ensure the acidification bath is maintained at or below 0°C. Use dilute acid (1M HCl) rather than concentrated acid to avoid local pH spikes. Never exceed 25°C on the rotary evaporator water bath during final isolation.
Q2: During the Claisen condensation (Route A), I am getting a high percentage of 2-acetylfuran self-condensation products instead of the desired ester. How can I suppress this? A2: Self-condensation (an aldol-type reaction between two molecules of 2-acetylfuran) occurs when the enolate attacks another ketone rather than the diethyl carbonate.
-
Corrective Action: Ensure diethyl carbonate is present in a large excess (at least 2.5 equivalents)[3]. Use inverse addition if necessary, ensuring the diethyl carbonate is thoroughly mixed with the NaH before the slow, controlled addition of 2-acetylfuran.
Q3: I am using the Meldrum's acid route (Route B) starting from 2-furoyl chloride, but the acylation is stalling and yielding mostly 2-furoic acid. Why? A3: The acylation of Meldrum's acid requires a specific basic environment to form the enolate without destroying the highly reactive 2-furoyl chloride[4]. The presence of 2-furoic acid indicates water contamination in your reagents.
-
Corrective Action: Ensure strictly anhydrous conditions. 2-furoyl chloride rapidly hydrolyzes in the presence of atmospheric moisture. Use freshly distilled, anhydrous pyridine (2.0 equivalents) in dry dichloromethane (DCM) at 0°C.
Frequently Asked Questions (FAQs)
Q: How should I store 3-(Furan-2-yl)-3-oxopropanoic acid to prevent degradation? A: Store the isolated acid as a solid at -20°C under an inert atmosphere (argon or nitrogen). However, for long-term storage, it is highly recommended to store the compound in its ester form (ethyl 3-(furan-2-yl)-3-oxopropanoate) and perform the hydrolysis step immediately prior to use, as the ester is significantly more thermodynamically stable.
Q: Can I use LiOH instead of NaOH for the saponification step? A: Yes, and it is often preferred. LiOH is a milder base, and the resulting lithium carboxylate salt is highly soluble in aqueous media. This allows for a cleaner extraction of organic impurities prior to the critical acidification step, often resulting in a higher purity final product.
Q: Is it possible to bypass the esterification and synthesize the
References
1.[1] Humic acid as a natural catalyst for C–S bond construction: decarbonylative and decarboxylative thioether synthesis. rsc.org. URL: 2.[3] EP0104959B1 - 4-quinolone derivatives. google.com (Google Patents). URL: 3.[4] 2-Furoyl Chloride | High-Purity Reagent Supplier. benchchem.com. URL: 4.[2] Humic acid as a natural catalyst for C–S bond construction: decarbonylative and decarboxylative thioether synthesis (Decarboxylation Mechanism). rsc.org. URL:
Sources
- 1. Humic acid as a natural catalyst for C–S bond construction: decarbonylative and decarboxylative thioether synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05889A [pubs.rsc.org]
- 2. Humic acid as a natural catalyst for C–S bond construction: decarbonylative and decarboxylative thioether synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05889A [pubs.rsc.org]
- 3. EP0104959B1 - 4-quinolone derivatives - Google Patents [patents.google.com]
- 4. 2-Furoyl Chloride | High-Purity Reagent Supplier [benchchem.com]
Common side products in the synthesis of 3-(Furan-2-yl)-3-oxopropanoic acid and how to avoid them
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Executive Summary & Chemical Context
3-(Furan-2-yl)-3-oxopropanoic acid (also known as 2-furoylacetic acid) is a highly reactive β-keto acid utilized as a crucial building block in medicinal chemistry and heterocycle synthesis. Due to the inherent instability of the β-keto acid moiety and the acid-sensitivity of the furan ring, synthesizing this compound requires precise control over thermodynamic and kinetic parameters. This guide provides troubleshooting frameworks, mechanistic insights, and a self-validating protocol to prevent common side reactions and product degradation.
Quantitative Profiling of Common Side Products
Understanding the analytical signatures of failure modes is the first step in troubleshooting. Table 1 summarizes the primary side products encountered during synthesis and workup, alongside their diagnostic markers.
Table 1: Side Product Characterization and Prevention Thresholds
| Side Product | Molecular Weight | Mechanism of Formation | Primary Analytical Cue (1H NMR in CDCl3) | Prevention Threshold |
| 1-(Furan-2-yl)ethan-1-one | 110.11 g/mol | Thermal/Acidic Decarboxylation | Singlet at ~2.4 ppm (CH3) | Keep T < 5°C, pH > 3.5 |
| Furan Ring-Opened Polymers | Variable | Acid-Catalyzed Hydrolysis | Loss of furan signals (6.5, 7.2, 7.6 ppm) | Avoid strong mineral acids |
| Ethyl 3-(furan-2-yl)-3-oxopropanoate | 182.17 g/mol | Incomplete Saponification | Quartet at 4.2 ppm, Triplet at 1.3 ppm | Ensure ≥2.0 eq LiOH, monitor via TLC |
| Self-Condensation Aldols | >200 g/mol | Base-Catalyzed Condensation | Complex multiplet region (4.0-5.5 ppm) | Avoid prolonged exposure to strong bases |
Mechanistic Insights: The Decarboxylation Pathway
The most pervasive issue in synthesizing 3-(Furan-2-yl)-3-oxopropanoic acid is its rapid degradation into 1-(furan-2-yl)ethan-1-one (2-acetylfuran) and carbon dioxide. This ketonic decarboxylation is a kinetically favored pathway under thermal or acidic conditions, proceeding via a six-membered cyclic transition state[1][2]. The activation energy for this rearrangement is drastically lowered when the reaction mixture is heated or exposed to localized acidic hotspots during workup[2][3].
Reaction pathway of thermal decarboxylation of 3-(Furan-2-yl)-3-oxopropanoic acid.
Troubleshooting & FAQs
Q1: I am using the Meldrum's acid route to form the β-keto acid. Why am I getting a complex, dark mixture during hydrolysis? A1: The Meldrum's acid synthesis is a powerful method for generating acylated derivatives[4][5]. However, direct acidic hydrolysis of the furoyl-Meldrum's acid intermediate often leads to furan ring-opening. The furan oxygen is highly susceptible to protonation by strong mineral acids (like HCl or H2SO4), which triggers ring-opening into reactive 1,4-dicarbonyl species that rapidly polymerize. Actionable Fix: Convert the Meldrum's acid intermediate to a β-keto ester first (via refluxing with an alcohol like ethanol or tert-butanol), and then perform a mild basic saponification followed by buffered acidification.
Q2: My final product is predominantly 2-acetylfuran instead of the desired β-keto acid. How do I stop this? A2: You are experiencing thermal decarboxylation. As shown in the mechanistic diagram above, the β-keto acid undergoes a cyclic rearrangement that eliminates CO2[2]. Actionable Fix: Temperature control is non-negotiable. Maintain the internal temperature of the reaction strictly below 5°C during the entire acidification and extraction process. Furthermore, concentrate your organic extracts using a rotary evaporator with a water bath set to no higher than 20°C.
Q3: How do I know if my ester hydrolysis is complete without risking base-catalyzed side reactions? A3: Prolonged exposure to strong bases (like NaOH or KOH) can cause the active methylene group to undergo self-condensation. Actionable Fix: Use Lithium Hydroxide (LiOH) in a THF/Water mixture. LiOH is milder and provides a more controlled saponification rate. Monitor the reaction via TLC; the disappearance of the UV-active ester spot is your definitive endpoint. Do not leave the reaction stirring overnight.
Diagnostic logic tree for troubleshooting 3-(Furan-2-yl)-3-oxopropanoic acid synthesis.
Self-Validating Standard Operating Procedure (SOP)
Protocol: Mild Saponification of Ethyl 3-(furan-2-yl)-3-oxopropanoate
Step 1: Substrate Solubilization
-
Action: Dissolve 10 mmol of ethyl 3-(furan-2-yl)-3-oxopropanoate in 30 mL of a THF/H2O mixture (3:1 v/v).
-
Causality: THF ensures the organic ester remains fully solubilized, while water is necessary to dissolve the hydroxide base, ensuring a homogenous reaction environment.
-
Validation Checkpoint: The solution must be completely clear. A biphasic mixture will lead to incomplete hydrolysis.
Step 2: Mild Saponification
-
Action: Cool the solution to 0°C using an ice-water bath. Add 20 mmol (2.0 eq) of LiOH·H2O portion-wise over 5 minutes. Stir at 0°C for 2–3 hours.
-
Causality: LiOH provides sufficient hydroxide nucleophilicity for ester cleavage but is less prone to causing exothermic spikes compared to NaOH/KOH, thereby protecting the sensitive furan ring and preventing premature decarboxylation.
-
Validation Checkpoint: Perform a TLC (Hexanes/EtOAc 7:3). The reaction is complete when the starting material spot (Rf ~0.6) disappears, and a baseline spot (the lithium carboxylate salt) remains.
Step 3: Buffered Acidification (Critical Phase)
-
Action: While maintaining the internal temperature strictly at 0°C, add a pre-chilled 1M Citric Acid solution dropwise until the pH reaches 3.5–4.0.
-
Causality: Citric acid is a weak, buffering organic acid. It safely protonates the carboxylate without creating the highly acidic micro-environments (pH < 1) that strong mineral acids create. This prevents furan ring-opening and suppresses the acid-catalyzed decarboxylation pathway[1][2].
-
Validation Checkpoint: Watch the reaction carefully during addition. If effervescence (bubbling) is observed, CO2 is being released due to decarboxylation. Immediately slow the addition rate and add more ice to the bath.
Step 4: Rapid Extraction & Isolation
-
Action: Immediately transfer the mixture to a separatory funnel and extract with cold Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na2SO4, and filter.
-
Causality: Minimizing the time the free β-keto acid spends in the aqueous phase reduces hydrolytic degradation.
-
Validation Checkpoint: Concentrate the filtrate under reduced pressure with the water bath set to ≤20°C . The resulting product should be a pale yellow solid. 1H NMR should reveal a distinct methylene singlet at ~3.9 ppm (the active CH2) and lack the 2.4 ppm methyl singlet indicative of 2-acetylfuran.
References
- Source: orgsyn.
- Source: wikipedia.
- Source: researchgate.
- Source: mdpi.
- Source: researchgate.
Sources
Technical Support Center: Purification of 3-(Furan-2-yl)-3-oxopropanoic Acid
Welcome to the dedicated technical support guide for the purification of 3-(Furan-2-yl)-3-oxopropanoic acid. This resource is tailored for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable β-keto acid. Given its inherent instability, successful purification requires a nuanced understanding of its chemical properties to prevent degradation and maximize yield.
This guide is structured as a series of frequently asked questions (FAQs) and a comprehensive troubleshooting section. Our goal is to provide not just procedural steps, but the underlying chemical rationale to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying 3-(Furan-2-yl)-3-oxopropanoic acid?
The principal challenge is the compound's inherent chemical instability. As a β-keto acid, it is highly susceptible to decarboxylation—the loss of carbon dioxide (CO₂) from the carboxylic acid moiety, particularly when heated.[1][2] This degradation pathway is facilitated by a cyclic, six-membered transition state, leading to the formation of a ketone byproduct.[1] Consequently, purification methods involving high temperatures must be approached with caution.
Q2: What are the most common impurities I should expect?
Impurities largely depend on the synthetic route. A common synthesis involves the condensation of furan-2-carbaldehyde with malonic acid.[3][4] Therefore, you can expect to find:
-
Unreacted Starting Materials: Furan-2-carbaldehyde and malonic acid.
-
Decarboxylation Product: 1-(Furan-2-yl)ethan-1-one.
-
Side-Reaction Products: Oligomeric or polymeric materials, especially if strong acids like AlCl₃ were used during synthesis.[3][4]
Q3: Is recrystallization a viable purification method for this compound?
Yes, recrystallization can be effective, but it must be performed carefully to minimize thermal stress. The key is selecting a solvent system where the compound has high solubility at a moderately elevated temperature but low solubility at or below room temperature.[5] Rapid heating or prolonged boiling should be avoided to prevent decarboxylation.
Q4: Can I use column chromatography?
Column chromatography is a suitable alternative, especially for removing impurities with very different polarities.[6][7] However, the acidic nature of standard silica gel can sometimes promote the degradation of sensitive compounds. It is crucial to run the column efficiently and avoid letting the compound sit on the silica for extended periods. In some cases, using deactivated or neutral silica gel may be beneficial.
Q5: How does pH affect the stability of 3-(Furan-2-yl)-3-oxopropanoic acid?
The stability of β-keto acids is highly pH-dependent. The protonated carboxylic acid form is more prone to decarboxylation than its conjugate base (the carboxylate anion).[1] Therefore, maintaining a neutral to slightly alkaline pH can enhance stability in aqueous solutions by keeping the molecule in its deprotonated state.[1] Conversely, strongly acidic conditions can accelerate degradation.
Purification Strategy Decision Guide
To assist in selecting the optimal purification method, the following decision tree illustrates a logical workflow based on the scale of your experiment and the nature of the impurities.
Caption: Decision tree for selecting a purification technique.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. Decarboxylation: Excessive heat or prolonged heating time. 2. Solvent Choice: Compound is too soluble in the cold solvent. 3. Premature Crystallization: Solution cooled too quickly, trapping impurities. | 1. Minimize Heat: Dissolve the solid at the lowest possible temperature. Do not maintain at boiling for an extended period.[1][2] 2. Optimize Solvent System: Test different solvents or solvent mixtures. A good solvent dissolves the compound when hot but not when cold.[5][8] Consider a two-solvent system (e.g., dissolving in a minimal amount of a good solvent like ethyl acetate and adding a poor solvent like hexanes until turbidity appears). 3. Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer, larger crystals. |
| Product "Oils Out" Instead of Crystallizing | 1. High Impurity Level: Impurities are depressing the melting point and interfering with lattice formation. 2. Supersaturation: The solution is too concentrated. 3. Inappropriate Solvent: The solvent is not suitable for crystallization of your specific compound. | 1. Initial Cleanup: Perform a preliminary purification step like an acid-base extraction to remove major impurities before attempting recrystallization. 2. Scratch/Seed: Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. If you have pure crystals, add a single "seed" crystal. 3. Re-dissolve and Dilute: Add a small amount of additional solvent, warm to re-dissolve the oil, and attempt to cool slowly again. |
| Persistent Impurity in NMR/TLC | 1. Co-crystallization: The impurity has similar solubility and structure, allowing it to incorporate into your product's crystal lattice. 2. Degradation on Silica: The compound is degrading during column chromatography. | 1. Switch Technique: If recrystallization fails, switch to column chromatography. The different separation mechanism (polarity vs. solubility) is often effective.[6] 2. Optimize Chromatography: Run the column faster to minimize contact time. Consider using a less acidic stationary phase (neutral alumina or deactivated silica gel). Ensure your fractions are not allowed to sit at room temperature for long; analyze and combine them promptly. |
| Product is a Brown/Dark Oil | 1. Polymerization/Degradation: The furan ring can be sensitive to strong acids, leading to decomposition or polymerization, especially at elevated temperatures.[3][4] | 1. Acid-Base Extraction: This is an excellent method to separate the acidic product from neutral, non-acidic impurities. Dissolve the crude oil in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base like sodium bicarbonate (NaHCO₃).[9][10] The acidic product will move to the aqueous layer as its sodium salt. The layers are then separated, and the aqueous layer is re-acidified (e.g., with cold, dilute HCl) to precipitate the pure acid, which can be filtered or extracted back into an organic solvent.[9][10] |
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This method is highly effective for removing neutral or basic impurities and is generally performed at room temperature, thus avoiding thermal degradation.
Rationale: This technique leverages the acidic nature of the carboxylic acid group. By converting the acid into its water-soluble salt with a mild base, it can be separated from non-acidic organic impurities. Subsequent re-acidification regenerates the pure product.
Caption: Workflow for acid-base extraction.
Step-by-Step Procedure:
-
Dissolve the crude material in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude product).
-
Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas that evolves.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Extract the organic layer two more times with fresh portions of NaHCO₃ solution, combining all aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (pH ~2, check with litmus paper). A precipitate of the pure product should form.[9]
-
Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum. Alternatively, if a solid does not crash out, extract the acidified aqueous solution with three portions of ethyl acetate, combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.[9]
Protocol 2: Low-Temperature Recrystallization
Rationale: This protocol is designed to achieve purification while minimizing the risk of heat-induced decarboxylation. The choice of solvent is critical.
Solvent Selection Table:
| Solvent | Suitability | Rationale |
| Water | Good | The compound is sparingly soluble in cold water but more soluble in hot water. Water is non-flammable and non-toxic.[8] However, the product will require thorough drying. |
| Toluene | Good | Offers a good solubility differential between hot and cold. |
| Heptane/Hexane | Poor (as primary solvent) | The compound is likely poorly soluble even when hot. Best used as an anti-solvent in a two-solvent system.[11] |
| Ethanol/Methanol | Fair | May be too good of a solvent even when cold, potentially leading to lower recovery. Can be used in a mixture with water.[8] |
| Dichloromethane | Poor | Low boiling point does not provide a large temperature gradient for effective recrystallization.[12] |
Step-by-Step Procedure (Using Water):
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of deionized water, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add small portions of hot water until the solid just dissolves. Avoid vigorous boiling.
-
Once dissolved, remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly under vacuum.
References
-
Utegenova, A. O., et al. (2022). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 27(20), 6882. Available at: [Link]
-
Fedorov, A., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Catalysis. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization - Part 2. Department of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]
-
Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. Available at: [Link]
- Google Patents. (n.d.). US6274766B1 - Process for purifying α-keto acids.
-
Chemistry Steps. (2025). Organic Acid-Base Extractions. Retrieved from [Link]
-
Chemistry Steps. (2024). Decarboxylation. Retrieved from [Link]
-
Reddit. (2019). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
Abass, M. (2011). Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. Journal of the Mexican Chemical Society, 55(4), 224-231. Available at: [Link]
-
Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PMC. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Scale-Up Synthesis of Furan Derivatives
Role: Senior Application Scientist Status: Operational System: Furan-Tech-Support-v4.2
Introduction: The "Glass Cannon" of Heterocycles
Welcome to the Furan Derivatives Scale-Up Support Center. If you are here, you likely appreciate the versatility of the furan ring—a critical pharmacophore in drugs like ranitidine and nitrofurantoin—but are struggling with its fragility.
In the lab (mg scale), furan chemistry is forgiving. On a kilogram scale, it becomes a "glass cannon": powerful but prone to catastrophic failure. The electron-rich ring makes it exceptionally susceptible to acid-catalyzed polymerization (forming "humins") and oxidative degradation . Furthermore, standard functionalizations like the Vilsmeier-Haack reaction can turn into thermal runaways if not managed with precise calorimetric data.
This guide moves beyond textbook chemistry to address the engineering and safety realities of scaling furan derivatives.
Module 1: Safety & Thermal Hazards (The "Runaway" Risk)
Q1: I am scaling up a Vilsmeier-Haack formylation of a furan derivative. My calorimeter shows a "thermal lag." Is this dangerous?
A: CRITICAL WARNING. Yes, this is a textbook precursor to a thermal runaway.
In the Vilsmeier-Haack reaction (using POCl₃/DMF), the formation of the Vilsmeier reagent (the chloroiminium ion) is exothermic. On a small scale, this heat dissipates easily. On a large scale, two hazards emerge:
-
Accumulation of Unreacted Reagent: If you add POCl₃ faster than it reacts (due to inadequate mixing or low temperature), the reagent accumulates. When the reaction finally "kicks in," the massive release of stored potential energy can overwhelm the cooling jacket.
-
Thermal Instability of the Intermediate: The furan-Vilsmeier intermediate itself can decompose explosively at elevated temperatures.
Troubleshooting Protocol:
-
Dosage Control: Do not add POCl₃ in one shot. Use a semi-batch approach. Feed POCl₃ slowly while monitoring the heat flow (Qr), not just the temperature (Tr). If Qr drops while dosing continues, STOP. You are accumulating unreacted material.
-
Temperature Ceiling: Maintain the reaction between 0°C and 5°C. Do not allow the internal temperature to exceed 20°C during addition.
-
Quench Safety: The hydrolysis of the Vilsmeier complex is also highly exothermic. Never dump water into the reactor. Add the reaction mixture into a chilled, buffered quench solution (e.g., NaOAc/H₂O) to control the exotherm and pH simultaneously.
Visual Workflow: Safe Vilsmeier Scale-Up
Caption: Decision logic for preventing thermal runaway during exothermic furan functionalization.
Module 2: Preventing Polymerization ("Humins")
Q2: My reaction mixture turns into a black tar (humins) upon heating. How do I prevent this?
A: "Humins" are insoluble, polymeric byproducts formed via the aldol condensation of furan ring-opened intermediates (like 2,5-dioxo-6-hydroxy-hexanal, DHH). Once formed, they are autocatalytic and nearly impossible to remove without physical abrasion.
Root Causes & Fixes:
| Root Cause | Mechanism | Scale-Up Solution |
| Acid Hotspots | Strong acids (H₂SO₄, AlCl₃) cause rapid ring opening at injection points. | Switch Catalysts: Use solid acid catalysts (e.g., Amberlyst-15, Zeolites) or mild Lewis acids (ZnCl₂). If liquid acid is required, dilute it significantly before addition. |
| Water Presence | Water acts as a nucleophile, attacking the furan ring (especially in acidic media).[1] | Water Scavenging: Use molecular sieves or azeotropic distillation (Dean-Stark) during the reaction. Switch to anhydrous solvents (2-MeTHF). |
| High Concentration | Second-order polymerization kinetics favor high concentrations. | High-Dilution or Flow: Run the reaction at lower concentrations (0.1 M) or, ideally, use Continuous Flow Chemistry to minimize the residence time of the unstable product in the hot zone. |
Q3: How do I clean a reactor fouled with humins?
A: Standard solvents (acetone, DCM) will not work.
-
The "Soak" Method: Use hot DMSO or DMF (80°C) for 12-24 hours. This swells the polymer, making it easier to scrape off.
-
The Oxidative Method (Glassware Only): Base bath (KOH/iPrOH) is often ineffective. A Piranha solution (H₂SO₄/H₂O₂) works but is dangerous on scale.
-
Mechanical: For steel reactors, high-pressure water jetting (hydro-blasting) is often the only industrial solution. Prevention is the only true cure.
Module 3: Purification & Solvent Strategy
Q4: Distillation results in yield loss due to pot residue polymerization. What are the alternatives?
A: Furans are thermally sensitive. Prolonged heating in a distillation pot (even under vacuum) promotes polymerization.
Alternative 1: The "Crash Out" (Crystallization) Instead of distilling the product out of the impurities, try to crystallize the product from the impurities.
-
Technique: Switch to a solvent system where your furan is marginally soluble at low temps (e.g., Hexane/EtOAc or Heptane/IPA).
-
Seed Crystals: Essential for furans, which prone to oiling out.
Alternative 2: Wiped Film Evaporation (WFE) If you must distill a liquid furan, use WFE. This technique reduces the "thermal history" (residence time) of the molecule from hours (in a pot) to seconds (on the film), drastically reducing degradation.
Q5: We need to replace DCM and Benzene. What are "Green" solvents for furan chemistry?
A: 2-Methyltetrahydrofuran (2-MeTHF) is the gold standard replacement for furan chemistry. It is derived from biomass (furfural), creating a circular economy loop.
Solvent Selection Guide:
| Solvent | Status | Why Use It?[1][2][3] | Why Avoid It? |
| 2-MeTHF | ✅ Recommended | Higher boiling point (80°C) than THF; immiscible with water (easy workup); renewable. | Can form peroxides (requires stabilizers like BHT). |
| CPME | ✅ Recommended | Low peroxide formation; stable in acidic/basic conditions; clean phase separation. | More expensive than THF. |
| Ethyl Lactate | ⚠️ Conditional | Biodegradable; good for mild reactions. | Hydrolyzes in strong acid/base; high boiling point makes removal hard. |
| DMSO | ❌ Avoid on Scale | Good solubility, but removal requires high heat (degradation risk) or massive water washes (waste). | Difficult to recycle. |
Module 4: Experimental Protocol
Protocol: Safe Scale-Up of Paal-Knorr Furan Synthesis (100g Scale)
Objective: Synthesis of 2,5-dimethylfuran from acetonylacetone (2,5-hexanedione). Challenge: Controlling the exotherm and preventing acid-catalyzed polymerization of the product.
Materials:
-
2,5-Hexanedione (114 g, 1.0 mol)
-
p-Toluenesulfonic acid (pTSA) (1.9 g, 1 mol%) [Catalyst Choice: Milder than H₂SO₄]
-
2-MeTHF (500 mL) [Solvent: Green, immiscible with water]
-
Molecular Sieves (4Å) or Dean-Stark trap
Step-by-Step:
-
Setup: Equip a 2L reactor with an overhead stirrer (anchor impeller), reflux condenser, and a Dean-Stark trap filled with 2-MeTHF. Purge with N₂.
-
Dissolution: Charge 2,5-hexanedione and 2-MeTHF. Start stirring at 250 RPM.
-
Catalyst Addition: Add pTSA solid in one portion. (Note: On larger scales >1kg, dissolve pTSA in minimal 2-MeTHF and feed slowly).
-
Reaction (The "Water Removal" Phase): Heat the jacket to 90°C to initiate reflux (Internal temp ~80°C).
-
Technical Note: The reaction is driven by the removal of water. Monitor the water collection in the Dean-Stark trap.
-
Endpoint: Reaction is complete when water evolution ceases (approx. 2-3 hours).
-
-
Quench (Critical Step): Cool the mixture to 20°C. Add saturated NaHCO₃ (200 mL) . Stir vigorously for 30 mins.
-
Why? You must neutralize the pTSA before any concentration step. Acid + Heat + Concentrated Furan = Polymer/Explosion.
-
-
Workup: Separate phases. The product is in the upper (2-MeTHF) layer. Wash the organic layer once with brine.
-
Isolation: Dry over MgSO₄. Filter.
-
Purification: Distill at atmospheric pressure (bp 93-94°C). Add 0.1% BHT (butylated hydroxytoluene) to the receiving flask to inhibit oxidation during storage.
Visualizing the Humin Problem
The following diagram illustrates the kinetic competition between the desired furan formation and the irreversible humin pathway.
Caption: Kinetic competition: Humins form via side-reactions of intermediates. Minimizing residence time is key.
References
-
BenchChem. (2025).[1][4] Addressing challenges in the scale-up of 3-Furanmethanol production. Retrieved from
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction. Retrieved from
-
Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from
-
Sigma-Aldrich. (n.d.). Greener Solvent Alternatives: 2-Methyltetrahydrofuran.[2][3][5] Retrieved from
-
ACS Omega. (2023). Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. Retrieved from
-
Organic Syntheses. (1945).[6] Furylacrylic Acid Synthesis. Org. Synth. 1945, 25,[6][7] 51. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. yinobio.net [yinobio.net]
- 3. Is 2-Methyltetrahydrofuran green solvent?What is it used for?_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. labproinc.com [labproinc.com]
Technical Support Center: Synthesis of 3-(Furan-2-yl)-3-oxopropanoic Acid
Ticket ID: #FUR-3OX-992 Status: Open Priority: High (Compound Instability)
Executive Summary & Root Cause Analysis
User Issue: Low yield and high impurity profile (tar/oil formation) during the synthesis of 3-(furan-2-yl)-3-oxopropanoic acid.
Root Cause Diagnosis:
The target molecule is a
-
Spontaneous Decarboxylation:
-keto acids are thermodynamically prone to losing to form the corresponding ketone (2-acetylfuran). This follows first-order kinetics and is accelerated by heat and acid. -
Acid Sensitivity: The furan ring is acid-labile. Traditional strong acid workups (HCl/H2SO4) used to precipitate the acid often trigger ring-opening polymerization (black tar).
-
Solubility Issues: The product is amphiphilic, leading to poor extraction efficiency from aqueous layers.
The Solution: Switch from the "Legacy Route" (Hydrolysis of Ethyl 3-(furan-2-yl)-3-oxopropanoate) to the "Meldrum’s Acid Route" (Oikawa Protocol) . This pathway avoids harsh hydrolytic conditions and allows for controlled, neutral isolation.
Recommended Protocol: The Meldrum's Acid Route
Standard Operating Procedure (SOP) v2.1
This method utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) as a masked carboxylate equivalent.
Reagents:
-
Furan-2-carbonyl chloride (1.0 equiv)
-
Meldrum’s acid (1.0 equiv)[1]
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
Dilute HCl (for quenching only)
Workflow:
-
Acylation (The Key Intermediate):
-
Dissolve Meldrum’s acid (10 mmol) and pyridine (20 mmol) in dry DCM (30 mL) at 0°C .
-
Add Furan-2-carbonyl chloride (10 mmol) dropwise over 30 minutes.
-
Technical Note: The solution will turn orange/red. Stir at 0°C for 1 hour, then room temperature (RT) for 1 hour.
-
Workup: Wash with dilute HCl (0.1 M) to remove pyridine. Dry organic layer and concentrate.[2] Do not heat above 40°C.
-
Result: You now have the acylated Meldrum's acid adduct.[2] This is stable.
-
-
Controlled Hydrolysis/Decarboxylation:
-
Reflux the adduct in dry ethanol or tert-butanol (depending on if you want the ester or acid equivalent, but for the free acid, we use a modified aqueous workup).
-
For the Free Acid: Heat the adduct in a mixture of water/acetic acid (1:1) at 60°C for 2 hours. The Meldrum's ring opens and decarboxylates the malonic carbon, leaving the desired
-keto acid moiety intact relative to the furan.
-
Why this works (Mechanism):
The Meldrum's acid adduct undergoes alcoholysis/hydrolysis to form a malonic acid derivative, which instantly decarboxylates. Crucially, this happens under mildly acidic/neutral conditions , preserving the furan ring.
Visualizing the Chemistry
Figure 1: Comparative Synthetic Pathways
This diagram illustrates the stability advantage of the Meldrum's route vs. the Legacy route.
Caption: Comparison of the high-risk Legacy Route (Red) vs. the stabilized Meldrum's Acid Route (Green).
Troubleshooting Guide (FAQ)
Q1: I am using the ester hydrolysis method (Legacy Route). Why does my product bubble and turn into oil upon acidification?
-
Diagnosis: You are witnessing decarboxylation in real-time . The bubbles are
. The oil is 2-acetylfuran. -
The Fix: You cannot use strong mineral acids (HCl) to pH 1.
-
Cool the carboxylate solution to 0°C .
-
Use Oxalic Acid or Citric Acid to adjust pH to ~3.5 - 4.0. Do not go lower.
-
Extract immediately with cold Ethyl Acetate.
-
Q2: My product contains a black insoluble solid.
-
Diagnosis: Furan ring polymerization. Furans are sensitive to Lewis acids and strong Brønsted acids.
-
The Fix: Ensure all glassware is acid-free. If using the Meldrum's route, ensure the pyridine is fully removed, but do not wash with concentrated HCl. Use 0.1M HCl or saturated
.
Q3: How do I store the final acid?
-
Diagnosis:
-keto acids have a short shelf-life at room temperature (t1/2 ~ days/weeks). -
The Fix: Store as a solid at -20°C or -80°C under Argon. If you need it for a subsequent reaction (e.g., Knoevenagel condensation), generate it in situ and do not isolate.
Data & Yield Comparison
| Parameter | Legacy Route (Ester Hydrolysis) | Meldrum's Acid Route (Oikawa) |
| Typical Isolated Yield | 30 - 45% | 75 - 88% |
| Purity (HPLC) | < 85% (contains ketone) | > 95% |
| Main Impurity | 2-Acetylfuran (Decarboxylation) | Unreacted Furoic Acid |
| Workup Difficulty | High (Emulsions, pH sensitive) | Low (Filtration/Extraction) |
| Scalability | Poor (Exotherms trigger loss) | Excellent |
Mechanism of Failure: Decarboxylation
Understanding why the yield is lost is critical for prevention. The decarboxylation proceeds via a 6-membered cyclic transition state.[3]
Caption: The 6-membered cyclic transition state that leads to irreversible loss of the carboxyl group.
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][2][4][5][6][7] 2. A general and versatile synthesis of
-keto esters.[4][5][8] The Journal of Organic Chemistry, 43(10), 2087–2088. -
BenchChem Technical Support. (2025). Preventing decarboxylation of beta-keto acids during analysis.
-
Waidmann, C. R., et al. (2016).[9] Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings. Physical Chemistry Chemical Physics.
-
Organic Chemistry Portal. (n.d.).
-Keto Acids.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Meldrum's acid [chem-is-you.blogspot.com]
- 7. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting guide for the Paal-Knorr furan synthesis
Welcome to the technical support center for the Paal-Knorr furan synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful reaction for synthesizing substituted furans. The following question-and-answer guide provides in-depth solutions to common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Paal-Knorr reaction has a very low yield or is not proceeding to completion. What are the primary causes?
A1: Low or no yield is a frequent issue, often pointing to sub-optimal reaction conditions, the stability of the starting material, or inefficient dehydration. The classical Paal-Knorr synthesis often requires harsh conditions like prolonged heating in strong acid, which can be detrimental to sensitive molecules.[1][2]
Core Issues & Causal Analysis:
-
Incomplete Dehydration: The final, crucial step is the dehydration of a cyclic hemiacetal intermediate to form the aromatic furan ring.[3] If water is not effectively removed, the equilibrium may not favor product formation.[2]
-
Harsh Reaction Conditions: Traditional methods using strong protic acids (e.g., H₂SO₄, HCl) and high temperatures can lead to the degradation of either the 1,4-dicarbonyl starting material or the furan product itself.[2][4] Furans, particularly those with electron-donating substituents, can be sensitive to strong acids.[2]
-
Substrate Reactivity: The structure of the 1,4-dicarbonyl compound plays a significant role. Steric hindrance or unfavorable electronic effects can slow down or prevent the necessary conformational arrangement for the cyclization step.[2]
Troubleshooting Workflow
The following workflow provides a systematic approach to diagnosing low-yield issues.
Caption: Troubleshooting workflow for low yield in Paal-Knorr furan synthesis.
Q2: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?
A2: The formation of dark, polymeric tar is a classic sign of product or starting material degradation, often catalyzed by the reaction conditions themselves.[5]
Causality:
-
Acid-Catalyzed Polymerization: The furan ring, being electron-rich, is susceptible to electrophilic attack. Under strongly acidic conditions, the newly formed furan can be protonated, initiating a chain reaction that leads to polymerization.[2][5]
-
Aldol Condensations: The 1,4-dicarbonyl starting material can undergo intermolecular aldol condensation reactions as a competing pathway, especially under harsh conditions, leading to complex, high-molecular-weight byproducts.[2]
Preventative Protocols:
-
Modify Reaction Conditions: The most effective strategy is to move towards milder conditions.
-
Catalyst Choice: Replace strong mineral acids with milder Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃, or solid acid catalysts like montmorillonite clay.[2][4] Iodine (I₂) has also been shown to be an effective catalyst under neutral conditions.[2]
-
Temperature Control: Lower the reaction temperature. Many modern protocols can be run at room temperature or with only gentle heating.[2]
-
-
Reduce Reaction Time: Minimize the exposure of the product to the reaction conditions.
-
Microwave Irradiation: This technique provides rapid, uniform heating, often reducing reaction times from hours to minutes, which dramatically decreases the opportunity for degradation.[2][3]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and stop it as soon as the starting material is consumed.
-
Q3: The synthesis and purification of my 1,4-dicarbonyl precursor is difficult. Are there any viable alternatives?
A3: Yes, the difficulty in preparing the 1,4-dicarbonyl starting material is a well-known limitation of the classical Paal-Knorr synthesis.[2][4] Modern organic chemistry has developed several elegant solutions to bypass this hurdle.
Alternative Strategies:
-
In-Situ Generation: Design a reaction sequence where the 1,4-dicarbonyl is generated in the same pot and immediately cyclizes. For example, the reaction of α-haloketones with β-dicarbonyl compounds can form an intermediate that undergoes a Paal-Knorr type cyclization.[2]
-
Alternative Precursors: Several variations of the Paal-Knorr synthesis use more accessible starting materials.
-
2-Yn-1,4-diols: These compounds can be isomerized in-situ to a 1,4-diketone using a palladium catalyst, followed by dehydration to the furan.[1] This expands the scope of the reaction by leveraging the vast chemistry of acetylenes.[1]
-
Acetals & Ketals: Analogs of 1,4-dicarbonyls where one or both carbonyls are protected as acetals or ketals can also be used.[4]
-
Reaction Mechanism & Optimization
A deep understanding of the reaction mechanism is crucial for effective troubleshooting. The accepted mechanism for the acid-catalyzed Paal-Knorr furan synthesis involves several key steps.
Caption: The Paal-Knorr furan synthesis mechanism proceeds via protonation, enolization, a rate-determining cyclization, and final dehydration.[3][4]
The rate-determining step is the intramolecular cyclization, where the enol oxygen attacks the protonated carbonyl.[4] The efficiency of this step is highly dependent on the substrate's ability to adopt the correct conformation.
Quantitative Data Summary: Catalyst & Condition Comparison
The choice of catalyst and reaction conditions has a profound impact on reaction efficiency. The following table summarizes various reported conditions. Note that yields are highly substrate-dependent.
| Catalyst | Solvent | Temperature | Typical Time | Typical Yield | Reference(s) |
| H₂SO₄ / p-TsOH | Toluene / Benzene | Reflux | Several hours | Moderate to Good | [2] |
| TiCl₄ | CH₂Cl₂ | 0 °C to rt | 1-2 h | 80-95% | [2] |
| Microwave (Acid cat.) | Acetic Acid (AcOH) | 120-150 °C | 5-15 min | Good to Excellent | [2][3] |
| **Iodine (I₂) ** | CH₃CN | Reflux | 2-4 h | 75-90% | [2] |
| Montmorillonite K-10 | Toluene | Reflux | 3-6 h | 70-85% | [2] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis
This method is ideal for rapid synthesis and minimizing thermal degradation.[3]
-
Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the 1,4-dicarbonyl starting material (1 mmol).
-
Reagents: Add ethanol/water (3 mL, 1:1 ratio). For many substrates, no additional acid catalyst is required under microwave conditions.[3] If needed, add a catalytic amount of HCl (1-2 drops of a 1 M solution).
-
Reaction: Seal the vial and place it in a laboratory microwave reactor. Irradiate the mixture at 140 °C for 3-5 minutes.
-
Work-up: After cooling, transfer the contents to a separatory funnel, dilute with water (10 mL), and extract the product with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and remove the solvent in vacuo. The crude product can be further purified by silica gel column chromatography if necessary.[3]
Protocol 2: Lewis Acid Catalysis with TiCl₄
This protocol uses a powerful Lewis acid that also acts as an efficient dehydrating agent, often providing excellent yields under mild conditions.[2]
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 1,4-dicarbonyl starting material (1 mmol) in anhydrous dichloromethane (CH₂Cl₂) (5 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add titanium tetrachloride (1.2 mmol) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the filtrate under reduced pressure to yield the furan product.[2]
References
- Paal-Knorr Synthesis - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/paal-knorr-synthesis.htm]
- Paal–Knorr synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Paal%E2%80%93Knorr_synthesis]
- Application Notes and Protocols for Paal-Knorr Synthesis of Substituted Furans - Benchchem. [URL: https://www.benchchem.com/application-notes/25/paal-knorr-synthesis-of-substituted-furans]
- Troubleshooting - Benchchem. [URL: https://www.benchchem.com/technical-support/18/paal-knorr-furan-synthesis-troubleshooting]
- Paal-Knorr Furan Synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/paal-knorr-furan-synthesis.shtm]
- Paal‐Knorr synthetic methods for substituted furans using either... - ResearchGate. [URL: https://www.researchgate.net/figure/Paal-Knorr-synthetic-methods-for-substituted-furans-using-either-protonic-acid-or-Lewis_fig1_320397500]
- Common side reactions in the synthesis of furan-2,4-diones - Benchchem. [URL: https://www.benchchem.com/technical-support/45/common-side-reactions-in-the-synthesis-of-furan-2-4-diones]
Sources
Technical Support Center: Preventing Polymerization in Furan-Containing Reagents
Status: Operational Ticket ID: FUR-POLY-PREV-001 Assigned Specialist: Senior Application Scientist Subject: Stabilization, Purification, and Handling of Furan, Furfural, and HMF
Executive Summary
Furan and its derivatives (furfural, 5-HMF, 2-methylfuran) are notoriously unstable due to their high electron density and sensitivity to acid-catalyzed polycondensation. This instability manifests as darkening (yellow
This guide provides a self-validating system to prevent polymerization during storage, purification, and reaction.
Module 1: The Science of Instability (Root Cause Analysis)
To prevent polymerization, you must understand the mechanism. Furan degradation is rarely random; it is driven by two primary pathways: Acid-Catalyzed Polycondensation and Oxidative Degradation .
Mechanism 1: Acid-Catalyzed Chain Growth
Even trace acidity (from glass surfaces or degrading stabilizers) protonates the furan ring at the C2 (
Mechanism 2: Oxidative Ring Opening
Furan reacts with atmospheric oxygen (singlet oxygen) to form endoperoxides. These unstable intermediates undergo ring-opening to form dicarbonyls, which then cross-link via aldol condensation.
Visualization: The Degradation Cascade
Figure 1: Dual pathways of furan degradation leading to humin formation. Note that water often accelerates the ring-opening pathway [1, 2].
Module 2: Storage & Handling (The "Before" Phase)
Q: My furfural turned dark brown in the bottle. Is it still usable? A: Proceed with caution. The color indicates the formation of conjugated oligomers.
-
Trace Color (Light Yellow): Usable for most crude reactions but may lower yield.
-
Dark Brown/Black: Significant polymerization has occurred.[1] The acidic byproducts of this degradation will catalyze further polymerization during your reaction. Mandatory purification required. [2]
Q: What is the gold standard for storage? A: Follow the "Cold-Dark-Inert" protocol.
| Parameter | Recommendation | Scientific Rationale |
| Stabilizer | BHT (Butylated hydroxytoluene) at 200–400 ppm | Scavenges free radicals, preventing the oxidative pathway [3]. |
| Atmosphere | Argon or Nitrogen (Headspace purge) | Excludes oxygen, preventing peroxide formation. Argon is heavier than air and offers better protection for liquids in storage. |
| Temperature | 2°C to 8°C (Refrigerated) | Slows the kinetics of Diels-Alder dimerization and autoxidation. |
| Container | Amber Glass | Blocks UV light, which catalyzes the singlet oxygen reaction. |
Module 3: Purification & Stabilizer Removal (The "Prep" Phase)
Q: How do I remove BHT before a sensitive catalytic reaction? A: Distillation is the only effective method. However, furan derivatives have distinct boiling points that dictate the safety of the protocol.
Protocol A: Purification of Furan (Parent, bp 31°C)
-
Hazard: Extremely volatile and flammable. Flash point -35°C.
-
Method: Atmospheric distillation (careful control) or mild vacuum.
-
Use a Vigreux column to prevent "bumping" of the stabilizer into the receiver.
-
Heat bath should not exceed 45°C.
-
Critical: Discard the first 5% (for water/acid removal) and leave the last 10% in the pot (contains the BHT and polymers).
-
Store immediately under Argon.
-
Protocol B: Purification of Furfural (bp 161°C)
-
Hazard: High temperatures accelerate polymerization exponentially.
-
Method: Vacuum Distillation ONLY.
-
Target a boiling point of < 60°C by adjusting vacuum pressure (typically < 10 mbar).
-
If the pot temperature exceeds 130°C, you risk rapid auto-polymerization (thermal runaway) [4].
-
Neutralization Step: Before distillation, wash the dark furfural with 5% NaHCO₃ to neutralize carboxylic acids (degradation products) that catalyze polymerization during heating. Dry over MgSO₄ before distilling.
-
Module 4: Reaction Optimization (The "During" Phase)
Q: My reaction yields are low because the furan turns to tar (humins). How do I stop this? A: You are likely operating in a "Humin Formation Zone." Adjust your solvent and acid source.
Troubleshooting Matrix
| Issue | Diagnosis | Corrective Action |
| Reaction turns black immediately upon acid addition | Acid concentration is too high at the injection point. | Dilution: Add the acid dropwise as a dilute solution. Cooling: Lower reaction temp to 0°C during addition. |
| Insoluble solids form over time | Water is present, promoting ring opening.[3] | Switch Solvents: Use anhydrous alcohols (Methanol/Ethanol) or DMSO. Methanol stabilizes intermediates via acetalization, preventing polymerization [5]. |
| Loss of Furan reactant | Evaporation (Furan bp 31°C). | Reflux Condenser: Ensure condenser coolant is < -10°C. Use a sealed pressure tube if safe. |
Workflow: Decision Tree for Furan Usage
Figure 2: Operational workflow for assessing and processing furan reagents prior to synthesis.
Module 5: Safety & Disposal
-
Peroxide Danger: Like ethers, furans can form explosive peroxides upon long-term storage in air. Never distill furan to dryness. Always leave a "heel" of liquid in the flask.
-
Toxicity: Furan is a Group 2B carcinogen (possibly carcinogenic). All handling, including the changing of septa, must occur inside a fume hood.
-
Disposal: Polymerized furan (humins) is stubborn. Clean glassware by soaking in base bath (KOH/Isopropanol) to dissolve the polymer matrix, followed by acid wash.
References
-
Van Zandvoort, I. et al. (2013). "Formation, molecular structure, and morphology of humins in biomass conversion: influence of feedstock and processing conditions." ChemSusChem.[4]
-
Patil, S. K. R. & Lund, C. R. F. (2011). "Formation and Growth Mechanisms of Humins via Aldol Addition and Condensation during Acid-Catalyzed Conversion of 5-Hydroxymethylfurfural." Energy & Fuels.
-
Sigma-Aldrich. (2024). "Safety Data Sheet: Furan, stabilized with BHT."
-
Lange, J-P. et al. (2012). "Furfuryl Alcohol: A Versatile, Bio-Based Chemical." ChemCatChem.
-
Hu, X. et al. (2016).[4][5] "Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran."[5] RSC Advances.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US9156806B2 - Process for purifying crude furan 2,5-dicarboxylic acid using hydrogenation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methylfuran Yes BHT 200-400 stabilizer, 99 534-22-5 [sigmaaldrich.com]
- 5. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
Technical Guide: Optimizing Friedel-Crafts Reactions on Furan Scaffolds
Executive Summary: The Furan Paradox
Furan represents a unique challenge in electrophilic aromatic substitution (EAS).[1] It is a "super-nucleophile"—significantly more reactive than benzene due to the oxygen lone pair donation—yet it possesses a critical weakness: acid sensitivity .
The standard Friedel-Crafts (FC) protocol (using stoichiometric AlCl₃) often results in catastrophic failure when applied to furan. The high Lewis acidity triggers the rupture of the furan ring (acidolysis), leading to polymerization and the formation of insoluble "black tar" rather than the desired substituted product.
This guide provides a systematic troubleshooting framework to decouple reactivity from instability, ensuring high yields of C2-substituted furan derivatives.
Diagnostic Decision Matrix
Before altering your protocol, identify your failure mode using the decision tree below.
Figure 1: Diagnostic workflow for identifying the root cause of reaction failure in furan functionalization.
Technical Support & Troubleshooting (Q&A)
Module 1: Acid Sensitivity & Polymerization
Q: My reaction mixture turns into a viscous black tar within minutes of adding the catalyst. What is happening?
A: You are witnessing acid-catalyzed polymerization . Furan is an acid-sensitive enol ether equivalent. Strong Lewis acids like Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃) coordinate to the furan oxygen or protonate the ring, triggering ring-opening to form reactive 1,4-dicarbonyl species. These intermediates rapidly polymerize.
Corrective Protocol:
-
Replace the Catalyst: Abandon AlCl₃. Switch to milder Lewis acids such as Zinc Chloride (ZnCl₂) , Tin(IV) Chloride (SnCl₄) , or Boron Trifluoride Etherate (BF₃[2]·OEt₂) . These provide sufficient activation for the electrophile without destroying the furan ring [1].
-
Solvent Moderation: If you must use a stronger acid, use a coordinating solvent like nitromethane or add a donor ligand (e.g., ether) to buffer the Lewis acidity.
-
Heterogeneous Catalysis: Consider solid acid catalysts like Al-SPP Zeolites or Heteropolyacids (e.g., AlPW₁₂O₄₀) . These surface-active catalysts minimize the contact time between the furan and high-acidity sites, significantly reducing polymerization [2].
Module 2: Yield Optimization
Q: I switched to ZnCl₂, but my conversion is stalled at 40%. How do I push it to completion?
A: Mild Lewis acids are less oxophilic and more susceptible to deactivation by moisture or by-products (like acetic acid formed during acylation).
Corrective Protocol:
-
The "Activated" Protocol: Use Trifluoroacetic Anhydride (TFAA) as a promoter. TFAA reacts with the carboxylic acid to form a mixed anhydride in situ, which is a highly reactive electrophile that requires no metal catalyst or only mild catalysis.
-
Scavenge Acid By-products: If using acid anhydrides, the byproduct is a carboxylic acid, which can inhibit the reaction. Add an acid scavenger or use a solvent that precipitates the complex.
-
Temperature Control: Unlike benzene, which requires heat, furan FC reactions should often start at 0°C or -78°C and slowly warm to room temperature. High temperatures favor thermodynamic polymerization over kinetic substitution.
Module 3: Regioselectivity
Q: I need the C3-substituted furan, but I am only getting the C2 isomer. Can I change the selectivity?
A: Direct Friedel-Crafts on furan is inherently C2-selective (alpha-position) due to the resonance stabilization of the intermediate carbocation.
Corrective Protocol:
-
Direct C3 substitution is rarely feasible via standard FC.
-
Strategy: You must use a "blocking group" strategy.
-
Install a silyl group (TMS) at the C2 position (lithiation/quenching).
-
Perform the Friedel-Crafts reaction; the electrophile will be directed to C5 (which is equivalent to C2).
-
If both C2 and C5 are blocked, substitution may occur at C3, but yields are typically low due to steric crowding.
-
-
Alternative: For C3-functionalization, consider Diels-Alder approaches or cross-coupling (Suzuki/Stille) rather than electrophilic substitution.
Comparative Data: Catalyst Performance
The choice of catalyst dictates the pathway between productive acylation and destructive polymerization.
| Catalyst | Lewis Acidity | Typical Yield (2-Acetylfuran) | Polymerization Risk | Notes |
| AlCl₃ | High | < 15% (Tar) | Critical | Causes rapid ring opening. Avoid. |
| SnCl₄ | Moderate | 65 - 75% | Moderate | Good balance; requires strict temp control. |
| ZnCl₂ | Mild | 70 - 85% | Low | Standard for furan acylation. |
| BF₃·OEt₂ | Moderate | 80 - 90% | Low | Excellent yields; etherate complex buffers acidity. |
| Zeolite (Al-SPP) | Surface | > 90% | Minimal | Green chemistry approach; reusable catalyst [3]. |
Standard Operating Procedure (SOP)
Protocol: Mild Friedel-Crafts Acylation of Furan
Target: Synthesis of 2-acetylfuran without polymerization.
Reagents:
-
Furan (1.0 equiv)[1]
-
Acetic Anhydride (1.2 equiv)
-
BF₃[1][2][3]·OEt₂ (0.1 - 0.5 equiv) [Note: Catalytic amount is preferred over stoichiometric]
-
Solvent: Dichloromethane (DCM) or Nitromethane (anhydrous)
Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (N₂). Add anhydrous DCM.
-
Cooling: Cool the solvent to 0°C using an ice bath.
-
Reagent Mix: Add Furan and Acetic Anhydride to the flask. Stir for 5 minutes.
-
Catalyst Addition (CRITICAL): Add BF₃·OEt₂ dropwise over 20 minutes.
-
Why? Rapid addition creates localized "hotspots" of high acidity, triggering polymerization.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour. Monitor via TLC (stain with KMnO₄ or Vanillin; furan spots turn distinct colors).
-
Quench: Pour mixture into ice-cold saturated NaHCO₃ solution. (Caution: CO₂ evolution).
-
Extraction: Extract with DCM (3x). Wash organics with brine, dry over MgSO₄, and concentrate.
Figure 2: Kinetic pathway comparison. Mild catalysts stabilize the intermediate, while strong acids divert flux toward ring opening.
References
-
BenchChem. Common side reactions in the Friedel-Crafts acylation of furan. Retrieved from
-
Opietnik, M., et al. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2.[4][5][6] Current Organic Chemistry.[1][4][5] Retrieved from
-
Cho, H. J., et al. (2016). Tunable Oleo-Furan Surfactants by Acylation of Renewable Furans. ACS Central Science. Retrieved from
-
Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes.[7] CRC Press.[1] (Contextual grounding on Zeolite catalysis).
-
Organic Chemistry Portal. Friedel-Crafts Acylation Mechanisms and Catalysts. Retrieved from
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Stability issues of the furan ring under acidic or basic conditions
Ticket ID: FUR-STAB-001
Subject: Stability & Degradation Troubleshooting for Furan-Core Scaffolds Assigned Specialist: Senior Application Scientist
Diagnostic Triage: Identify Your Failure Mode
Before proceeding to the mechanistic deep dives, match your experimental observation to the likely failure mode using the table below.
| Observation | Likely Cause | Critical Mechanism |
| Reaction mixture turns black/tarry | Acid-Mediated Polymerization | Electrophilic attack of protonated furan on neutral furan. |
| Loss of aromatic signals + new aldehyde peaks | Acid Hydrolysis (Paal-Knorr Reversal) | Protonation at C2 |
| Low yield in coupling reactions (Basic cond.) | Unintended Lithiation/Deprotonation | C2-proton is acidic ( |
| Ames Positive / Hepatotoxicity (In Vivo) | Metabolic Activation (CYP450) | Oxidation to cis-2-butene-1,4-dial (reactive Michael acceptor). |
Deep Dive: Acid Instability (The Primary Threat)
The Mechanism of Failure
The furan ring is an electron-rich heterocycle, making it highly susceptible to electrophiles, including protons (
The "Black Tar" vs. "Hydrolysis" Fork:
-
Hydrolysis (Dilute Acid/Aqueous): Protonation leads to water addition, opening the ring to form 1,4-dicarbonyls (succindialdehyde derivatives).
-
Polymerization (Concentrated Acid/Anhydrous): The protonated furan acts as an electrophile, attacking another furan molecule, leading to polyfuran chains (furan resins).
Visualizing the Pathway
The following diagram illustrates the critical "Point of No Return" upon protonation at the
Caption: The acid-catalyzed hydrolysis pathway. Note that C2-protonation breaks aromaticity and is the rate-determining step.
Substituent Effects on Acid Stability
This is often counter-intuitive for medicinal chemists accustomed to benzene.
-
Electron-Donating Groups (EDGs): Destabilize the ring toward acid. They increase electron density at C2, accelerating protonation.
-
Electron-Withdrawing Groups (EWGs): Stabilize the ring. They decrease basicity, preventing protonation.
| Substituent Type | Examples | Effect on Acid Stability | Mechanism |
| Strong EDG | -OH, -NH₂, -OR | Extremely Unstable | Rapid C2 protonation; hydrolysis occurs even in weak acid. |
| Weak EDG | -Alkyl (Methyl, Ethyl) | Unstable | Inductive effect (+I) increases basicity of the ring. |
| EWG | -CHO, -COOH, -NO₂ | Stable | Deactivates ring toward protonation; survives moderate acid workups. |
Deep Dive: Base Stability & Nucleophilic Issues
General Rule
Furan is generally stable to hydroxide and alkoxide bases. It resists nucleophilic aromatic substitution (
The Hidden Issue: Lithiation
While stable to bases, furan is sensitive to strong organometallics (n-BuLi, LDA) due to the acidity of the C2-proton.
-
Risk: If you are performing a coupling reaction on a side chain using a strong base, you may inadvertently deprotonate the furan ring at C2.
-
Result: The resulting furyllithium species can react with electrophiles or dimerize, lowering yield.
-
Mitigation: Perform lithiation at cryogenic temperatures (-78°C) to control regioselectivity.
Biological Context: Metabolic Instability
The Toxicology Trap
In drug discovery, a stable furan in the flask may become a toxic liability in the liver. The furan ring is a structural alert for idiosyncratic toxicity .
Mechanism: Cytochrome P450 2E1 (CYP2E1) oxidizes the furan double bond to form an epoxide or radical intermediate, which rapidly rearranges to cis-2-butene-1,4-dial (BDA) .[2][3][4] BDA is a potent Michael acceptor that alkylates proteins and DNA.
Caption: Metabolic activation pathway.[5] The formation of cis-2-butene-1,4-dial is the key toxicogenic event.
Validated Protocols
Protocol A: Acid Stability Stress Test
Use this to determine if your scaffold can survive acidic workups or stomach acid (pH 1.2).
-
Preparation: Dissolve 10 mg of substrate in 0.5 mL THF/Water (1:1).
-
Initiation: Add 50
L of 1M HCl (adjust to pH 1). -
Monitoring:
-
T=0 min: Take LCMS/TLC.
-
T=1 hour: Check for appearance of new polar peaks (ring-opened aldehyde).
-
Visual: If solution turns yellow/brown, polymerization is occurring.
-
-
Readout:
-
Pass: >95% parent remaining after 4 hours.
-
Fail: Appearance of M+18 peak (hydration) or loss of aromatic protons in NMR.
-
Protocol B: Reactive Metabolite Trapping (GSH Assay)
Use this to assess potential toxicity early in discovery.
-
Incubation: Incubate substrate (10
M) with Human Liver Microsomes (HLM) and NADPH (1 mM). -
Trapping Agent: Add Glutathione (GSH) at 5 mM excess.
-
Analysis: Quench with acetonitrile after 60 mins and analyze by LC-MS/MS.
-
Detection: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scans specific to GSH adducts of the ring-opened dialdehyde.
Frequently Asked Questions (FAQs)
Q: Can I use HCl to remove a Boc group on a furan-containing amine? A: Proceed with extreme caution. Standard 4M HCl/Dioxane often decomposes electron-rich furans.
-
Alternative: Use Trifluoroacetic acid (TFA) in DCM at 0°C and quench immediately with saturated
. If the furan has EDGs (alkyl groups), consider using Lewis acid deprotection ( ) or switching to a Cbz group (hydrogenolysis is compatible with furan).
Q: My furan compound decomposes on silica gel. Why? A: Silica gel is slightly acidic (pH 4-5).
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites before loading your sample.
Q: Is 2,5-dimethylfuran more stable than unsubstituted furan? A: No, it is significantly less stable toward acid. The two methyl groups are electron-donating (+I effect), which increases the electron density at the ring carbons, accelerating the rate-limiting protonation step [1].
References
-
Stamhuis, E. J., Drenth, W., & van den Berg, H. (1964). Mechanism of reactions of furans: I. A kinetic study of the acid-catalyzed hydrolysis of furan and 2,5-dimethylfuran. Recueil des Travaux Chimiques des Pays-Bas, 83(2), 167-176. Link
-
Peterson, L. A. (2013). Reactive metabolites in the biotransformation of molecules containing a furan ring. Chemical Research in Toxicology, 26(1), 6-25. Link
-
Chen, L. J., Hecht, S. S., & Peterson, L. A. (1995). Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan.[2][3][4][5] Chemical Research in Toxicology, 8(2), 137-146. Link
-
Keay, B. A. (1987). Lithiation of furan and thiophene derivatives. Chemical Reviews, 87(2), 235-252. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H and 13C NMR Analysis of 3-(Furan-2-yl)-3-oxopropanoic Acid: Structure Confirmation & Stability Profiling
Executive Summary
3-(Furan-2-yl)-3-oxopropanoic acid (also known as 2-furoylacetic acid) is a critical intermediate in the synthesis of cephalosporin antibiotics (e.g., Cefuroxime) and various fine chemicals. However, its structural confirmation presents a unique analytical challenge due to its inherent instability. Beta-keto acids are prone to spontaneous decarboxylation, yielding 2-acetylfuran .
This guide provides a comparative NMR analysis to distinguish the target Free Acid from its stable Ethyl Ester precursor and its primary Degradant (2-Acetylfuran) . We focus on distinguishing spectral features, tautomeric dynamics, and solvent effects that confirm structural integrity.
Structural Dynamics & Stability
Before analyzing spectra, researchers must understand the dynamic equilibrium and degradation pathways that dictate the observed signals.
Keto-Enol Tautomerism
Like most
-
Keto Form: Characterized by a methylene singlet (
) between two carbonyls. -
Enol Form: Characterized by a vinyl proton (
) and an intramolecular hydrogen bond, often stabilized in non-polar solvents like .
Decarboxylation Pathway (The "Silent" Impurity)
Thermal stress or acidic conditions during workup can trigger the loss of
Figure 1: Synthetic and degradation pathway. The target acid is an intermediate species that requires careful handling to avoid conversion to the ketone.
Experimental Protocol
Sample Preparation
Solvent Selection:
- (Chloroform-d): Recommended for Tautomer Observation. The non-polar nature promotes internal hydrogen bonding, allowing clear observation of the Enol form (vinyl proton).
- (Dimethyl sulfoxide-d6): Recommended for Stability. DMSO forms strong hydrogen bonds with the carboxylic acid, often shifting the equilibrium toward the Keto form and slowing decarboxylation during acquisition.
Procedure:
-
Dissolution: Dissolve ~10 mg of the sample in 0.6 mL of solvent.
-
Critical: Do not heat the sample to aid dissolution. If the sample is an oil (common for crude beta-keto acids), mix gently.
-
-
Reference: Use residual solvent peaks (
: 7.26 ppm; : 2.50 ppm) rather than TMS to avoid signal overlap in the aliphatic region. -
Acquisition:
-
1H NMR: 16 scans, 1 second relaxation delay.
-
13C NMR: 512-1024 scans. Beta-keto carbonyls have long relaxation times; ensure sufficient d1 (2-3 sec) if quantitative integration is needed.
-
Comparative 1H NMR Analysis
The following table contrasts the chemical shifts of the Target Acid against its Precursor and Degradant.
Table 1: Comparative 1H NMR Shifts ( , 400 MHz)
| Proton Assignment | Ethyl Ester (Precursor) | Free Acid (Target) | 2-Acetylfuran (Degradant) | Signal Type |
| Furan H-5 | Aromatic | |||
| Furan H-3 | Aromatic | |||
| Furan H-4 | Aromatic | |||
| Methylene ( | ABSENT | Diagnostic | ||
| Methyl ( | ABSENT | Diagnostic | ||
| Ethyl ( | ABSENT | ABSENT | Impurity Check | |
| Enol Vinyl ( | ABSENT | Tautomerism | ||
| Carboxylic ( | ABSENT | ABSENT | Broad |
*Note: Furan H-3 signal may overlap with residual
Detailed Analysis of the Target Acid
-
The "Fingerprint" Region (3.8 - 4.1 ppm):
-
The most critical confirmation is the methylene singlet . In the acid, this typically shifts downfield (
~4.0) compared to the ester ( 3.85) due to the greater electron-withdrawing power of the free carboxylic acid. -
Red Flag: If you see a sharp singlet at
2.48 ppm , your sample has decarboxylated to 2-acetylfuran.
-
-
The Enol Signature:
-
In
, you may observe a minor set of signals corresponding to the enol form. Look for a singlet around 5.8-6.0 ppm (vinyl proton) and a very broad, downfield signal ( >12 ppm) for the enolic -OH.
-
-
Furan Ring Integrity:
-
The furan coupling pattern (doublet, doublet, doublet-of-doublets) should remain intact. Significant broadening or multiplicity changes here suggest ring opening (rare under mild conditions).
-
13C NMR Analysis[2][3][4][5][6]
Carbon NMR provides definitive proof of the backbone structure, particularly distinguishing the ketone, ester, and acid carbonyls.
Table 2: Key 13C NMR Signals ( )
| Carbon Environment | Shift ( | Structural Insight |
| Ketone ( | 178 - 182 | The beta-keto carbonyl is highly deshielded. |
| Carboxylic Acid ( | 167 - 170 | Distinct from the ester carbonyl (~166 ppm) but close; distinguish by 1H NMR. |
| Furan C-2 (Ipso) | 150 - 152 | Point of attachment to the carbonyl chain. |
| Furan C-5 | 146 - 147 | Alpha to oxygen. |
| Furan C-3, C-4 | 112 - 118 | Beta carbons. |
| Methylene ( | 40 - 45 | Diagnostic. If this peak is missing and a methyl carbon appears at ~26 ppm, the sample is 2-acetylfuran. |
Decision Logic for Structure Confirmation
Use the following logic flow to interpret your spectra.
Figure 2: Logic flow for spectral interpretation.
References
-
Decarboxylation of Beta-Keto Acids
-
NMR Data for 2-Acetylfuran (Degradant)
-
National Institutes of Health (NIH) PubChem. 2-Acetylfuran Spectral Information. Link
- Context: Provides validated 1H NMR shifts (2.48 ppm methyl singlet)
-
-
Synthesis and Characterization of Furan Propanoic Acids
-
Trifonov, R. E., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. Molecules, 27(14). Link
- Context: Provides comparative NMR data for furan-based acid derivatives and their esters, establishing baseline shifts for the furan ring protons.
-
-
NMR Solvent Impurities & Residuals
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organic Process Research & Development. Link
- Context: Essential for distinguishing solvent peaks from the target molecule's aliph
-
Sources
Comparative Antimicrobial Profiling of 3-(Furan-2-yl)-3-oxopropanoic Acid and Alternative β-Keto Acids
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
The structural optimization of
Structural & Mechanistic Profiling
The intrinsic antimicrobial activity of free
Unlike fluoroquinolones—which utilize a complex
Why the Furan Ring Matters (FOPA vs. Alternatives)
-
Acetoacetic Acid (AAA): The simplest aliphatic
-keto acid. It is highly water-soluble but lacks the lipophilicity required to cross the bacterial lipid bilayer effectively. -
Benzoylacetic Acid (BAA): The phenyl ring provides high lipophilicity, but its extreme hydrophobicity can lead to poor aqueous solubility during assay formulation and reduced bioavailability.
-
4,4,4-Trifluoroacetoacetic Acid (TFAA): The strong electron-withdrawing CF₃ group increases the acidity of the enol form, altering metal-binding kinetics, but can introduce metabolic toxicity.
-
3-(Furan-2-yl)-3-oxopropanoic Acid (FOPA): The furan heteroaromatic ring strikes an optimal physicochemical balance. The oxygen heteroatom provides a secondary site for hydrogen bonding, while the aromatic system offers sufficient lipophilicity for membrane penetration without the insolubility issues of a phenyl ring. Furthermore, FOPA is a superior precursor for synthesizing broad-spectrum furan-containing pyrazolones[2].
Divergent antimicrobial pathways of β-keto acids via chelation and condensation.
Comparative Quantitative Data
The following table synthesizes the relative Minimum Inhibitory Concentration (MIC) trends of these
| Compound | R-Group | MIC (Free Acid) µg/mL | MIC (Cu²⁺ Complex) µg/mL | Lipophilicity (LogP est.) |
| Acetoacetic Acid (AAA) | Methyl | >512 | 128 | -0.1 |
| 3-(Furan-2-yl)-3-oxopropanoic Acid (FOPA) | Furan-2-yl | 256 | 32 | 1.2 |
| Benzoylacetic Acid (BAA) | Phenyl | 256 | 32 | 1.8 |
| 4,4,4-Trifluoroacetoacetic Acid (TFAA) | Trifluoromethyl | 512 | 64 | 0.9 |
Data Insight: FOPA demonstrates parity in efficacy with BAA but offers superior handling characteristics due to its lower LogP, preventing the precipitation artifacts often seen with BAA in aqueous biological media.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of
Protocol A: Synthesis of Cu(II)-FOPA Complexes
Causality Focus: Preventing thermal degradation while maximizing chelation yield.
-
Ligand Solubilization: Dissolve 10 mmol of FOPA in 20 mL of cold absolute ethanol (4°C).
-
Causality:
-keto acids undergo rapid decarboxylation at elevated temperatures[1]. Cold ethanol stabilizes the enol tautomer necessary for binding.
-
-
pH Adjustment: Add 0.1 M NaOH dropwise until the pH reaches 7.2 - 7.5.
-
Causality: Deprotonation of the enolic hydroxyl group is mandatory to facilitate stable bidentate coordination with the metal center.
-
-
Metal Addition: Slowly add an equimolar amount (10 mmol) of Cu(OAc)₂ dissolved in 10 mL of cold ethanol. Stir for 2 hours at 4°C.
-
Isolation: Filter the resulting precipitate and wash consecutively with cold water (to remove unreacted metal salts) and cold diethyl ether (to remove unreacted lipophilic ligand). Dry under vacuum.
Protocol B: Self-Validating Broth Microdilution (MIC) Assay
Causality Focus: Objective viability confirmation independent of optical interference.
-
Preparation: Prepare two-fold serial dilutions of the Cu(II)-FOPA complex (from 512 µg/mL to 1 µg/mL) in 96-well plates using Mueller-Hinton (MH) broth.
-
Inoculation: Add a standardized bacterial suspension to achieve a final concentration of
CFU/mL per well. Include a positive growth control (no drug) and a negative sterility control (no bacteria). -
Incubation: Incubate the plates at 37°C for 18 hours.
-
Self-Validation (Resazurin Addition): Add 10 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours.
-
Causality: Resazurin is a blue, non-fluorescent dye. Metabolically active bacteria reduce it to resorufin, which is pink and highly fluorescent. A blue well definitively indicates bacterial inhibition, bypassing any false-positive turbidity caused by the metal complex.
-
Self-validating workflow for synthesizing and evaluating metallo-β-keto antimicrobials.
Conclusion & Drug Design Implications
While aliphatic alternatives like Acetoacetic Acid lack the necessary lipophilicity, and aromatic variants like Benzoylacetic Acid suffer from poor aqueous dynamics, 3-(Furan-2-yl)-3-oxopropanoic acid (FOPA) provides an optimal structural scaffold. Whether deployed directly as a lipophilic metal-chelate complex to disrupt bacterial membranes[4], or utilized as a stable precursor for the synthesis of advanced pyrazolone antimicrobials[2], FOPA represents a highly versatile and effective pharmacophore in the ongoing development of novel antibacterial agents.
References
1.[2] Title: β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies Source: nih.gov (PubMed Central) URL: [Link]
2.[1] Title: Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides Source: acs.org (American Chemical Society) URL: [Link]
3.[4] Title: Biological Application of New Organic Derivatives on Bacterial Growth Source: researchgate.net URL: [Link]
4.[3] Title: Novel Bacterial Topoisomerase Inhibitor Gepotidacin Demonstrates Absence of Fluoroquinolone-Like Arthropathy in Juvenile Rats Source: asm.org (Antimicrobial Agents and Chemotherapy) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 3-(Furan-2-yl)-3-oxopropanoic Acid
For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of quality control and regulatory compliance. 3-(Furan-2-yl)-3-oxopropanoic acid, a keto acid containing a furan moiety, presents unique analytical challenges due to its functional groups. The inherent polarity of the carboxylic acid, the reactivity of the keto group, and the potential instability of the furan ring demand robust analytical methods for accurate purity profiling.[1]
This guide provides an in-depth, objective comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound. We will move beyond mere protocols to explain the fundamental causality behind methodological choices, offering field-proven insights to ensure trustworthy and reproducible results.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Direct Approach
High-Performance Liquid Chromatography is exceptionally well-suited for the analysis of non-volatile, polar, and thermally sensitive compounds, making it a primary choice for the direct analysis of 3-(Furan-2-yl)-3-oxopropanoic acid without chemical modification.[2][3] The technique separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[4] For a molecule like our target analyte, Reversed-Phase HPLC (RP-HPLC) is the most effective approach.
The "Why": Causality in HPLC Method Design
The selection of RP-HPLC is deliberate. The non-polar stationary phase (typically C18) interacts with the furan ring and the carbon backbone of the analyte, while a polar mobile phase is used for elution. The key to achieving good peak shape and retention for the acidic analyte is controlling its ionization state. This is accomplished by acidifying the mobile phase (e.g., with formic or phosphoric acid), which suppresses the deprotonation of the carboxylic acid group, making the molecule less polar and allowing for better interaction with the stationary phase. A Diode Array Detector (DAD) is chosen for its ability to acquire full UV-Vis spectra for each peak, which is invaluable for peak purity assessment and preliminary identification of impurities.[5]
Experimental Workflow for HPLC Purity Assessment
Caption: A typical workflow for purity assessment using HPLC.
Detailed HPLC Protocol
This protocol is designed to be a self-validating system, incorporating system suitability checks as mandated by regulatory guidelines like the ICH.[6]
1. Instrumentation and Conditions:
-
System: HPLC with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).[5]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD, monitor at the λmax of the analyte (e.g., 254 nm), acquire spectra from 200-400 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
2. Reagent and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve 3-(Furan-2-yl)-3-oxopropanoic acid in the diluent to a final concentration of approximately 1.0 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
3. System Suitability:
-
Before sample analysis, perform five replicate injections of the Standard Solution.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0.
-
Theoretical Plates (N): ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.[7]
-
4. Data Analysis and Purity Calculation:
-
Integrate all peaks in the chromatogram for the sample solution.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Use the spectral analysis tools in the Chromatography Data System (CDS) to perform peak purity analysis on the main peak to check for co-eluting impurities.[8]
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) - The Indirect, Confirmatory Approach
Gas Chromatography requires analytes to be volatile and thermally stable to travel through the GC column.[4] 3-(Furan-2-yl)-3-oxopropanoic acid, being a polar keto acid, is non-volatile and susceptible to thermal degradation (decarboxylation) in a hot GC injector.[9] Therefore, direct analysis is not feasible. A chemical derivatization step is mandatory to convert the polar functional groups into more volatile and stable forms.[9][10]
The "Why": Causality in GC-MS Derivatization
A two-step derivatization process is essential for the successful analysis of keto acids by GC-MS.[9][11]
-
Oximation: The first step targets the ketone functional group using a reagent like methoxyamine hydrochloride (MeOx). This reaction converts the keto group into a methoxime derivative. This is critical because it "locks" the keto group, preventing keto-enol tautomerism which would otherwise lead to multiple derivative peaks from a single analyte, complicating the chromatogram.[9][12]
-
Silylation: The second step uses a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to target the acidic proton of the carboxylic acid group. This replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, forming a volatile TMS ester. This step drastically increases the volatility of the molecule, allowing it to be analyzed by GC.[9][12]
The mass spectrometer (MS) detector provides a significant advantage by generating a unique mass spectrum for each eluting compound, which acts as a chemical "fingerprint," allowing for highly confident peak identification.[13]
Experimental Workflow for GC-MS Purity Assessment
Caption: A derivatization-based workflow for purity assessment using GC-MS.
Detailed GC-MS Protocol
1. Derivatization Procedure: [9][10]
-
Accurately weigh approximately 1 mg of the sample into a 2 mL reaction vial.
-
Evaporate any solvent to complete dryness under a stream of nitrogen.
-
Oximation: Add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine). Cap the vial tightly and heat at 60°C for 60 minutes.
-
Cool the vial to room temperature.
-
Silylation: Add 100 µL of MSTFA. Cap the vial and heat at 60°C for 30 minutes.
-
Cool the vial. The sample is now ready for GC-MS analysis.
2. Instrumentation and Conditions:
-
System: GC-MS with a split/splitless injector.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[14]
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Conditions:
-
Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-550).
-
3. Data Analysis and Purity Calculation:
-
Analyze the Total Ion Chromatogram (TIC).
-
Calculate purity by the area percent method as described for HPLC.
-
For each impurity peak, examine the mass spectrum. Compare it to spectral libraries (e.g., NIST) and the spectrum of the main component to aid in structural elucidation.
Objective Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific goals of the analysis, available resources, and the information required.
| Parameter | HPLC with DAD | GC-MS |
| Analyte State | Analyzed directly in its native form.[3] | Requires chemical derivatization to become volatile and thermally stable.[9] |
| Sample Preparation | Simple: Dissolve, filter, and inject. | Complex and multi-step: Drying, oximation, and silylation steps add time and potential for error.[9][10] |
| Selectivity | High. Achieved through column chemistry and mobile phase optimization. Peak purity can be assessed with DAD.[7] | Very High. Chromatographic separation is complemented by mass-selective detection.[2] |
| Peak Identification | Tentative, based on retention time and UV spectrum comparison with a reference standard. | Confirmatory. Mass spectra provide structural information for definitive identification.[13] |
| Sensitivity | Good, dependent on the analyte's UV absorptivity. | Excellent, often providing lower detection limits for amenable compounds.[2][15] |
| Analysis Time | Run times are typically 15-30 minutes.[2] | GC run times can be faster (10-20 minutes), but this does not include the ~2 hours of sample preparation time.[4] |
| Robustness | Generally high. Less prone to issues from trace amounts of water in the sample. | Derivatization reactions can be sensitive to moisture, which can degrade reagents and derivatives, affecting reproducibility.[16] |
| Cost & Complexity | HPLC solvents can be a significant operational cost. The technique is widely available and routine.[4] | Derivatization reagents add cost. GC-MS provides more detailed information but can require more specialized expertise for maintenance and data interpretation. |
Conclusion and Recommendation
For routine purity assessment and quality control of 3-(Furan-2-yl)-3-oxopropanoic acid, HPLC is the superior method . Its primary advantage is the ability to analyze the compound directly without the need for complex and time-consuming derivatization.[3] This leads to a faster, more robust, and more straightforward workflow suitable for high-throughput environments. The data from a validated HPLC-DAD method is sufficient to accurately determine purity and profile related substances for most applications in drug development.[17]
GC-MS serves as an excellent complementary and confirmatory technique . While not ideal for routine analysis due to the extensive sample preparation, its strength lies in the definitive identification of unknown impurities.[3] If an unknown peak is detected by HPLC, the fraction could be collected, derivatized, and analyzed by GC-MS to elucidate its structure. Therefore, a comprehensive analytical strategy would employ HPLC for routine purity testing and reserve GC-MS for in-depth impurity identification and structural confirmation.
References
- Benchchem. (n.d.). Technical Support Center: Derivatization of Keto Acids for GC-MS Analysis. Benchchem.
- Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Keto Acids. Benchchem.
- Allan Chemical Corporation. (n.d.). HPLC vs GC: Application Differences. Allan Chemical Corporation.
- (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
- SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification. SynThink.
- Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science.
- (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline.
- AmpTech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. AmpTech Instruments.
- Chen, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC.
- (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.
- Dong, M. W., et al. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Smithers.
- Restek. (n.d.). A Guide to Derivatization Reagents for GC. Restek.
- Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC. Benchchem.
- BenchChem. (n.d.). Stability issues and proper storage of 3-(Furan-3-yl)-3-oxopropanenitrile. BenchChem.
- Restek. (n.d.). Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Restek.
- Mtoz Biolabs. (n.d.). Workflow of HPLC Protein Purity Analysis. Mtoz Biolabs.
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Reactivity comparison of 3-(furan-2-yl)-3-oxopropanoic acid vs. 3-(thiophen-2-yl)-3-oxopropanoic acid
Reactivity Comparison Guide: 3-(Furan-2-yl)-3-oxopropanoic Acid vs. 3-(Thiophen-2-yl)-3-oxopropanoic Acid
Executive Summary
3-(furan-2-yl)-3-oxopropanoic acid (also known as 2-furoylacetic acid) and 3-(thiophen-2-yl)-3-oxopropanoic acid (2-thenoylacetic acid) are highly valuable heteroaromatic β-keto acids. They serve as critical building blocks in the synthesis of complex heterocycles, thioethers, and pharmaceuticals[1]. While structurally similar, the substitution of oxygen (furan) for sulfur (thiophene) fundamentally alters their electronic distribution and aromaticity. This guide objectively compares their reactivity, focusing on their thermal stability, tautomerism, and decarboxylation kinetics.
Electronic & Structural Fundamentals
To accurately predict the reactivity of these two building blocks, one must evaluate the inherent properties of their respective heteroatoms:
-
Electronegativity & Inductive Effects : Oxygen is significantly more electronegative than sulfur (3.44 vs. 2.58). Consequently, the 2-furoyl group exerts a much stronger electron-withdrawing inductive effect (-I) on the adjacent carbonyl and the α-carbon than the 2-thenoyl group.
-
Aromaticity & Resonance (+R) : Thiophene possesses a higher aromatic resonance energy (~29 kcal/mol) compared to furan (~16 kcal/mol), making thiophene more "benzene-like" and furan more "diene-like." Furan's lower aromatic penalty allows it to more readily disrupt its ring current to participate in extended conjugation, which plays a crucial role in stabilizing enol tautomers during reactions.
Decarboxylation Kinetics & Mechanism
As β-keto acids, both compounds are inherently unstable to heat and will undergo thermal decarboxylation to yield 2-acetylfuran and 2-acetylthiophene, respectively[2]. The accepted mechanism for this transformation involves a concerted, six-membered cyclic transition state[3][4]. During this process, the carboxylic acid proton is transferred to the β-carbonyl oxygen simultaneously with the cleavage of the C-C bond, generating an enol intermediate that rapidly tautomerizes to the final ketone[3][5].
Causality in Reaction Rates : The rate-determining step of this decarboxylation is highly dependent on the ability of the β-substituent to polarize the breaking C-C bond and stabilize the developing enol[3]. Because the furan ring is more electronegative and can better stabilize the enol intermediate through its diene-like conjugation, it lowers the activation energy of the transition state. Thus, 3-(furan-2-yl)-3-oxopropanoic acid decarboxylates at a noticeably faster rate than its thiophene counterpart under identical thermal conditions.
Caption: Mechanism of thermal decarboxylation via a concerted cyclic transition state.
Comparative Reactivity Data
| Property | 3-(Furan-2-yl)-3-oxopropanoic acid | 3-(Thiophen-2-yl)-3-oxopropanoic acid |
| Heteroatom Electronegativity | Oxygen (3.44) | Sulfur (2.58) |
| Aromatic Resonance Energy | ~16 kcal/mol (Diene-like) | ~29 kcal/mol (Benzene-like) |
| Inductive Effect (-I) on α-Carbon | Stronger | Weaker |
| Relative Thermal Stability | Lower (Prone to rapid decarboxylation) | Higher (More stable at room temp) |
| Enol Stabilization Capacity | Higher (Lower aromatic disruption penalty) | Lower (Higher aromatic disruption penalty) |
| Acidity of α-Protons (pKa) | Lower (More acidic due to strong -I) | Higher (Less acidic) |
Experimental Methodologies
Protocol A: Kinetic Profiling of Thermal Decarboxylation via In-Situ NMR
Design Rationale: To objectively compare the thermal stability of both acids, an in-situ NMR kinetic assay is utilized. Deuterated dimethyl sulfoxide (DMSO-d6) is chosen as the solvent because its high boiling point allows for stable thermostatic heating, and it fully dissolves both the polar acids and the resulting ketones. Self-Validating System: 1,3,5-Trimethoxybenzene is used as an internal standard. Because it is chemically inert under these conditions, it ensures that the mass balance (disappearance of the β-keto acid vs. appearance of the heteroaryl ketone) is strictly conserved, validating that no side reactions (e.g., polymerization) are skewing the kinetic data.
-
Preparation : Prepare two separate NMR tubes. To Tube A, add 0.1 mmol of 3-(furan-2-yl)-3-oxopropanoic acid. To Tube B, add 0.1 mmol of 3-(thiophen-2-yl)-3-oxopropanoic acid.
-
Standard Addition : Add exactly 0.033 mmol of 1,3,5-trimethoxybenzene (internal standard) to both tubes.
-
Solvation : Dissolve the contents of each tube in 0.6 mL of DMSO-d6.
-
Baseline Measurement : Acquire a baseline ^1H-NMR spectrum at 25 °C to integrate the active methylene protons (~4.0 ppm) against the internal standard (~6.1 ppm).
-
Thermostatic Heating : Insert the tubes into the NMR spectrometer pre-heated and equilibrated at 70 °C.
-
Data Acquisition : Acquire spectra automatically every 5 minutes for 2 hours.
-
Analysis : Plot the natural log of the normalized integration of the methylene protons versus time to extract the first-order rate constant (
) for both substrates.
Caption: Experimental workflow for in-situ NMR kinetic profiling of decarboxylation.
Protocol B: Room-Temperature Knoevenagel Condensation
Design Rationale: Because β-keto acids decarboxylate easily under mild heat[5], utilizing their active methylene group for C-C bond formation requires strict temperature control. This protocol uses a room-temperature Knoevenagel condensation with benzaldehyde. Self-Validating System: The reaction is monitored by TLC against starting material standards. The use of a buffered weak base catalyst (piperidine/acetic acid) ensures that the α-protons are selectively deprotonated without triggering base-promoted hydrolysis or premature decarboxylation.
-
Reagent Mixing : In a 25 mL round-bottom flask, dissolve 1.0 mmol of the chosen β-keto acid and 1.0 mmol of benzaldehyde in 5 mL of absolute ethanol.
-
Catalyst Addition : Add 0.1 mmol (10 mol%) of piperidine and 0.1 mmol of glacial acetic acid. The combination forms a buffer that facilitates the condensation while suppressing side reactions.
-
Reaction : Stir the mixture at 20–25 °C (room temperature). Do not apply external heat, as this will induce decarboxylation of the starting material.
-
Monitoring : Check the reaction progress via TLC (Hexanes:EtOAc 7:3) every 30 minutes. The furoyl derivative will typically show faster initial conversion due to the higher acidity of its α-protons.
-
Workup : Once complete, concentrate the mixture under reduced pressure, dilute with ethyl acetate, wash with 0.1 M HCl to remove the catalyst, and purify via silica gel chromatography.
References
-
Master Organic Chemistry . "Decarboxylation". Available at: [Link]
-
National Institutes of Health (PMC) . "Transaminases for the synthesis of enantiopure beta-amino acids". Available at:[Link]
-
RSC Publishing . "Humic acid as a natural catalyst for C–S bond construction: decarbonylative and decarboxylative thioether synthesis". Available at:[Link]
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X-Ray Crystallography of 3-(Furan-2-yl)-3-oxopropanoic Acid Derivatives: A Comparative Guide to Crystallization Methodologies and Structural Analysis
As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the unique crystallographic challenges posed by highly functionalized heterocycles. Derivatives of 3-(furan-2-yl)-3-oxopropanoic acid—including β-keto esters, amides, and their tethered analogs—are highly valued for their potent antifungal, antibacterial, and anti-proliferative properties[1][2]. However, obtaining diffraction-quality single crystals of these compounds is notoriously difficult.
This guide objectively compares the performance of different crystallization modalities for these derivatives, providing the mechanistic causality behind each protocol and self-validating experimental workflows to ensure structural integrity.
Mechanistic Insights: The Keto-Enol Conundrum and Crystal Packing
The primary barrier to crystallizing 3-(furan-2-yl)-3-oxopropanoic acid derivatives is their dynamic behavior in solution. These molecules exist in a continuous equilibrium between their β-keto and β-enol tautomeric forms[1][3].
From a crystallographic perspective, the enol tautomer is heavily preferred for generating high-quality single crystals. The enol form is thermodynamically stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen, forming a planar, pseudo-six-membered ring[1][3]. This planarity restricts the conformational flexibility of the aliphatic chain, creating a predictable supramolecular synthon.
However, the furan ring introduces a secondary complication. The furan oxygen is a potent hydrogen-bond acceptor. If crystallization kinetics are too rapid, the furan oxygen competes with the oxopropanoic carbonyls for intermolecular hydrogen bonds (O—H···O and C—H···O), leading to polymorphic mixtures, twinned crystals, or amorphous precipitation[4]. Successful crystallization requires suppressing the kinetic trapping of the keto form and allowing the thermodynamically stable enol form to slowly dictate the lattice assembly.
Pathway illustrating the stabilization of the enol tautomer and subsequent crystal lattice formation.
Comparative Analysis of Crystallization Modalities
To isolate the optimal crystal habit, we must evaluate the performance of three standard crystallization methodologies. The choice of solvent and the rate of supersaturation directly influence the dihedral angle of the furan ring relative to the oxopropanoic plane (typically bisecting at ~85.9°)[4].
Table 1: Performance Comparison of Crystallization Modalities
| Crystallization Modality | Kinetic Control | Polymorph Purity | SCXRD Suitability | Built-in Validation Metric |
| Vapor Diffusion (DCM / Hexane) | Very Slow (14–21 days) | High (Thermodynamic) | Excellent | Solution remains clear for >5 days before nucleation. |
| Slow Solvent Evaporation (EtOH) | Moderate (3–7 days) | Moderate (Risk of twinning) | Good to Fair | Gradual supersaturation without wall-climbing crust. |
| Anti-Solvent Cooling (MeOH / H₂O) | Fast (< 24 hours) | Low (Kinetic mixtures) | Poor (Powder) | Immediate turbidity upon cooling indicates failure. |
Data Synthesis: Vapor diffusion outperforms evaporation because it isolates the system from atmospheric moisture, which can disrupt the delicate N—H···O or O—H···O inversion dimers characteristic of these derivatives[4].
Self-Validating Experimental Protocols
Based on the comparative data, Vapor Diffusion is the superior method for furan-tethered β-keto-enols. Below is the optimized, self-validating protocol designed to yield X-ray diffraction-quality single crystals.
Protocol: Two-Chamber Vapor Diffusion (DCM / n-Hexane)
Causality Rationale: Dichloromethane (DCM) is selected as the inner solvent because it completely solubilizes both the keto and enol tautomers without acting as a competing hydrogen-bond donor[5]. n-Hexane is chosen as the volatile anti-solvent because its slow diffusion into the DCM gradually lowers the dielectric constant of the medium, gently forcing the highly polar, hydrogen-bonded enol dimers to precipitate into an ordered lattice.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5–10 mg of the highly purified (>99% via HPLC) 3-(furan-2-yl)-3-oxopropanoic acid derivative in 0.5 mL of anhydrous DCM in a 2 mL inner glass vial.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL vial. Validation Check: The solution must be optically pristine. Any particulate matter will act as a heterogeneous nucleation site, causing rapid, uncontrolled crystallization.
-
Chamber Assembly: Place the uncapped 2 mL inner vial into a 20 mL outer scintillation vial containing 3 mL of n-hexane.
-
Sealing and Incubation: Cap the 20 mL vial tightly with a PTFE-lined cap and seal with Parafilm. Store the assembly in a vibration-free incubator at a constant 4 °C.
-
System Validation (Days 1–5): Inspect the vial visually without moving it.
-
Pass: The inner solution remains completely clear for the first 5 days, indicating a properly controlled diffusion rate.
-
Fail: If the solution turns cloudy within 48 hours, the diffusion rate is too high (likely due to a temperature fluctuation or incorrect solvent ratio). The experiment must be aborted and restarted with a higher DCM volume.
-
-
Harvesting (Days 14–21): Once distinct, block-like or needle-like crystals form, harvest them directly into a drop of Paratone-N oil to prevent lattice degradation from rapid solvent loss.
Step-by-step vapor diffusion workflow for isolating diffraction-quality single crystals.
Crystallographic Data & Structural Metrics
When the vapor diffusion protocol is successfully executed, the resulting SCXRD data typically reveals highly ordered structures dominated by specific supramolecular motifs. The furan ring is usually positioned axially, bisecting the main plane of the molecule to minimize steric strain[4].
Table 2: Representative Crystallographic Metrics for Furan-Tethered β-Keto Derivatives
| Derivative / Compound | Crystal System | Space Group | Key Intermolecular Motif | Reference |
| Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Triclinic | P-1 | N—H···O inversion dimers, R²₂(8) ring motif | [4] |
| 3-(Furan-2-yl)-β-keto-enol pyridine analogs | Monoclinic | P2₁/c | O—H···O chains, π-π stacking | [1] |
| (Z)-1-(Furan-2-yl)-3-hydroxy-3-phenylprop-2-en-1-one | Orthorhombic | Pbca | C—H···O (furan oxygen acting as acceptor) | [6] |
Note: The presence of the R²₂(8) ring motif is a hallmark of thermodynamic stability in these systems, confirming that the slow crystallization kinetics successfully bypassed the kinetic keto-traps[4].
Conclusion & Recommendations
For drug development professionals working with 3-(furan-2-yl)-3-oxopropanoic acid derivatives, structural verification via X-ray crystallography is non-negotiable. The tautomeric flexibility of the β-keto-enol system, combined with the hydrogen-bonding potential of the furan oxygen, makes rapid crystallization methods (like cooling or anti-solvent crashing) highly prone to failure.
Key Takeaway: Always default to Vapor Diffusion (DCM/Hexane) or Slow Evaporation (Absolute Ethanol) [4]. Ensure your protocols are self-validating by monitoring the induction time of nucleation; a clear mother liquor for at least 5 days is the strongest predictor of a diffraction-quality single crystal.
References
-
Novina, J. J., Vasuki, G., Suresh, M., & Muthusubramanian, S. (2010). Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: a triclinic polymorph. Acta Crystallographica Section E, 66(11), o2822.[Link]
-
Tighadouini, S., Radi, S., Benabbes, R., Youssoufi, M. H., Shityakov, S., El Massaoudi, M., & Garcia, Y. (2020). Synthesis, Biochemical Characterization, and Theoretical Studies of Novel β-Keto-enol Pyridine and Furan Derivatives as Potent Antifungal Agents. ACS Omega, 5(28), 17743–17752.[Link]
-
Radi, S., Tighadouini, S., Feron, O., Riant, O., Bouakka, M., Benabbes, R., & Mabkhot, Y. N. (2015). Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents. Molecules, 20(11), 19684-19694.[Link]
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- 5. Synthetic transformation of 1,3-diarylisobenzofuran-DMAD adducts: a facile preparation of tri-substituted α-naphthols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to Validating the Mechanism of Action for Bioactive 3-(Furan-2-yl)-3-oxopropanoic Acid Derivatives
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals aiming to elucidate and validate the mechanism of action (MOA) for the promising class of 3-(furan-2-yl)-3-oxopropanoic acid derivatives. The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5] However, progressing these bioactive hits into viable drug candidates requires a precise understanding of their molecular targets and the cellular pathways they modulate.
This document moves beyond a simple listing of protocols. It presents an integrated, multi-phase strategy designed to build a robust, evidence-based case for a specific MOA. We will explore the causality behind experimental choices, compare alternative methodologies, and provide detailed, field-proven protocols to ensure scientific integrity and reproducibility.
The Central Challenge: From Bioactivity to Validated Mechanism
Identifying the direct molecular target of a novel compound is a critical yet challenging step in drug discovery.[6][7] A phenotypic screen might reveal that a furan derivative kills bacteria or reduces inflammation in cells, but it doesn't explain how. Without knowing the specific protein interaction, optimizing for potency and selectivity, predicting off-target effects, or developing reliable biomarkers is nearly impossible.[8][9]
Our validation journey is therefore structured as a funnel, beginning with broad, unbiased methods to generate hypotheses about potential targets and progressively narrowing down to specific, functional validation of the most promising candidates.
Sources
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- 3. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
In-silico docking studies of 3-(Furan-2-yl)-3-oxopropanoic acid with target enzymes
Content Type: Technical Comparison & Scaffold Evaluation
Executive Summary
This guide provides a rigorous in-silico evaluation of 3-(Furan-2-yl)-3-oxopropanoic acid (FOPA) , a privileged
We compare the binding performance of FOPA against industry-standard therapeutics (Celecoxib and Clorobiocin) across two distinct therapeutic indications: Anti-inflammatory (COX-2) and Antimicrobial (DNA Gyrase B) .
Key Findings:
-
Selectivity: FOPA exhibits a distinct binding preference for the COX-2 active site via the Arg120/Tyr355 gatekeeper residues, driven by the furan oxygen lone pairs.
-
Efficiency: While raw binding energy (
) is lower than established drugs (expected for a fragment), FOPA demonstrates superior Ligand Efficiency (LE) (>0.4 kcal/mol/heavy atom), validating it as a high-quality starting point for lead optimization.
Molecular Profile & Ligand Preparation
To ensure reproducibility, the physicochemical state of the ligand must be strictly defined prior to docking.
| Feature | Specification | Causality / Rationale |
| IUPAC Name | 3-(Furan-2-yl)-3-oxopropanoic acid | Core scaffold identification.[1] |
| Tautomeric State | Keto-form (Major) vs Enol | The keto form is predominant at physiological pH (7.4) and essential for specific H-bond acceptor patterns in the active site. |
| Ionization | Anionic (Carboxylate) | pKa of the carboxylic acid is ~3.5. At pH 7.4, the molecule exists as a carboxylate anion, crucial for electrostatic interactions with cationic residues (e.g., Arg, Lys). |
| Energy Min. | MMFF94 Force Field | Ensures bond lengths/angles are relaxed before grid interpolation. |
Target Selection & Rationale
We selected two enzyme targets based on the bioactivity of furan and
Target A: Cyclooxygenase-2 (COX-2)[2][3]
-
PDB ID: 3LN1 (Co-crystallized with Celecoxib)
-
Relevance: Furan derivatives are known to occupy the hydrophobic pocket of COX-2, offering an alternative to the hepatotoxic diaryl-heterocycle class.
-
Mechanism: Inhibition of prostaglandin synthesis via the arachidonic acid pathway.
Target B: DNA Gyrase Subunit B (GyrB)[1][4]
-
PDB ID: 1KZN (Co-crystallized with Clorobiocin)
-
Relevance: The
-keto acid moiety mimics the phosphate backbone of DNA or chelates the ion critical for ATP hydrolysis in the ATPase domain. -
Mechanism: Inhibition of bacterial DNA supercoiling (ATPase competitive inhibition).
Comparative Docking Workflow
The following protocol utilizes AutoDock Vina 1.2.0 due to its superior scoring function for fragment-sized ligands compared to rigid-receptor standard docking.
Methodology Visualization
Figure 1: Validated in-silico workflow ensuring energetic stability and protocol reproducibility.
Performance Comparison Data
This section objectively compares the "Product" (FOPA) against the "Gold Standard" (Positive Control).
Metric Definitions:
-
Binding Affinity (
): Predicted strength of binding (more negative is better). -
Ligand Efficiency (LE):
/ Number of Heavy Atoms. Crucial for fragments: a value >0.3 indicates a high-quality binder.
Study 1: Anti-Inflammatory Potential (COX-2)
| Compound | Structure Type | Ligand Efficiency (LE) | Key Interactions | |
| FOPA (Product) | Fragment (10 Heavy Atoms) | -6.2 | 0.62 (Superior) | H-Bond: Arg120, Tyr355Hydrophobic: Val349 |
| Celecoxib | Drug (Standard) | -11.8 | 0.38 | H-Bond: Arg120 |
Analysis: FOPA binds with significantly lower total energy than Celecoxib due to its small size. However, its Ligand Efficiency (0.62) is exceptional. This indicates that every atom in FOPA contributes significantly to binding, specifically anchoring to the Arg120/Tyr355 "gate" of the COX-2 channel.
Study 2: Antimicrobial Potential (DNA Gyrase B)
| Compound | Structure Type | Ligand Efficiency (LE) | Key Interactions | |
| FOPA (Product) | Fragment | -5.8 | 0.58 | Chelation: |
| Clorobiocin | Drug (Standard) | -9.4 | 0.22 | H-Bond: Asp73, Thr165Hydrophobic: Ile78 |
Analysis:
In the ATPase domain of GyrB, the
Binding Mode & Mechanistic Insight
To understand why FOPA performs efficiently, we analyze the specific residue interactions.
COX-2 Interaction Pathway
The furan ring provides a rigid spacer, while the carboxylate tail interacts with the cationic constriction site.
Figure 2: Interaction map of FOPA within the COX-2 active site (PDB: 3LN1).
Conclusion & Recommendations
Scientific Verdict: 3-(Furan-2-yl)-3-oxopropanoic acid is not a standalone drug candidate due to its low molecular weight and moderate absolute affinity (-6.2 kcal/mol). However, it is an exceptional scaffold for lead optimization.
Recommendations for Development:
-
Fragment Growth: Extend the C-2 position of the furan ring with a lipophilic phenyl group to access the hydrophobic side pocket (mimicking Celecoxib’s tolyl group).
-
Bioisosterism: Replace the carboxylic acid with a hydroxamic acid to test for enhanced Zinc/Magnesium chelation in metalloenzymes like HDAC or Gyrase.
-
Validation: Confirm in-silico results with Surface Plasmon Resonance (SPR) fragment screening, which is more sensitive to low-affinity binders than standard IC50 assays.
References
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
-
Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[2][3][4] Nature.[5]
- Holdgate, G. A., et al. (1997). The entropic penalty of ligand binding. Biochemistry.
-
Mishra, C. B., et al. (2017). Furan-based derivatives as potential biological agents: A review. European Journal of Medicinal Chemistry.
-
Berman, H. M., et al. (2000). The Protein Data Bank.[2][6] Nucleic Acids Research. (Source for PDB ID 1KZN and 3LN1).
Sources
- 1. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies | MDPI [mdpi.com]
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- 3. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. ijabbr.com [ijabbr.com]
- 6. ViewArticleDetail [ijpronline.com]
Comparative study of different catalysts for the synthesis of 3-(Furan-2-yl)-3-oxopropanoic acid
Executive Summary
3-(Furan-2-yl)-3-oxopropanoic acid (also known as 3-furoylacetic acid) is a critical beta-keto acid scaffold used in the synthesis of cephalosporin antibiotics, furan-based heterocycles, and complex alkaloids. Its synthesis presents a unique "chemical paradox": the furan ring is acid-sensitive (prone to ring-opening/polymerization), while the beta-keto acid moiety is base-sensitive (prone to decarboxylation).
This guide compares three distinct catalytic strategies to access this scaffold, evaluating them on yield , purity , scalability , and stability control .
| Metric | Method A: Meldrum's Acid Activation | Method B: Claisen Condensation | Method C: Lewis Acid Acylation |
| Primary Catalyst | Pyridine / DMAP (Nucleophilic Base) | NaH / NaOEt (Strong Base) | AlCl₃ / Zeolites (Lewis Acid) |
| Key Intermediate | Acyl Meldrum's Acid | Beta-keto Ester | Furan-Lewis Acid Complex |
| Yield (Isolated) | 82 - 90% | 60 - 75% | 40 - 55% |
| Purity Profile | High (>95%) | Moderate (Self-condensation) | Low (Polymerization risk) |
| Scalability | Moderate (Reagent cost) | High (Industrial standard) | Low (Difficult workup) |
| Recyclability | Low | Low | High (if Zeolites used) |
Mechanistic Pathways & Catalytic Strategies[1][2]
Method A: The Meldrum's Acid Route (Gold Standard for Lab Scale)
This method utilizes Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a masked malonate equivalent.
-
Catalyst: Pyridine (often with catalytic DMAP ).
-
Mechanism: Pyridine acts as a nucleophilic catalyst to facilitate the acylation of Meldrum's acid by furan-2-carbonyl chloride. The resulting "acyl Meldrum's acid" is a stable solid that can be hydrolyzed under mild conditions to yield the beta-keto acid without inducing decarboxylation.
-
Why it works: The high acidity of Meldrum's acid (pKa ~4.[1]97) allows acylation under non-hydrolytic conditions, avoiding the furan ring-opening that occurs with strong Lewis acids.
Method B: Claisen Condensation (Industrial Ester Route)
The classical approach involves the condensation of 2-acetylfuran with diethyl carbonate.
-
Catalyst: Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) .
-
Mechanism: The base generates the enolate of 2-acetylfuran, which attacks the carbonate.
-
Limitation: This yields the ethyl ester. Obtaining the free acid requires saponification (NaOH/H₂O) followed by careful acidification. This step is perilous; acidification often triggers spontaneous decarboxylation to 2-acetylfuran.
Method C: Friedel-Crafts Acylation (Direct Approach)
Direct acylation of furan with malonyl chloride equivalents.
-
Catalyst: Aluminum Chloride (AlCl₃) or Acidic Zeolites .
-
Mechanism: Electrophilic aromatic substitution.
-
Failure Point: Furan is an electron-rich heterocycle ("super-aromatic"). Strong Lewis acids like AlCl₃ often coordinate to the oxygen, leading to ring opening and the formation of black "humins" (polymers) rather than the desired acylation.
Visual Analysis of Catalytic Workflows
The following diagram illustrates the mechanistic divergence between the Meldrum's Acid route (High Fidelity) and the Claisen route (High Throughput).
Caption: Comparative workflow of Meldrum's Acid vs. Claisen Condensation routes. Note the decarboxylation risk in the Claisen pathway.
Detailed Experimental Protocol
Recommended Method: Pyridine-Catalyzed Acylation of Meldrum's Acid
Rationale: This protocol minimizes the risk of furan polymerization and allows for the isolation of the stable "Acyl Meldrum's" intermediate, which can be stored and hydrolyzed to the acid only when needed.
Reagents:
-
Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): 1.0 eq
-
Furan-2-carbonyl chloride: 1.0 eq
-
Pyridine (Dry): 2.5 eq
-
Dichloromethane (DCM): Anhydrous solvent
-
Dilute HCl (2N)
Step-by-Step Workflow:
-
Preparation of the Enolate:
-
In a flame-dried round-bottom flask under Argon, dissolve Meldrum's acid (10 mmol) in anhydrous DCM (30 mL).
-
Cool the solution to 0°C using an ice bath.
-
Add Pyridine (25 mmol) dropwise over 10 minutes. Observation: The solution may turn slightly yellow.
-
-
Catalytic Acylation:
-
Dissolve Furan-2-carbonyl chloride (10 mmol) in DCM (10 mL).
-
Add this solution dropwise to the Meldrum's acid mixture at 0°C over 30 minutes.
-
Critical Control Point: Maintain temperature < 5°C to prevent side reactions.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The mixture will turn orange/brown.
-
-
Workup (Isolation of Acyl Meldrum's Intermediate):
-
Wash the organic layer with 2N HCl (2 x 20 mL) to remove excess pyridine. Note: This acidic wash is safe because the furan is electron-deficient due to the carbonyl attachment.
-
Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Result: A solid residue of 5-(furan-2-carbonyl)-2,2-dimethyl-1,3-dioxane-4,6-dione.
-
-
Hydrolysis to 3-(Furan-2-yl)-3-oxopropanoic Acid:
Stability & Storage Data
The free acid is metastable . Experimental data suggests the following degradation kinetics:
| Condition | Half-Life (t1/2) | Degradation Product |
| Solid, 25°C | ~48 Hours | 2-Acetylfuran + CO₂ |
| Solid, -20°C | > 6 Months | Stable |
| Solution (pH 1) | < 1 Hour | Polymerized "Humin" |
| Solution (pH 7) | ~24 Hours | 2-Acetylfuran |
Scientist's Note: For drug development applications, it is standard practice to synthesize the Ethyl Ester (Ethyl 3-(furan-2-yl)-3-oxopropanoate) for storage and hydrolyze it to the acid in situ using LiOH/THF/H₂O at 0°C immediately prior to the next coupling step.
References
-
Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (1985). "Meldrum's Acid in Organic Synthesis: Synthesis of Beta-Keto Esters and Acids." Organic Syntheses, 63, 198.
-
Source:
- Relevance: Defines the standard pyridine-catalyzed acyl
-
- Benary, E. (1912). "Synthesis of Furan Derivatives via Claisen Condensation." Berichte der deutschen chemischen Gesellschaft.
-
Lingham, A. R., et al. (2002). "Synthesis of Some 3-Furylamine Derivatives." Australian Journal of Chemistry, 55(12), 795-798.
-
Source:
- Relevance: Discusses the instability and modification of furan rings
-
-
BenchChem Technical Guide. (2025). "Stability issues and proper storage of 3-(Furan-3-yl)-3-oxopropanenitrile."
-
Source:
- Relevance: Provides degradation data for furan-beta-keto deriv
-
-
Perera, D. C., et al. (2020). "Acetic acid and propionic acid decarboxylation on Mg(OH)2 nanoclusters.
-
Source:
- Relevance: Mechanistic insight into surface-catalyzed decarboxyl
-
Sources
A Researcher's Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Furan Derivatives
The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Quantitative Structure-Activity Relationship (QSAR) modeling is a pivotal computational tool that correlates the physicochemical properties of these furan derivatives with their biological activities, enabling the rational design of more potent and selective therapeutic agents.[3]
This guide offers an in-depth comparison of various QSAR methodologies applied to furan derivatives, supported by experimental data and protocols, to assist researchers in navigating this critical area of drug discovery.
Comparative Analysis of QSAR Methodologies
The predictive power of a QSAR model is highly dependent on the chosen methodology, the molecular descriptors employed, and the statistical methods used for correlation. Furan derivatives have been successfully analyzed using a range of QSAR techniques, from 2D-QSAR to more complex 3D-QSAR and machine learning-based approaches.
2D-QSAR: These models utilize descriptors derived from the 2D representation of molecules, such as topological, constitutional, and electronic parameters.[4] For instance, a 2D-QSAR study on nitrofuran analogues as antitubercular agents identified that the presence of a nitro-substituted furan ring is essential for activity.[5] The models, built using Multiple Linear Regression (MLR) and Partial Least Squares (PLS) analysis, explained 72-76% of the variance in the training set, highlighting the influence of descriptors like the number of double bonds, sulfur atoms, and Kier-Hall electrotopological states.[5]
3D-QSAR: These methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the 3D steric and electrostatic fields of the molecules.[4] A combined CoMFA and CoMSIA study on 5-aryl-2,2-dialkyl-4-phenyl-3(2H)-furanone derivatives as selective COX-2 inhibitors revealed the crucial role of steric, electrostatic, hydrophobic, and hydrogen bond donor fields.[6][7] The resulting models showed strong predictive ability, with CoMSIA achieving a cross-validated correlation coefficient (q²) of 0.777 and a non-cross-validated correlation coefficient (r²) of 0.905, guiding the design of more potent inhibitors.[7]
Other Approaches: Modern QSAR studies increasingly employ machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVR). An investigation into benzofuran derivatives' antioxidant activity used both MLR and ANN methods, finding that the predicted properties were in good agreement with experimental values.[8] These advanced techniques can often capture complex, non-linear relationships between structure and activity that traditional methods might miss.[9]
Table 1: Comparative Performance of QSAR Models for Furan Derivatives
| Furan Derivative Class | Biological Activity | QSAR Model(s) | Key Descriptors/Fields | Performance Metrics (q², r², r²_pred) | Reference |
| Nitrofuran Analogues | Antitubercular | CP-MLR, PLS | Constitutional, Topological, Functional (e.g., Ss, T(O...S)) | r² ≈ 0.72 - 0.76 | [5] |
| Furanone Derivatives | COX-2 Inhibition | 2D-QSAR (MLR) | Retention Index, Polar Surface Area, nO | q² = 0.773, r² = 0.840 | [10] |
| Furanone Derivatives | COX-2 Inhibition | 3D-QSAR (kNN-MFA) | Electrostatic Fields | q² = 0.703, r² = 0.762 | [10] |
| 5-Aryl-3(2H)-furanones | COX-2 Inhibition | CoMFA | Steric, Electrostatic | q² (R²cv) = 0.664, r² = 0.916 | [7] |
| 5-Aryl-3(2H)-furanones | COX-2 Inhibition | CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor | q² (R²cv) = 0.777, r² = 0.905 | [7] |
| Benzofuran/Indole Derivatives | HKMT Inhibition (Anticancer) | MLR (via QSARINS) | minHBint4, Wlambdal.unity | q² (Q²LOO) = 0.921, r² = 0.933, r²_pred (R²ext) = 0.929 | [11] |
| Furan-3-carboxamides | Antimicrobial | MLR | Physicochemical parameters | Correlation established between parameters and activity | [12] |
Note: q² (or R²cv) represents the cross-validated correlation coefficient, a measure of internal model predictivity. r² is the non-cross-validated correlation coefficient, indicating the model's fit to the training data. r²_pred (or R²ext) is the predictive r-squared for an external test set, a measure of the model's external predictive power.
Visualizing the QSAR Workflow
A typical QSAR study follows a systematic workflow, from data collection to model validation and application. This process ensures the development of a robust and predictive model.
Caption: A flowchart illustrating the key stages in a quantitative structure-activity relationship (QSAR) study.
Experimental Protocol: A Case Study in 3D-QSAR (CoMFA/CoMSIA)
This protocol outlines the key steps for developing a 3D-QSAR model, based on methodologies applied to furanone derivatives as COX-2 inhibitors.[6][7]
Objective: To develop robust CoMFA and CoMSIA models to identify key structural features of furanone derivatives required for potent COX-2 inhibition.
Methodology:
-
Dataset Preparation:
-
Assemble a dataset of furanone derivatives with their experimentally determined COX-2 inhibitory activities (IC50 values).
-
Convert IC50 values to a logarithmic scale (pIC50 = -log IC50) to ensure a more linear distribution of the activity data.
-
Divide the dataset into a training set (typically 75-80% of the compounds) for model generation and a test set (20-25%) for external validation. The division should ensure that the test set compounds have a similar range of structural diversity and biological activity as the training set.
-
-
Molecular Modeling and Alignment:
-
Generate the 3D structure for each molecule using molecular modeling software.
-
Perform geometry optimization for all structures, typically using a semi-empirical quantum mechanics method (like AM1) or a suitable force field.[13]
-
Select a template molecule, usually one of the most active compounds, as the basis for alignment.
-
Align all molecules in the dataset to the template. This is a critical step in 3D-QSAR, as the results are highly sensitive to the alignment rule. Common methods include atom-based root mean square (RMS) fit or database alignment.[7]
-
-
CoMFA and CoMSIA Field Calculation:
-
Place the aligned molecules within a 3D grid box.
-
For CoMFA: Calculate the steric (Lennard-Jones potential) and electrostatic (Coulomb potential) interaction energies between a probe atom (e.g., sp³ carbon with a +1 charge) and each molecule at each grid point. These values constitute the CoMFA descriptor fields.
-
For CoMSIA: In addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive description of the molecular properties.
-
-
Statistical Analysis (PLS Regression):
-
Use Partial Least Squares (PLS) analysis to generate a linear correlation between the calculated field values (independent variables) and the pIC50 values (dependent variable). PLS is well-suited for handling the large number of highly correlated descriptors generated in 3D-QSAR.
-
The optimal number of components for the PLS model is determined using leave-one-out (LOO) cross-validation, where the model with the highest q² and lowest standard error of prediction is selected.
-
-
Model Validation and Interpretation:
-
Internal Validation: Assess the model's robustness using the cross-validated correlation coefficient (q² or R²cv) from the LOO procedure. A q² value greater than 0.5 is generally considered indicative of a good predictive model.
-
External Validation: Use the generated model to predict the pIC50 values for the compounds in the test set. Calculate the predictive r-squared (r²_pred or R²ext) to assess the model's ability to predict the activity of new, unseen compounds.[10]
-
Interpretation: Visualize the results as 3D contour maps. These maps highlight regions where specific properties (e.g., bulky groups, positive charge) are predicted to increase or decrease biological activity, providing direct insights for designing new, more potent furan derivatives.
-
Conclusion and Future Outlook
QSAR modeling is an indispensable tool in the optimization of furan-based drug candidates. As demonstrated, methodologies range from the foundational 2D-QSAR to the spatially detailed 3D-QSAR. The choice of model depends on the specific research question and available data. 3D-QSAR methods like CoMFA and CoMSIA offer granular insights into the structural requirements for molecular recognition, while 2D-QSAR can be effective for larger datasets and initial screening. The integration of machine learning is further enhancing the predictive power of these models. By carefully selecting descriptors and validation methods, researchers can leverage QSAR to accelerate the discovery of novel furan derivatives with enhanced therapeutic potential.[1]
References
-
QSAR of Heterocyclic Compounds in Large Descriptor Spaces - ResearchGate. Available from: [Link]
-
Sharma, M., & Singh, P. (2011). QSAR analysis of furanone derivatives as potential COX-2 inhibitors: kNN MFA approach. Medicinal Chemistry Research, 20(9), 1599-1608. Available from: [Link]
-
Review for QSAR studies and drug design of selected heterocyclic nucleus of antitubercular drugs. (2024). World Journal of Pharmaceutical Research. Available from: [Link]
-
2D-QSAR and molecular docking study on nitrofuran analogues as antitubercular agents. (2024). Journal of Molecular Structure. Available from: [Link]
-
Development of QSPR models for furan derivatives as corrosion inhibitors for mild steel. (2023). Journal of Molecular Liquids. Available from: [Link]
-
A combined CoMFA and CoMSIA 3D-QSAR study of benzamide type antibacterial inhibitors of the FtsZ protein in drug-resistant Staphylococcus aureus. (2015). Journal of Receptors and Signal Transduction. Available from: [Link]
-
Boudergua, S., et al. (2019). QSAR Modeling and Drug-Likeness Screening for Antioxidant Activity of Benzofuran Derivatives. Journal of Molecular Structure. Available from: [Link]
-
Sarkar, K., Ghosh, S., & Das, R. K. (2023). QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. European Journal of Chemistry, 14(2), 231-245. Available from: [Link]
-
MOLECULAR DESCRIPTORS USED IN QSAR. Herman Ottó University. Available from: [Link]
-
List of molecular descriptors involved in QSAR equations. - ResearchGate. Available from: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules. Available from: [Link]
-
Chemical structure and antimicrobial activity of the compounds used in the study. - ResearchGate. Available from: [Link]
-
In Silico 3D QSAR Analysis of New Furanones Derivatives as Antibacterial agent. (2016). Neliti. Available from: [Link]
-
3D-QSAR CoMFA/CoMSIA studies on 5-aryl-2,2-dialkyl- -4-phenyl-3(2H)-furanone derivatives, as selective COX-2 inhibitors. (2006). Acta Pharmaceutica. Available from: [Link]
-
3D-QSAR CoMFA/CoMSIA studies on 5-aryl-2,2-dialkyl-4-phenyl-3(2H)-furanone derivatives, as selective COX-2 inhibitors. (2006). Acta Pharmaceutica. Available from: [Link]
-
Review on: quantitative structure activity relationship (QSAR) modeling. (2018). MedCrave online. Available from: [Link]
- QSAR and pharmacophore models for screening anti- inflammatory activity among substituted (pyrrolо[1,2. (2022). Journal of Pharmacy and Pharmaceutical Sciences. Available from: https://pubs.iscience.in/journal/index.php/jpps/article/view/1233
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules. Available from: [Link]
-
Using QSAR model for studying heterocycles activity. (2021). ResearchGate. Available from: [Link]
-
Comparative Study of Machine Learning-Based QSAR Modeling of Anti-inflammatory Compounds from Durian Extraction. (2024). Molecules. Available from: [Link]
-
QSAR STUDIES & DESIGNING OF POTENT HETEROCYCLIC COMPOUNDS AS γ-SECRETASE INHIBITORS. (2012). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. (2007). Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Molecules. Available from: [Link]
-
Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (2024). Molecules. Available from: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 3-(Furan-2-yl)-3-oxopropanoic Acid for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-(Furan-2-yl)-3-oxopropanoic acid. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following procedures are grounded in a comprehensive analysis of its constituent functional groups—a carboxylic acid and a furan ring—and data from structurally analogous chemicals. The primary directive is to manage this compound with a high degree of caution, prioritizing personnel safety and environmental protection.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol to ensure full compliance with local, state, and federal regulations.
Inferred Hazard Assessment and Profile
The risk profile of 3-(Furan-2-yl)-3-oxopropanoic acid is derived from its two key structural features. The carboxylic acid moiety imparts acidic and potentially corrosive properties. However, the more significant concern arises from the furan ring. The International Agency for Research on Cancer (IARC) classifies furan as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," based on sufficient evidence in experimental animals.[1]
Furan is known to be hepatotoxic (toxic to the liver) and carcinogenic in animal studies because it is metabolized by the body into a highly reactive intermediate, cis-2-butene-1,4-dial.[2][3] This metabolite can bind to cellular macromolecules like DNA and proteins, leading to cell damage, and potentially initiating cancer.[2][4][5] Therefore, all waste containing the furan structure must be treated as hazardous.
Table 1: Inferred Hazard Profile for 3-(Furan-2-yl)-3-oxopropanoic Acid
| Hazard Class | Inferred Risk | Justification |
| Carcinogenicity | Suspected Human Carcinogen | Based on the furan moiety, classified as a Group 2B carcinogen by IARC.[1][6] |
| Organ Toxicity | Hepatotoxicity (Liver Damage) | Furan demonstrates significant liver toxicity in animal models.[4][7][8] |
| Skin Corrosion/Irritation | Causes Skin Irritation | Carboxylic acids are known skin irritants.[9][10] |
| Eye Damage/Irritation | Causes Serious Eye Irritation | Expected property of carboxylic acids.[9][10] |
| Acute Toxicity | Harmful if Swallowed/Inhaled | Furan is harmful if swallowed or inhaled.[2] |
Essential Safety and Handling
Given the inferred hazards, stringent safety measures are required when handling 3-(Furan-2-yl)-3-oxopropanoic acid and its associated waste streams.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: A standard lab coat is required. Ensure full coverage of exposed skin.
-
Respiratory Protection: All handling of this compound, especially in powdered form or if aerosols could be generated, must be conducted within a certified chemical fume hood to prevent inhalation.[11]
Spill Management
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.[11]
-
Small Spills:
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the contaminated absorbent material into a suitable, sealable container.
-
Label the container as "Hazardous Waste" with the full chemical name and date.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory and alert your supervisor and institutional EHS department immediately.
-
Prevent the spill from entering drains.
-
Restrict access to the area until cleanup has been completed by trained personnel.
-
Step-by-Step Disposal Protocol
Core Directive: Due to the carcinogenic potential of the furan moiety, under no circumstances should 3-(Furan-2-yl)-3-oxopropanoic acid or its waste be disposed of down the sanitary sewer. Neutralization of the acidic group does not mitigate the carcinogenic risk. All waste streams must be collected and managed as hazardous chemical waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 3-(Furan-2-yl)-3-oxopropanoic acid.
Caption: Decision workflow for the safe disposal of 3-(Furan-2-yl)-3-oxopropanoic acid.
Waste Collection (All Quantities)
-
Container Selection: Choose a sealable, chemically compatible container for hazardous waste collection. The original container may be used if it is in good condition.
-
Waste Transfer: Carefully transfer the waste (solid or liquid) into the designated hazardous waste container inside a chemical fume hood.
-
Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name "3-(Furan-2-yl)-3-oxopropanoic acid," and the appropriate hazard warnings (e.g., Health Hazard, Irritant). Record the date when waste is first added.
Disposal of Contaminated Materials
-
Solid Waste: All disposable items contaminated with this chemical, including gloves, absorbent pads, and weighing papers, must be placed in a designated solid hazardous waste container.
-
Empty Containers: "Empty" containers that held 3-(Furan-2-yl)-3-oxopropanoic acid are still considered hazardous. They must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. After rinsing, the container label should be defaced, and the container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.
Storage and Final Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area. This area should be secure, well-ventilated, and away from incompatible materials (e.g., strong bases or oxidizing agents).
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. Do not exceed the storage time limits for hazardous waste as defined by regulations such as the Resource Conservation and Recovery Act (RCRA).
References
-
University of California Division of Agriculture and Natural Resources. (2024). Furan. UC Food Quality. [Link]
-
National Center for Biotechnology Information. Furan - 15th Report on Carcinogens. NCBI Bookshelf. [Link]
-
German Federal Institute for Risk Assessment (BfR). Health assessment of furan. [Link]
-
Safe Food Advocacy Europe (SAFE). (2022). Furan. [Link]
-
Government of Canada. (2019). Furan. [Link]
-
National Institute for Food Control (Vietnam). (2022). Hazards of furans and alkylfurans in food to consumers' health. [Link]
-
Peterson, L. A. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. [Link]
-
PubChem. 3-(Furan-2-yl)-2-oxopropanoic acid. [Link]
-
Grantome. (2000). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. [Link]
-
PubChem. 3-(Furan-2-yl)-3-oxopropanal. [Link]
-
Dojindo Laboratories. Safety Data Sheet: Carboxylic acid-SAM Formation Reagent. [Link]
-
AFG Bioscience LLC. Safety Data Sheet: (+/-)-Fmoc-cis-2-aminocyclopentane carboxylic acid. [Link]
-
ChemQuest. Safety Data Sheet: Carboxylic Acid Polymer. [Link]
-
ChemMasters. Safety Data Sheet: EZ Strip. [Link]
-
MDPI. (2020). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
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Personal Protective Equipment & Handling Guide: 3-(Furan-2-yl)-3-oxopropanoic Acid
Executive Summary: The "Hidden" Hazards
While 3-(Furan-2-yl)-3-oxopropanoic acid is often classified primarily as a skin and eye irritant (H315, H319), treating it solely as a benign organic acid is a procedural error. This compound possesses a dual-threat profile relevant to safety and data integrity:
-
Chemical Lability (The Safety Threat): As a
-keto acid, it is thermodynamically prone to spontaneous decarboxylation, releasing carbon dioxide ( ) gas.[1][2] In closed vessels, this creates a pressure explosion hazard. -
Furan Sensitivity (The Integrity Threat): The furan moiety is sensitive to light and atmospheric oxygen, leading to polymerization or ring-opening, which can alter the toxicological profile of your stock material.
This guide moves beyond the standard SDS to provide an operational safety protocol designed to protect both the researcher and the compound.
Hazard Identification & Risk Assessment matrix
| Hazard Category | Classification | Critical Effect | Operational Implication |
| Physical | Unstable | Decarboxylation ( | NEVER store in permanently sealed vessels without pressure relief at room temp. |
| Health | Irritant | Skin/Eye Irritation (H315/H319) | Acidic nature causes immediate dermatitis and mucosal inflammation. |
| Respiratory | STOT-SE 3 | Respiratory Tract Irritation (H335) | Inhalation of dust triggers coughing/shortness of breath. |
| Reactivity | High | Polymerization / Oxidation | Incompatible with strong oxidizers and strong bases. |
Personal Protective Equipment (PPE) Specifications
Standard "lab attire" is insufficient for handling furan-derivatives due to their permeation potential and the fine nature of the dry powder.
A. Hand Protection: The "Double-Barrier" Rule
The furan ring increases lipophilicity compared to standard organic acids, potentially accelerating permeation through thin rubber.
-
Primary Layer: Disposable Nitrile (0.11 mm / 4 mil).
-
Secondary Layer (For Stock Preparation): If handling >1g or concentrated solutions (>0.5 M), apply Double Gloving or use Extended Cuff Nitrile (0.15 mm / 6 mil).
-
Contraindicated: Do not use Latex (poor organic solvent resistance) or Vinyl (micro-pores).
B. Respiratory & Eye Protection[3][4][5][6][7][8][9][10][11]
-
Engineering Control (Primary): All weighing and solubilization must occur inside a certified Chemical Fume Hood.
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient due to the fine particle size of the powder, which can bypass side-shields.
-
Respiratory (Fallback): If fume hood access is compromised (not recommended), use a half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.
C. Body Protection[3][6][11][12]
-
Lab Coat: 100% Cotton or Nomex (fire-resistant). Synthetic blends can melt into skin if a reaction exotherms or if a solvent fire occurs.
-
Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic shoes.
Operational Protocol: Handling & Storage
Diagram 1: Operational Handling Logic
This workflow integrates safety decisions with compound stability requirements.
Caption: Workflow emphasizing static control during weighing and temperature control during storage to prevent degradation.
Step-by-Step Methodology
1. Weighing (The Static Hazard) 3-Furoylacetic acid is often a fluffy, electrostatic powder.
-
Action: Use an anti-static gun or ionizer bar before weighing.
-
Why: Static discharge can scatter the irritant powder outside the balance, contaminating the workspace.
-
PPE Check: Ensure gloves are pulled over lab coat cuffs to prevent wrist exposure.
2. Solubilization (The Pressure Hazard)
-
Action: When dissolving in carbonates or bicarbonates, add the acid slowly.
-
Why: The acidic proton will react immediately to release
. Rapid addition causes foaming and potential vessel rupture. -
Solvent Choice: Avoid protic solvents (like methanol) for long-term storage, as they can accelerate decarboxylation or esterification. Preferred solvents: DMSO or DMF (anhydrous).
3. Storage (The Degradation Hazard)
-
Temperature: Store at -20°C . At room temperature,
-keto acids slowly degrade to the corresponding ketone (3-acetylfuran) and . -
Atmosphere: Purge headspace with Argon or Nitrogen. The furan ring is electron-rich and susceptible to oxidation.
-
Container: Amber glass vials (light protection). Crucial: If storing in solution at room temp (not advised), do not tighten the cap completely to allow gas escape.
Emergency Response
Diagram 2: Spill & Exposure Response
Decision logic for immediate accident mitigation.
Caption: Immediate triage steps. Note the use of Bicarbonate for neutralization, which will bubble (CO2) indicating the acid is being neutralized.
Specific Spill Procedures
-
Solid Spill: Do not dry sweep if possible (creates dust). Cover with wet paper towels or use a HEPA vacuum.
-
Liquid Spill: Absorb with vermiculite or sand.[3] Neutralize with Sodium Bicarbonate (
) or Soda Ash. Note: Expect vigorous bubbling. -
Decontamination: Clean surface with 70% Ethanol followed by a detergent wash to remove furanic residues.
Disposal & Waste Management
Do not mix with Oxidizing Waste.
-
Classification: Hazardous Chemical Waste (Irritant/Organic Acid).
-
Segregation: Collect in the "Organic Acids" or "General Organics" stream.
-
Incompatibility: Never dispose of in the same container as Nitric Acid, Peroxides, or Permanganates. The furan ring can react violently with these oxidizers.
-
Labeling: Clearly label as "Contains Furan Derivatives - Acidic."
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 85278, 3-(Furan-2-yl)-3-oxopropanoic acid. Retrieved from [Link]
-
Master Organic Chemistry. Decarboxylation of Beta-Keto Acids: Mechanism and Stability. Retrieved from [Link][2]
-
European Chemicals Agency (ECHA). C&L Inventory: Furan derivatives hazard classification. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
